MW-150 dihydrochloride dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H29Cl2N5O2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C24H23N5.2ClH.2H2O/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;;;;/h2-11,16-17H,12-15H2,1H3;2*1H;2*1H2 |
InChI Key |
URBRIDWUCWBFOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.O.O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of MW-150 Dihydrochloride Dihydrate: A Technical Guide
An In-depth Examination of a Novel CNS-Penetrant p38α MAPK Inhibitor for Neurodegenerative Disorders
Introduction
MW-150 dihydrochloride dihydrate, also known by its development code MW01-18-150SRM, is a novel, selective, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). Its discovery stems from the growing understanding that neuroinflammation is a critical component in the progression of various neurodegenerative diseases, including Alzheimer's disease.[1][2] Overactivation of the p38α MAPK signaling pathway in glial cells (microglia and astrocytes) is a key driver of the excessive production of pro-inflammatory cytokines, which contributes to synaptic dysfunction and neuronal damage.[1][3] MW-150 was developed as a disease-modifying therapeutic candidate designed to selectively modulate this inflammatory cascade, thereby protecting neuronal function and mitigating cognitive decline.[1][2]
Chemical Properties and Synthesis
MW-150 represents a significant advancement in the development of kinase inhibitors for CNS disorders, optimized for selectivity, safety, and favorable pharmacokinetic properties.[2]
| Property | Value |
| Systematic Name | 6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine dihydrochloride dihydrate |
| Synonym | MW01-18-150SRM |
| CAS Number | 1661020-92-3 (dihydrochloride dihydrate form) |
| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ |
| Molecular Weight | 490.43 g/mol |
Chemical Synthesis
The synthesis of MW-150 was first detailed by Roy et al. in ACS Chemical Neuroscience (2015) and involves a multi-step process designed for scalability.[4] The core of the molecule is constructed through a series of reactions culminating in the formation of the substituted pyridazine ring.
Experimental Protocol: Synthesis of MW-150 [4]
The synthesis is an eight-step scheme. A pivotal step involves the reaction of a diketone intermediate with hydrazine to form the central pyridazine ring. This is followed by functionalization, including the addition of the 4-methylpiperazine group. The final step involves the formation of the dihydrochloride dihydrate salt to improve solubility and stability for biological studies. The process was developed to be scalable for producing the quantities required for extensive preclinical and clinical investigation.[4]
Mechanism of Action
MW-150 exerts its therapeutic effect by selectively inhibiting the p38α isoform of MAPK.[5] In the context of neuroinflammation, stressors like amyloid-beta (Aβ) plaques can activate microglia and other CNS immune cells.[6] This triggers a signaling cascade that leads to the dual phosphorylation and activation of p38α MAPK by upstream kinases such as MKK3 and MKK6.[7]
Activated p38α MAPK then phosphorylates a number of downstream targets, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step that leads to the increased transcription and translation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα).[3][8] By binding to the ATP-binding pocket of p38α MAPK, MW-150 prevents the phosphorylation of MK2, thereby inhibiting the overproduction of these harmful cytokines and attenuating the neuroinflammatory response.[3][4]
Pharmacological Data
MW-150 has been characterized by its high potency and selectivity for its target. The key quantitative metrics demonstrating its activity are summarized below.
| Parameter | Value | Description |
| Ki (p38α MAPK) | 101 nM | Dissociation constant, indicating high binding affinity for the target enzyme.[5] |
| IC₅₀ (MK2) | 332 nM | Concentration required to inhibit 50% of MK2 phosphorylation in activated glia.[5] |
| IC₅₀ (IL-1β) | 936 nM | Concentration required to block 50% of IL-1β production in activated glia.[5] |
Preclinical Efficacy and Experimental Protocols
The therapeutic potential of MW-150 has been demonstrated in multiple preclinical models of Alzheimer's disease, where it attenuates neuroinflammation and reverses cognitive deficits.[5]
Key Experimental Models and Methods
1. Animal Models:
-
APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to age-dependent Aβ plaque deposition and cognitive deficits.[5]
-
5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in APP and PS1, resulting in a more aggressive and rapid development of amyloid pathology.[9]
2. Drug Administration Protocol:
-
Method: MW-150 is typically administered orally (e.g., daily gavage) or via intraperitoneal (i.p.) injection.[5]
-
Dosage: A common effective dose in mouse models is 2.5 mg/kg daily.[5]
-
Duration: Treatment paradigms range from several weeks to multiple months to assess both acute and chronic effects on pathology and behavior.[5]
3. Behavioral Testing Protocols:
-
Radial Arm Water Maze (RAWM): This task assesses spatial learning and memory. The maze consists of a central swimming area with multiple arms radiating outwards, one of which contains a hidden escape platform.[10][11]
-
Procedure: Mice are placed in a starting arm and must learn the location of the fixed goal arm over multiple trials. The number of errors (entries into incorrect arms) and latency to find the platform are recorded.[10][12] Working memory can be tested by changing the goal arm daily, while reference memory is assessed by keeping the goal arm constant across days.[10]
-
-
Morris Water Maze (MWM): A classic test for hippocampal-dependent spatial learning.[13][14]
-
Procedure: Mice are placed in a circular pool of opaque water and must learn to locate a submerged, hidden platform using distal visual cues in the room.[13][15] Over several days of training, the latency to find the platform should decrease. A "probe trial" is then conducted where the platform is removed, and memory is assessed by the time spent swimming in the target quadrant where the platform was previously located.[9][14]
-
Conclusion
This compound is a rationally designed, isoform-selective p38α MAPK inhibitor that effectively targets neuroinflammation in the CNS. Its discovery was driven by the need for disease-modifying therapies for neurodegenerative disorders like Alzheimer's disease.[1] Preclinical studies have validated its mechanism of action and demonstrated its ability to rescue cognitive deficits in relevant animal models.[5] With a well-defined synthesis pathway and a strong portfolio of preclinical data, MW-150 is a promising clinical candidate for treating diseases with a significant neuroinflammatory component.[2]
References
- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial p38α MAPK is critical for LPS-induced neuron degeneration, through a mechanism involving TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 8. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
MW-150 Dihydrochloride Dihydrate: A Deep Dive into its Mechanism of Action in Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MW-150 dihydrochloride dihydrate is a novel, central nervous system (CNS) penetrant, small molecule inhibitor that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases.[1][2] Its primary mechanism of action is the selective inhibition of the p38α mitogen-activated protein kinase (MAPK), a critical regulator of proinflammatory cytokine production.[3][4][5] By attenuating the dysregulated inflammatory response mediated by activated glia, MW-150 offers a promising strategy for mitigating the neuroinflammation-synaptic dysfunction axis that drives pathophysiology in a range of neurological disorders, including Alzheimer's disease and traumatic brain injury.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of MW-150, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of p38α MAPK
MW-150 is an orally active and selective inhibitor of p38α MAPK with a high affinity, as demonstrated by a Ki of 101 nM.[3][8][9] The p38α MAPK is a serine/threonine protein kinase that plays a pivotal role in intracellular signaling cascades that transduce stress signals into physiological responses, including the production of inflammatory cytokines.[10] In the context of the CNS, p38α MAPK is expressed in all cell types and is a key regulator of neuroinflammatory processes.[11]
Upon activation by various stressors, such as injury or disease-related pathological proteins, p38α MAPK in glial cells phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2).[3][4] This phosphorylation event is a critical step in the biosynthesis of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[12][13] MW-150 exerts its anti-inflammatory effects by inhibiting the ability of endogenous p38α MAPK to phosphorylate MK2 in activated glia.[3][8] This targeted inhibition leads to a concentration-dependent reduction in the production of proinflammatory cytokines like IL-1β.[4][8]
The selectivity of MW-150 for the p38α isoform is a key feature, minimizing off-target effects that have been a challenge with previous generations of p38 MAPK inhibitors.[5][10] This specificity allows for the modulation of the detrimental aspects of neuroinflammation while potentially preserving the beneficial, physiological functions of glial cells.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the efficacy and potency of this compound from various preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| Ki (p38α MAPK) | 101 nM | In vitro kinase assay | [3][4][8][9] |
| IC50 (MK2 phosphorylation) | 332 nM | Activated glia | [3][4][8][14] |
| IC50 (IL-1β production) | 936 nM | Activated glia | [3][4][8][9] |
| Preclinical Model | Dosage | Effect | Reference |
| APP/PS1 transgenic mice | 2.5 mg/kg; oral daily for 3-4 months | Improved performance in radial arm water maze (RAWM) and contextual fear conditioning tests. | [4][8] |
| APP NLh/NLh × PS P264L/P264L knock-in mouse | 2.5 mg/kg; i.p. daily for 14 days | RAWM behavior indistinguishable from wild-type mice. | [8][15] |
| 5xFAD mice with hyperhomocysteinemia | 0.5 mg/kg | Reduced behavioral impairment in the Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation. | [11][16] |
| Amyloid beta (Aβ) infusion model | 2.5mg/kg once daily for 2 weeks | 73% suppression of IL-1β, correlating with nearly complete recovery of neuronal and synaptic dysfunction markers and cognitive function. | [13] |
| Midline fluid percussion injury (mouse model of TBI) | 0.5–5.0 mg/kg | Suppressed interleukin-1 beta (IL-1β) levels in the cortex. | [13][17][18] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
A widely used in vivo model to study the effects of neuroinflammation involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[19][20][21]
-
Animal Model: C57BL/6J mice are commonly used.[22]
-
LPS Administration: A single intraperitoneal (i.p.) injection of LPS (e.g., 250 μg/kg) is administered to induce a systemic inflammatory response that leads to neuroinflammation.[23] Alternatively, direct intracerebroventricular (ICV) injection can be used for a more localized brain inflammation model.[22]
-
MW-150 Treatment: MW-150 can be administered orally or via i.p. injection at various doses (e.g., 0.5-5.0 mg/kg) at specific time points before or after LPS challenge.
-
Endpoint Analysis:
-
Behavioral Tests: Cognitive function can be assessed using tests such as the Morris Water Maze or passive avoidance tests.[11][23]
-
Biochemical Analysis: Brain tissue (e.g., hippocampus, cortex) is collected at various time points post-LPS injection. Levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA).[23][24]
-
Immunohistochemistry: Brain sections are stained for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal damage.[12][24]
-
Western Blotting: Protein levels of key signaling molecules in the p38 MAPK pathway (e.g., phosphorylated p38, phosphorylated MK2) are measured to confirm target engagement.[23]
-
In Vitro Glial Cell Culture Model
Primary glial cell cultures or cell lines like the BV-2 microglial cell line are utilized to investigate the direct effects of MW-150 on glial activation.[13][14]
-
Cell Culture: Murine or rat primary microglia and astrocytes are isolated and cultured. The BV-2 microglial cell line is a common alternative.[13]
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/ml) to induce an inflammatory response.[23]
-
MW-150 Treatment: MW-150 is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.
-
Endpoint Analysis:
-
Cytokine Measurement: Levels of proinflammatory cytokines in the culture supernatant are measured by ELISA.
-
Western Blotting: Cell lysates are analyzed for the phosphorylation status of p38 MAPK and its downstream targets.
-
Functional Assays: The effects of MW-150 on microglial functions such as proliferation, migration, and phagocytosis can be assessed using live-cell imaging and other functional assays.[13][18]
-
Visualizations
Signaling Pathway of MW-150 Action
Caption: Mechanism of action of MW-150 in inhibiting neuroinflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo testing of MW-150 in a neuroinflammation model.
Conclusion
This compound represents a promising therapeutic candidate for a variety of neurodegenerative disorders characterized by neuroinflammation. Its selective inhibition of p38α MAPK provides a targeted approach to attenuate the overproduction of proinflammatory cytokines, a key driver of synaptic dysfunction and neuronal damage. The robust preclinical data, including its oral bioavailability and CNS penetrance, support its continued development and ongoing clinical trials.[1][25][26][27] This technical guide provides a foundational understanding of the mechanism of action of MW-150, which will be valuable for researchers and drug development professionals working to advance novel therapies for neuroinflammatory diseases.
References
- 1. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. news-medical.net [news-medical.net]
- 23. Neuro-inflammation induced by lipopolysaccharide causes cognitive impairment through enhancement of beta-amyloid generation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. RePORT ⟩ RePORTER [reporter.nih.gov]
- 26. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to MW-150: A Selective p38α MAPK Inhibitor for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A growing body of evidence implicates neuroinflammation as a critical component in the pathophysiology of AD. The p38 mitogen-activated protein kinase (MAPK) signaling pathway, particularly the α isoform, is a key regulator of the inflammatory response in the brain.[1][2] Overactivation of p38α MAPK in both microglia and neurons is associated with the increased production of pro-inflammatory cytokines, synaptic dysfunction, and tau hyperphosphorylation, all of which are hallmarks of AD.[3][4]
MW-150 (also known as MW01-18-150SRM) is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively inhibits p38α MAPK.[5] Developed by Neurokine Therapeutics, MW-150 has emerged as a promising therapeutic candidate for AD by targeting the neuroinflammation-synaptic dysfunction axis.[1][6] Preclinical studies in various mouse models of AD have demonstrated its potential to attenuate cognitive deficits, rescue synaptic plasticity, and reduce key pathological markers.[5][7] This technical guide provides an in-depth overview of MW-150, including its mechanism of action, preclinical data, and detailed experimental protocols from key studies.
Mechanism of Action
MW-150 exerts its therapeutic effects by selectively inhibiting the kinase activity of p38α MAPK. In the context of Alzheimer's disease, stressors such as amyloid-beta (Aβ) oligomers can activate upstream kinases like MKK3 and MKK6, which in turn phosphorylate and activate p38α MAPK.[2] Activated p38α MAPK then phosphorylates a range of downstream substrates, leading to:
-
Increased production of pro-inflammatory cytokines: p38α MAPK activation in microglia leads to the increased transcription and translation of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to a chronic neuroinflammatory state.[1][8]
-
Tau hyperphosphorylation: p38α MAPK can directly phosphorylate tau protein at sites implicated in the formation of neurofibrillary tangles (NFTs).[4][9]
-
Synaptic dysfunction: Overactivation of p38α MAPK in neurons can impair long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
By inhibiting p38α MAPK, MW-150 is designed to disrupt these pathological processes, thereby reducing neuroinflammation, mitigating tau pathology, and restoring synaptic function.
Signaling Pathway
Caption: p38α MAPK signaling pathway in Alzheimer's disease and the inhibitory action of MW-150.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of MW-150.
Table 1: In Vitro Efficacy of MW-150
| Parameter | Value | Cell Type/Assay | Reference |
| Ki (p38α MAPK) | 101 nM | Enzyme Assay | [5] |
| IC50 (MK2 Phosphorylation) | 332 nM | Activated Glia | [5] |
| IC50 (IL-1β Production) | 936 nM | Activated Glia | [5] |
Table 2: In Vivo Efficacy of MW-150 in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Regimen | Cognitive Outcome | Cytokine Reduction (Hippocampus) | Synaptic Marker Changes (Hippocampus) | Tau Phosphorylation | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg/day (oral) for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning | IL-1β and TNF-α levels reduced (specific percentages not detailed in abstract) | Not specified | Not specified | [5] |
| 5xFAD Mice with comorbid vascular pathology | 0.5 mg/kg/day (oral) for 8 weeks | Reduced behavioral impairment in Morris Water Maze | No significant change in pro-inflammatory cytokines | Attenuation of synaptic loss (Synaptophysin and PSD-95) | Reduction in tau phosphorylation | [7] |
| mhAPP Mice | 2.5 mg/kg/day (i.p.) for 14 days | Improved novel object recognition | Not specified | Rescued Long-Term Potentiation (LTP) | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of MW-150.
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 21-24°C). A hidden escape platform is submerged approximately 1 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Mice are trained over several consecutive days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials). For each trial, the mouse is released from one of four quasi-random start locations and allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform. If the mouse fails to find the platform within the allotted time, it is gently guided to it. The mouse remains on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis: An automated tracking system records the mouse's swim path. Key parameters measured include:
-
Escape Latency: Time taken to find the platform during the acquisition phase.
-
Path Length: The distance traveled to reach the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: The number of times the mouse swims over the former platform location during the probe trial.
-
Long-Term Potentiation (LTP) Measurement
LTP is a form of synaptic plasticity that is widely considered a cellular mechanism underlying learning and memory.
-
Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for a period (e.g., 20-30 minutes) by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by a 10-second interval).
-
fEPSPs are then recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the average baseline slope. A significant and sustained increase in the fEPSP slope following HFS indicates the induction of LTP.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and abundance of specific proteins in brain tissue sections.
-
Tissue Preparation:
-
Mice are transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
-
Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Sections are incubated in a blocking solution (e.g., PBS containing Triton X-100 and normal serum from the species of the secondary antibody) to reduce non-specific binding.
-
Sections are incubated with primary antibodies (e.g., rabbit anti-Iba1 for microglia, mouse anti-GFAP for astrocytes, rabbit anti-synaptophysin, mouse anti-PSD-95) diluted in blocking solution, typically overnight at 4°C.
-
After washing, sections are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 donkey anti-rabbit, Alexa Fluor 594 donkey anti-mouse) diluted in blocking solution.
-
Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Image Analysis: Images are acquired using a confocal or fluorescence microscope. The intensity of the fluorescent signal or the number of labeled cells is quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of specific proteins, such as cytokines, in brain homogenates.
-
Sample Preparation:
-
Hippocampal or cortical tissue is dissected and snap-frozen.
-
The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The total protein concentration of the supernatant is determined using a protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
A commercial ELISA kit for the cytokine of interest (e.g., IL-1β, TNF-α) is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate pre-coated with a capture antibody is incubated with the brain homogenate samples and a series of standards of known concentration.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the samples is then calculated from the standard curve and typically normalized to the total protein concentration of the sample.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of MW-150 in a mouse model of Alzheimer's disease.
Conclusion
MW-150 represents a promising, targeted therapeutic approach for Alzheimer's disease by selectively inhibiting p38α MAPK. The preclinical data strongly support its ability to modulate key pathological features of the disease, including neuroinflammation, synaptic dysfunction, and aspects of tau pathology. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of MW-150's therapeutic potential. As MW-150 progresses through clinical trials, it holds the potential to become a valuable disease-modifying therapy for Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MW-150 Dihydrochloride Dihydrate: A CNS-Penetrant p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MW-150 dihydrochloride dihydrate is a selective, orally active, and central nervous system (CNS) penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Emerging as a promising therapeutic candidate, particularly for neurodegenerative disorders such as Alzheimer's disease, MW-150 targets the dysregulated kinase activity implicated in neuroinflammation and synaptic dysfunction. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience and kinase inhibitor therapeutics.
Chemical Structure and Properties
MW-150, also known by its systematic name MW01-18-150SRM, is a pyridazine derivative. The dihydrochloride dihydrate form enhances its solubility and stability for experimental use.
Chemical Structure
References
The CNS Underpinnings of MW-150: A Technical Guide to its Biological Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MW-150 dihydrochloride dihydrate is a novel, central nervous system (CNS) penetrant, small molecule inhibitor with significant therapeutic potential for neurodegenerative diseases characterized by neuroinflammation. This technical guide provides an in-depth exploration of the biological targets of MW-150 within the CNS. It elucidates the compound's mechanism of action, focusing on its interaction with key signaling pathways implicated in the pathophysiology of diseases such as Alzheimer's. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visually represented to enhance comprehension.
Introduction
Neuroinflammation is a critical component in the progression of a wide range of neurodegenerative disorders. The activation of glial cells, including microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines contribute to a chronic inflammatory state that exacerbates neuronal dysfunction and cell death. A key regulator of this inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has emerged as a promising therapeutic candidate that selectively targets this pathway, thereby modulating the neuroinflammatory response and offering neuroprotection. This document serves as a comprehensive resource on the molecular interactions and cellular effects of MW-150 in the CNS.
Primary Biological Target: p38α Mitogen-Activated Protein Kinase (MAPK)
The principal biological target of MW-150 in the central nervous system is the p38α MAPK isoform.[1][2][3][4][5][6][7][8] p38α MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to stress and in the regulation of inflammatory pathways.[8] It is expressed in various CNS cell types, including neurons and glial cells.[1]
Quantitative Inhibition Data
MW-150 is a selective and potent inhibitor of p38α MAPK. The following table summarizes the key quantitative metrics of its inhibitory activity.
| Parameter | Value | Target/Effect | Cell Type | Reference |
| Ki | 101 nM | p38α MAPK | N/A (Biochemical Assay) | [4][5][6][7] |
| IC50 | 332 nM | MK2 Phosphorylation | Activated Glia | [4][5][6] |
| IC50 | 936 nM | IL-1β Production | Activated Glia | [4][5][6] |
Mechanism of Action in the CNS
MW-150 exerts its therapeutic effects in the CNS primarily by inhibiting p38α MAPK in activated glial cells.[4][5][6][7] This inhibition disrupts the downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines.
Modulation of Glial Activation and Cytokine Production
In preclinical models of neuroinflammation, MW-150 has been shown to attenuate the activation of microglia and astrocytes.[1] While some studies show it does not reduce the overall number of glial cells, it can modulate their inflammatory phenotype.[1][2] Specifically, MW-150 inhibits the production of key pro-inflammatory cytokines, including:
By suppressing the production of these cytokines, MW-150 helps to dampen the neuroinflammatory environment that is detrimental to neuronal health. Interestingly, some research indicates that MW-150 can reduce neuroinflammatory responses while preserving the normal physiological functions of microglia.[2]
Neuroprotective Effects
The anti-inflammatory action of MW-150 translates into significant neuroprotective effects. In mouse models of Alzheimer's disease, treatment with MW-150 has been demonstrated to:
-
Attenuate behavioral deficits and improve cognitive performance in tasks such as the Morris Water Maze.[1][3]
-
Reduce tau phosphorylation , a key pathological hallmark of Alzheimer's disease.[1][3]
-
Restore synaptic protein levels , suggesting a role in preserving synaptic integrity and function.[1]
These beneficial effects on neuronal function can occur even without a direct impact on amyloid pathology, highlighting the importance of targeting neuroinflammation as a therapeutic strategy.[1][3]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by MW-150.
Experimental Protocols
This section details the methodologies employed in key experiments cited in the literature to characterize the effects of MW-150.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of MW-150 for p38α MAPK.
-
Methodology:
-
Recombinant human p38α MAPK is used.
-
A fluorescently labeled ATP competitive ligand is utilized.
-
The assay measures the displacement of the fluorescent ligand by MW-150.
-
Fluorescence polarization or a similar detection method is used to quantify the binding affinity.
-
Data are analyzed using non-linear regression to calculate the Ki value.
-
Glial Cell Culture and Stimulation
-
Objective: To assess the effect of MW-150 on cytokine production in activated glial cells.
-
Methodology:
-
Primary mixed glial cultures are prepared from the cerebral cortices of neonatal mice.
-
Cells are plated and allowed to reach confluence.
-
Glial activation is induced using a pro-inflammatory stimulus such as lipopolysaccharide (LPS).
-
Cultures are co-treated with varying concentrations of MW-150.
-
After a defined incubation period, the cell culture supernatant is collected for cytokine analysis.
-
Cytokine Quantification (ELISA)
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or brain homogenates.
-
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest are used.
-
Samples and standards are added to microplate wells pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on the standard curve.
-
Animal Models and Treatment
-
Objective: To evaluate the in vivo efficacy of MW-150 in animal models of neurodegenerative disease.
-
Methodology:
-
Transgenic mouse models of Alzheimer's disease, such as the APP/PS1 or 5xFAD mice, are commonly used.[1][2]
-
MW-150 is administered orally or via intraperitoneal injection at specified doses (e.g., 2.5 mg/kg daily).[4]
-
Treatment is typically carried out for a duration of several weeks to months.
-
A vehicle-treated control group is included for comparison.
-
Following the treatment period, animals undergo behavioral testing and are then sacrificed for biochemical and immunohistochemical analysis of brain tissue.
-
Behavioral Testing (Morris Water Maze)
-
Objective: To assess spatial learning and memory in mice.
-
Methodology:
-
A circular pool is filled with opaque water and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Immunohistochemistry
-
Objective: To visualize and quantify cellular markers in brain tissue, such as glial activation, synaptic proteins, and tau pathology.
-
Methodology:
-
Brain tissue is fixed, sectioned, and mounted on slides.
-
Sections are incubated with primary antibodies specific for the protein of interest (e.g., Iba1 for microglia, GFAP for astrocytes, synaptophysin for synapses, phospho-tau).
-
A fluorescently labeled secondary antibody is used for detection.
-
Images are captured using a confocal microscope.
-
Image analysis software is used to quantify the intensity and distribution of the staining.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of MW-150 in a preclinical Alzheimer's disease model.
Conclusion
This compound is a selective inhibitor of p38α MAPK that effectively modulates neuroinflammation in the CNS. Its ability to suppress pro-inflammatory cytokine production in glial cells and exert neuroprotective effects in preclinical models of Alzheimer's disease underscores its potential as a disease-modifying therapeutic. The data and protocols presented in this guide provide a solid foundation for further research and development of MW-150 and other p38α MAPK inhibitors for the treatment of neurodegenerative disorders.
References
- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
Downstream Effects of p38 alpha MAPK Inhibition by MW-150: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MW-150 is a novel, selective, and orally active small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that readily penetrates the central nervous system (CNS).[1][2][3] The p38α MAPK signaling cascade is a critical regulator of cellular responses to stress and inflammatory cytokines, and its dysregulation is implicated in the pathophysiology of multiple neurodegenerative disorders, including Alzheimer's disease.[4][5][6] Inhibition of this kinase by MW-150 has demonstrated significant downstream effects, primarily characterized by the attenuation of neuroinflammation, restoration of synaptic function, and consequent improvements in cognitive performance in preclinical models. This technical guide provides an in-depth overview of the core downstream effects of MW-150, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
MW-150: A CNS-Penetrant p38α MAPK Inhibitor
MW-150 (also known as MW01-18-150SRM) was developed as a highly selective inhibitor for the p38α isoform of MAPK.[1][2] Its ability to cross the blood-brain barrier is a crucial feature for targeting neuroinflammatory processes central to CNS disorders.[6][7][8]
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 101 nM | p38α MAPK | [1][3] |
| IC50 (p-MK2) | 332 nM | Activated Glia | [1] |
| IC50 (IL-1β production) | 936 nM | Activated Glia | [1] |
| Table 1: In Vitro Potency of MW-150. |
Core Mechanism and Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[4] This cascade involves sequential activation of a MAP kinase kinase kinase (MAP3K), a MAP2K (MKK3/6), and finally p38 MAPK.[9][10] Once activated via dual phosphorylation, p38α phosphorylates a host of downstream substrates, including other protein kinases and transcription factors, leading to a variety of cellular responses.[9][11]
MW-150 exerts its effect by competitively binding to the ATP pocket of p38α, thereby preventing the phosphorylation of its downstream targets.[2] A primary and measurable consequence of this inhibition is the reduced phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38α.[1] This action disrupts the entire downstream signaling cascade, leading to the observed therapeutic effects.
Key Downstream Effects of MW-150
Attenuation of Pro-inflammatory Cytokine Production
A primary consequence of p38α MAPK activation in glial cells is the overproduction of pro-inflammatory cytokines, a key component of neuroinflammation. MW-150 has been shown to block the increased production of cytokines such as Interleukin-1 beta (IL-1β) in activated glia.[1] Preclinical studies in Alzheimer's disease mouse models have demonstrated that MW-150 treatment can attenuate elevated levels of IL-1β and Tumor Necrosis Factor-alpha (TNF-α).[12] However, it is noteworthy that in a mixed model of amyloid and vascular pathology, MW-150 did not have an observable effect on the measured neuroinflammatory endpoints, suggesting the therapeutic benefit may be context-dependent.[12][13]
Neuroprotection and Restoration of Synaptic Function
Chronic neuroinflammation contributes to synaptic dysfunction, a hallmark of cognitive decline in neurodegenerative diseases.[14] By inhibiting p38α, MW-150 mitigates these downstream effects. Studies in mouse models of Alzheimer's disease with mixed pathologies have shown that treatment with MW-150 leads to:
-
Attenuation of synaptic loss : As measured by the preservation of synaptic proteins like synaptophysin and PSD95.
-
Reduction in tau phosphorylation : A key pathological feature of Alzheimer's disease.
-
Partial normalization of electrophysiological parameters : Indicating improved neuronal communication.[12][13]
These neuronal benefits were observed even in the absence of direct effects on amyloid or vascular pathologies, suggesting MW-150 acts primarily by rescuing neuronal function.[13]
Improved Cognitive and Behavioral Outcomes
The molecular and cellular benefits of MW-150 translate into significant functional improvements in preclinical models.
| Animal Model | Treatment Regimen | Behavioral Test | Outcome | Reference |
| APP/PS1 Transgenic Mice | 2.5 mg/kg; oral daily for 3-4 months | Radial Arm Water Maze (RAWM) & Contextual Fear Conditioning | Improved performance | [1] |
| APP/PS1 Knock-in Mice | 2.5 mg/kg; i.p. daily for 14 days | Radial Arm Water Maze (RAWM) | Performance indistinguishable from Wild Type mice | [1] |
| 5xFAD Mice with HHcy | Oral daily for 8 weeks | Morris Water Maze | Reduced behavioral impairment | [12][13] |
| Table 2: Summary of Preclinical Behavioral Outcomes with MW-150 Treatment. |
Experimental Protocols
In Vivo Efficacy in a Mixed Pathology Mouse Model (5xFAD + HHcy)
This protocol describes a representative preclinical study to test the efficacy of MW-150 in a mouse model exhibiting both amyloid pathology and small vessel disease.[12][13]
-
Animal Model : An amyloid-overexpressing mouse strain (5xFAD) is used.
-
Induction of Comorbidity : At a specified age, mice are placed on an 8-week diet to induce hyperhomocysteinemia (HHcy), a model for small vessel disease.
-
Drug Administration : Mice are treated with MW-150 (e.g., via oral gavage) or a vehicle control for the duration of the 8-week HHcy diet.
-
Behavioral Analysis : Following the treatment period, cognitive function is assessed using the Morris Water Maze (MWM).[15][16][17] This test evaluates hippocampal-dependent spatial learning and memory by training mice to find a hidden platform in a pool of opaque water.[18][19] Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[15]
-
Biochemical/Immunohistochemical Analysis : After behavioral testing, brain tissue is collected. Hippocampal tissue is analyzed for:
-
Synaptic Proteins : Levels of synaptophysin and PSD95 are quantified via immunofluorescence and confocal microscopy.
-
Tau Phosphorylation : Levels of phosphorylated tau are measured.
-
Pro-inflammatory Cytokines : Levels of cytokines (e.g., IL-1β, TNF-α, IL-6) are measured using techniques like Meso Scale Discovery (MSD) ELISA.[13]
-
-
Electrophysiological Analysis : Long-term potentiation (LTP), a cellular correlate of learning and memory, is measured in hippocampal slices to assess synaptic plasticity.
In Vitro Cytokine Measurement in Microglia
This protocol outlines the general steps for quantifying the effect of MW-150 on cytokine production in cultured microglial cells.
-
Cell Culture : BV2 microglial cells or primary microglia are cultured in appropriate media.
-
Cell Plating : Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to adhere overnight.
-
Pre-treatment : Cells are pre-treated with various concentrations of MW-150 or a vehicle control for a specified duration (e.g., 1 hour).
-
Stimulation : Neuroinflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS), to the cell culture media.
-
Incubation : Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection : The cell culture supernatant is carefully collected.
-
Cytokine Quantification (ELISA) : The concentration of specific cytokines (e.g., IL-1β, TNF-α) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.[22][23]
-
The collected supernatant and a series of known standards are added to the wells.
-
A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.[22]
-
A chromogenic substrate is added, and the resulting color change is measured using a microplate reader. The optical density is proportional to the amount of cytokine present.[23]
-
-
Data Analysis : A standard curve is generated from the known standards, and the cytokine concentrations in the experimental samples are calculated. The IC50 value for MW-150's inhibition of cytokine production can then be determined.
Clinical Development and Future Directions
The promising preclinical data for MW-150 has led to its advancement into clinical trials.[2][14] A Phase 2a randomized, double-blind, placebo-controlled study is underway to investigate the safety, tolerability, and pharmacokinetics of MW-150 in patients with mild-to-moderate Alzheimer's disease.[24] This trial will also explore the effects of the drug on cognitive performance and blood-based biomarkers.[25] The successful translation of MW-150's neuroprotective and anti-inflammatory effects to human subjects could represent a significant advancement in the treatment of Alzheimer's disease and other related dementias.[6][14][26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. $2.8 Million Grant Will Fund Preclinical Study of New Dementia Treatment | UK College of Medicine [medicine.uky.edu]
- 7. people.ucsc.edu [people.ucsc.edu]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 15. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits | MDPI [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical trials in Alzheimer’s disease: Sample size and effect size for behavioural and neuropathological outcomes in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytokine ELISA assay [bio-protocol.org]
- 21. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. h-h-c.com [h-h-c.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
MW01-18-150SRM: A Novel p38α MAPK Inhibitor for the Mitigation of Cytokine Storms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening systemic inflammatory response that can lead to multiple organ failure and death. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of many of these inflammatory mediators, making it a key therapeutic target. MW01-18-150SRM (also known as MW150) is a novel, selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the p38α MAPK isoform. This technical guide provides a comprehensive overview of the role of MW01-18-150SRM in mitigating cytokine storms, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.
Introduction to Cytokine Storm and the Role of p38α MAPK
A cytokine storm, or cytokine release syndrome (CRS), is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly. This can occur in response to infections, certain drugs, and some immunotherapies. The surge of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), leads to widespread inflammation, which can damage tissues and organs.
The p38α MAPK is a serine/threonine kinase that plays a pivotal role in cellular responses to inflammatory stimuli. Upon activation by upstream kinases in response to stressors like lipopolysaccharide (LPS) or pro-inflammatory cytokines, p38α MAPK phosphorylates and activates downstream targets, including transcription factors and other kinases. This cascade ultimately leads to the increased transcription and translation of key pro-inflammatory cytokine genes. Therefore, inhibiting p38α MAPK presents a rational therapeutic strategy to dampen the hyperinflammatory response characteristic of a cytokine storm.
MW01-18-150SRM: A Selective p38α MAPK Inhibitor
MW01-18-150SRM is a small molecule inhibitor designed for high selectivity for the p38α MAPK isoform. Its ability to cross the blood-brain barrier also makes it a promising candidate for treating neuroinflammatory conditions. By specifically targeting p38α MAPK, MW01-18-150SRM can effectively suppress the production of a broad range of pro-inflammatory cytokines implicated in cytokine storms.
Quantitative Data on the Efficacy of MW01-18-150SRM
The following tables summarize the key quantitative data regarding the inhibitory activity of MW01-18-150SRM.
| Target Engagement | Value | Reference |
| p38α MAPK (Ki) | 101 nM | [1] |
| MK2 (downstream substrate) (IC50) | 332 nM | [1] |
| In Vitro Cytokine Inhibition | Value | Reference |
| IL-1β production (IC50) | 936 nM | [1] |
| TNF-α production | Qualitative suppression in LPS-stimulated BV2 cells demonstrated | |
| IL-6 production | In vivo studies in an Alzheimer's disease model showed no significant reduction | [2] |
Signaling Pathways and Experimental Workflows
p38α MAPK Signaling Pathway in Cytokine Production
The following diagram illustrates the central role of p38α MAPK in the signaling cascade leading to the production of pro-inflammatory cytokines. Stress signals, such as LPS binding to Toll-like receptors (TLRs), activate a phosphorylation cascade that leads to the activation of p38α MAPK. Activated p38α MAPK then phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2) and various transcription factors, which in turn promote the synthesis and release of cytokines like IL-1β, IL-6, and TNF-α.
Caption: p38α MAPK signaling cascade in cytokine production.
Experimental Workflow for Evaluating MW01-18-150SRM in Microglia
The following diagram outlines a typical experimental workflow to assess the efficacy of MW01-18-150SRM in a cellular model of neuroinflammation.
Caption: Workflow for in vitro evaluation of MW01-18-150SRM.
Experimental Protocols
In Vitro p38α MAPK Inhibition Assay
Objective: To determine the in vitro potency of MW01-18-150SRM in inhibiting p38α MAPK activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
MAPKAP-K2 (MK2) as substrate
-
ATP
-
MW01-18-150SRM
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of MW01-18-150SRM in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted MW01-18-150SRM or vehicle (DMSO control).
-
Add the p38α MAPK enzyme and the MK2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Microglial Cell Culture and LPS Stimulation
Objective: To establish a cellular model of inflammation to test the effect of MW01-18-150SRM on cytokine production.
Materials:
-
BV-2 murine microglial cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MW01-18-150SRM
-
96-well cell culture plates
Procedure:
-
Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of MW01-18-150SRM or vehicle (DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate the plates for a specified time (e.g., 6 hours for TNF-α, 24 hours for IL-1β and IL-6).
-
After incubation, collect the cell culture supernatants for cytokine analysis.
Cytokine Measurement by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants.
Materials:
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Cell culture supernatants from the experiment described in 5.2.
-
Wash buffer (PBS with 0.05% Tween-20)
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.
-
Wash the plate and block non-specific binding with a blocking buffer for 1-2 hours at room temperature.
-
Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Allow the color to develop in the dark.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
MW01-18-150SRM is a potent and selective inhibitor of p38α MAPK with demonstrated efficacy in reducing the production of key pro-inflammatory cytokines, such as IL-1β and TNF-α. Its mechanism of action directly targets a critical node in the inflammatory signaling cascade, making it a highly promising therapeutic candidate for mitigating the devastating effects of cytokine storms. The data and protocols presented in this guide provide a solid foundation for further research and development of MW01-18-150SRM as a novel anti-inflammatory therapeutic. Further studies are warranted to fully elucidate its efficacy in various in vivo models of cytokine storm and to establish its clinical utility.
References
MW-150: A Technical Guide to Its Modulation of Microglial Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by activated microglia, is a critical component in the pathophysiology of various neurodegenerative diseases. The p38 alpha mitogen-activated protein kinase (p38α MAPK) pathway has been identified as a key signaling node in the production of pro-inflammatory cytokines. This document provides a comprehensive technical overview of MW-150 (also known as MW01-18-150SRM), a novel, central nervous system (CNS) penetrant, and selective small molecule inhibitor of p38α MAPK. We will explore its mechanism of action, summarize key preclinical data, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows. MW-150 represents a promising therapeutic candidate for neurodegenerative disorders by selectively modulating stress-activated glial inflammatory responses while preserving their essential physiological functions.[1]
Introduction: Microglia and the p38α MAPK Pathway in Neurodegeneration
Microglia are the resident immune cells of the CNS, responsible for maintaining homeostasis, clearing cellular debris, and orchestrating responses to pathogens or injury.[2] In the context of neurodegenerative diseases such as Alzheimer's disease (AD), stimuli like misfolded proteins (e.g., amyloid-beta) can trigger chronic microglial activation.[2][3] This leads to a persistent pro-inflammatory state characterized by the release of cytotoxic factors, including pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[2][4]
The p38α MAPK is a serine/threonine protein kinase that serves as a crucial transducer of extracellular stress signals into intracellular responses.[5] In microglia, activation of this pathway is a primary driver for the synthesis and release of pro-inflammatory cytokines, contributing to a neurotoxic environment and exacerbating disease progression.[5][6] Therefore, selective inhibition of p38α MAPK presents a rational therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal function and survival.[7]
MW-150: A Selective, Orally Bioavailable p38α MAPK Inhibitor
MW-150 is a novel, custom-designed small molecule engineered for high selectivity and CNS penetration.[8][9] Its development was guided by a rigorous process involving high-resolution crystallography and secondary pharmacology screens to ensure target engagement and minimize off-target effects, which had been a challenge for previous kinase inhibitors.[5][7] MW-150 is orally bioavailable and has demonstrated efficacy in multiple preclinical animal models of neurodegenerative disease, leading to its advancement into early-stage clinical trials.[1][5][8]
Mechanism of Action: Attenuation of Pro-inflammatory Signaling
MW-150 exerts its anti-inflammatory effects by directly binding to the active site of p38α MAPK and inhibiting its kinase activity.[7][8] In activated microglia, this inhibition prevents the downstream phosphorylation of key substrates, most notably MAPK-activated protein kinase 2 (MK2).[8] The p38α/MK2 signaling axis is critical for the post-transcriptional regulation and production of pro-inflammatory cytokines such as IL-1β and TNF-α.[8] By blocking this cascade, MW-150 effectively reduces the overproduction of these cytokines, thereby dampening the neuroinflammatory response.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Involved in Microglial-Interceded Alzheimer’s Disease and Nanocarrier-Based Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Microglial Activation States as a Therapeutic Avenue in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Microglial Signaling Pathways: New Insights in the Modulation of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
An In-Depth Technical Guide to MW-150 Dihydrochloride Dihydrate: A CNS-Penetrant p38α MAPK Inhibitor for Neuroinflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MW-150 dihydrochloride dihydrate is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK).[1][2] Emerging as a promising therapeutic candidate, MW-150 targets the dysregulated neuroinflammatory pathways implicated in the pathogenesis of neurodegenerative conditions, most notably Alzheimer's disease.[3] By attenuating the production of pro-inflammatory cytokines and modulating glial cell activity, MW-150 has demonstrated significant neuroprotective effects and cognitive improvements in preclinical models.[2][4] This technical guide provides a comprehensive overview of MW-150, including its mechanism of action, blood-brain barrier penetration, pharmacokinetic profile, and preclinical efficacy, supported by detailed experimental methodologies and quantitative data.
Chemical Properties and Formulation
MW-150 is chemically identified as MW01-18-150SRM.[2] The dihydrochloride dihydrate salt form is utilized for its favorable physicochemical properties.
Preclinical Formulation
For in vivo preclinical studies, this compound has been formulated for both oral and intraperitoneal administration. A common vehicle for oral administration in mice involves a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another formulation for oral delivery utilizes 10% DMSO in a 20% SBE-β-CD in saline solution.[6] For in vitro studies, MW-150 is typically dissolved in DMSO.[5]
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
MW-150 exerts its therapeutic effects through the selective inhibition of p38α MAPK, a key regulator of the cellular response to stress and inflammatory stimuli.[1][2] In the context of neurodegenerative diseases, the overactivation of p38α MAPK in glial cells, particularly microglia and astrocytes, leads to the excessive production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), contributing to a chronic neuroinflammatory state, synaptic dysfunction, and neuronal death.[5]
MW-150 binds to the active site of p38α MAPK, preventing the phosphorylation of its downstream substrates.[2] This inhibition leads to a reduction in the synthesis and release of pro-inflammatory cytokines, thereby dampening the neuroinflammatory cascade.[1]
Signaling Pathway
The following diagram illustrates the central role of p38α MAPK in the neuroinflammatory cascade and the point of intervention for MW-150.
Figure 1: Simplified signaling pathway of p38α MAPK-mediated neuroinflammation and the inhibitory action of MW-150.
Blood-Brain Barrier Penetration
A critical attribute for any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier (BBB). MW-150 has been specifically designed to be a CNS-penetrant molecule.
In Vitro Assessment of BBB Permeability
While specific in vitro BBB permeability data for MW-150 is not extensively published, the general approach involves the use of cell-based models that mimic the BBB.
Experimental Protocol: In Vitro Blood-Brain Barrier Model (General)
This protocol describes a general method for assessing BBB permeability using a co-culture model of brain capillary endothelial cells and astrocytes.
-
Cell Culture:
-
Primary brain capillary endothelial cells (BCECs) are seeded on the apical side of a microporous membrane insert (e.g., Transwell®).
-
Primary astrocytes are cultured on the basolateral side of the insert.
-
The co-culture is maintained in a specialized medium to promote the formation of tight junctions, which are characteristic of the BBB.
-
-
Barrier Integrity Measurement:
-
The integrity of the in vitro BBB is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
The permeability of a fluorescently labeled, non-permeable marker (e.g., Lucifer yellow or FITC-dextran) is also measured to confirm barrier tightness.
-
-
Permeability Assay:
-
MW-150 is added to the apical (blood side) chamber at a known concentration.
-
Samples are collected from the basolateral (brain side) chamber at various time points.
-
The concentration of MW-150 in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
Figure 2: General experimental workflow for in vitro BBB permeability assessment.
In Vivo Evidence of CNS Penetration
Preclinical studies in mice have confirmed that MW-150 effectively crosses the blood-brain barrier after oral administration. The estimated brain-to-plasma ratio is reported to be greater than 0.9, indicating significant distribution into the CNS.
Pharmacokinetics
The pharmacokinetic profile of MW-150 supports its development as an orally administered CNS therapeutic.
Experimental Protocol: In Vivo Pharmacokinetics and Brain Distribution (General)
This protocol outlines a general procedure for determining the pharmacokinetic parameters and brain distribution of a compound in rodents.
-
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Animals are fasted overnight before drug administration.
-
-
Drug Administration:
-
MW-150 is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 2.5 mg/kg).
-
-
Sample Collection:
-
At predetermined time points post-dosing, blood samples are collected via cardiac puncture or tail vein sampling into heparinized tubes.
-
Immediately following blood collection, mice are euthanized, and brains are rapidly excised.
-
Plasma is separated from blood by centrifugation.
-
Brain tissue is homogenized in a suitable buffer.
-
-
Sample Analysis:
-
The concentration of MW-150 in plasma and brain homogenates is quantified by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated for both plasma and brain.
-
The brain-to-plasma concentration ratio is determined at each time point.
-
Preclinical Efficacy in Alzheimer's Disease Models
MW-150 has demonstrated significant efficacy in various preclinical mouse models of Alzheimer's disease, attenuating both cognitive deficits and underlying neuropathology.
Quantitative Efficacy Data
| Parameter | Animal Model | Treatment Regimen | Outcome | Reference |
| In Vitro Inhibition | Activated Glia | N/A | Ki for p38α MAPK: 101 nM | [1][2] |
| Activated Glia | N/A | IC50 for MK2 phosphorylation: 332 nM | [1][2] | |
| Activated Glia | N/A | IC50 for IL-1β production: 936 nM | [1][2] | |
| Cognitive Improvement | APP/PS1 Transgenic Mice | 2.5 mg/kg, oral, daily for 3-4 months | Improved performance in Radial Arm Water Maze and Contextual Fear Conditioning | [2][4] |
| APP/PS1 Transgenic Mice | 0.5 mg/kg, daily for 8 weeks | Reduced behavioral impairment in Morris Water Maze | ||
| Neuropathology | 5xFAD mice on HHcy diet | 0.5 mg/kg, daily for 8 weeks | Attenuation of synaptic loss and reduction in tau phosphorylation |
Clinical Development
Based on its promising preclinical profile, MW-150 has advanced into clinical development. A Phase 1 study in healthy volunteers demonstrated that MW-150 is safe and well-tolerated. A Phase 2a clinical trial is underway to evaluate the safety, tolerability, and efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease.[3]
Conclusion
This compound is a promising, CNS-penetrant, selective p38α MAPK inhibitor with a strong preclinical data package supporting its development for Alzheimer's disease and other neuroinflammatory disorders. Its ability to modulate neuroinflammation and improve cognitive function in animal models highlights its potential as a disease-modifying therapy. Ongoing clinical trials will be crucial in determining its safety and efficacy in human populations.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 5. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
MW-150: A Novel p38α MAPK Inhibitor for the Restoration of Synaptic Plasticity and Memory in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and central nervous system (CNS) penetrant small molecule that selectively inhibits the α isoform of the p38 mitogen-activated protein kinase (p38α MAPK).[1][2][3] Emerging preclinical evidence has positioned MW-150 as a promising therapeutic candidate for neurodegenerative disorders, particularly Alzheimer's disease (AD), by demonstrating its ability to mitigate synaptic dysfunction and improve cognitive performance in various animal models.[2][4][5] This technical guide provides a comprehensive overview of the core scientific findings related to MW-150, with a focus on its impact on synaptic plasticity and memory. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support ongoing research and development efforts in this area.
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
MW-150 exerts its therapeutic effects through the selective inhibition of p38α MAPK, a stress-activated protein kinase implicated in neuroinflammation and synaptic dysfunction.[1][2] In pathological conditions such as AD, the p38α MAPK pathway becomes dysregulated in both neurons and glial cells, contributing to a cascade of detrimental events including pro-inflammatory cytokine production, synaptic protein loss, and tau hyperphosphorylation.[5][6][7] MW-150 intervenes in this pathway, demonstrating a neuroprotective and anti-inflammatory profile.[1][5] It has a Ki of 101 nM for p38α MAPK and inhibits the phosphorylation of the downstream substrate MK2 with an IC50 of 332 nM.[3]
The inhibition of p38α MAPK by MW-150 leads to a modulation of glial cell activity, reducing the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in certain contexts.[5][8] However, its effect on neuroinflammation appears nuanced, as some studies in mixed pathology models report no significant changes in a broad panel of cytokines, suggesting a selective modulatory role rather than broad immunosuppression.[4] Critically, MW-150's primary benefit appears to stem from the direct rescue of neuronal function, leading to the restoration of synaptic protein levels and a reduction in pathological tau phosphorylation.[4][9]
Below is a diagram illustrating the proposed signaling pathway through which MW-150 impacts synaptic health.
Impact on Synaptic Plasticity and Memory: Quantitative Data
Preclinical studies have consistently demonstrated the efficacy of MW-150 in ameliorating cognitive deficits and restoring synaptic integrity in various mouse models of AD. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of MW-150 on Cognitive Performance
| Animal Model | Behavioral Assay | Treatment Paradigm | Key Findings | Reference(s) |
| 5xFAD (mixed pathology) | Morris Water Maze | 0.5 mg/kg for 8 weeks | Prevented learning deficits observed in vehicle-treated mice. | [4] |
| APP/PS1 | Radial Arm Water Maze & Contextual Fear Conditioning | 2.5 mg/kg daily for 3-4 months | Improved performance in both tasks. | [3] |
| APPNLh/NLh x PSP264L/P264L | Radial Arm Water Maze | 2.5 mg/kg daily for 14 days | Performance indistinguishable from wild-type mice. | [3] |
| Alzheimer's mouse model | Not specified | 14-day treatment | Improved cognition in both young and older animals. | [1][5] |
Table 2: Effects of MW-150 on Synaptic Proteins and Tau Phosphorylation
| Animal Model | Biomarker | Method | Key Findings | Reference(s) |
| 5xFAD (mixed pathology) | Synaptophysin & PSD-95 | Immunofluorescence & Confocal Microscopy | Restored levels of both synaptic proteins, which were significantly decreased in vehicle-treated mice. | [4] |
| 5xFAD | Phosphorylated Tau (Thr231) | Not specified | Reduced phosphorylation of tau at Thr231. | [4] |
| Alzheimer's mouse model | Phosphorylated Tau (multiple epitopes) | Immunoblotting | Reduced phosphorylation at pS199, pS202, pS396, pS404, and pS422. | [7] |
Table 3: Effects of MW-150 on Neuroinflammation
| Animal Model/System | Biomarker | Method | Key Findings | Reference(s) |
| Activated Glia (in vitro) | IL-1β production | Not specified | IC50 of 936 nM for blocking IL-1β production. | [3] |
| Alzheimer's mouse model | IL-1β, TNF-α | Not specified | Reduced levels of IL-1β and TNF-α. | [5] |
| 5xFAD (mixed pathology) | Pro-inflammatory cytokines (11-plex) | MSD ELISA | No significant attenuation of glial cell activation or cytokine levels. | [4] |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Animal Models and Drug Administration
-
5xFAD Mouse Model: These mice overexpress human amyloid precursor protein (APP) with the Swedish, Florida, and London mutations, and human presenilin-1 (PS1) with the M146L and L286V mutations.[10]
-
APP/PS1 Mouse Model: This model also co-expresses a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human PS1 (PS1-dE9).[11]
-
Drug Administration: MW-150 is orally bioavailable and can be administered via oral gavage or formulated in the diet.[3][4] Doses have ranged from 0.5 mg/kg to 2.5 mg/kg per day.[3][4]
Behavioral Assays
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (90-110 cm in diameter) filled with opaque water (20±1°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.[10][12][13]
-
Procedure:
-
Acquisition Phase: Mice are trained for 4-5 consecutive days with 4 trials per day. For each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the mouse fails to find the platform, it is gently guided to it.[10][12]
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60-90 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.[10][12]
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.[10][11]
The RAWM is another spatial learning and memory task that combines elements of the Morris water maze and the radial arm maze.
-
Apparatus: A circular pool with six radially distributed arms. An escape platform is located at the end of one arm (the goal arm).[14][15]
-
Procedure:
-
Data Analysis: The number of errors (entries into non-goal arms) before finding the platform is recorded.[15]
Electrophysiology: Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory.
-
Slice Preparation: Coronal hippocampal slices (350-400 μm thick) are prepared from the brains of the experimental animals.[3][16]
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[2][3]
-
LTP Induction: A high-frequency stimulation (HFS) protocol is used to induce LTP. A common protocol consists of four trains of 50 stimuli at 100 Hz, with each train lasting 500 ms and repeated every 20 seconds.[3]
-
Data Analysis: The slope and amplitude of the fEPSPs are measured before and after HFS. LTP is quantified as the percentage increase in the fEPSP slope or amplitude.[2][3]
Below is a workflow diagram for a typical LTP experiment.
Immunohistochemistry and Western Blotting
These techniques are used to quantify the levels of specific proteins in the brain.
-
Tissue Preparation: Animals are perfused, and the brains are dissected and either fixed for immunohistochemistry or flash-frozen for Western blotting.
-
Immunohistochemistry: Brain sections are incubated with primary antibodies against proteins of interest (e.g., synaptophysin, PSD-95, phosphorylated tau), followed by fluorescently labeled secondary antibodies. Images are captured using a confocal microscope, and fluorescence intensity is quantified.[4]
-
Western Blotting: Brain tissue is homogenized, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Band intensity is quantified to determine protein levels.[7]
Clinical Development
MW-150 is currently under development by Neurokine Therapeutics and has undergone a Phase 1 safety study.[1][5] A Phase 2a randomized, double-blind, placebo-controlled study in patients with mild-to-moderate Alzheimer's disease has also been planned to investigate the safety, tolerability, pharmacokinetics, and effects on cognitive performance and biomarkers.[17]
Conclusion and Future Directions
MW-150 represents a promising therapeutic agent for neurodegenerative diseases by targeting the p38α MAPK pathway to rescue synaptic dysfunction and improve memory. Its primary mechanism of action appears to be neurocentric, focusing on the restoration of synaptic health. The nuanced effects of MW-150 on neuroinflammation warrant further investigation to fully elucidate its role in modulating glial activity in different disease contexts. The ongoing clinical development of MW-150 will be crucial in determining its translational potential for treating Alzheimer's disease and related dementias. Future preclinical studies could explore the efficacy of MW-150 in other neurodegenerative models characterized by synaptic dysfunction and neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A selective p38α/β MAPK inhibitor alleviates neuropathology and cognitive impairment, and modulates microglia function in 5XFAD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alzheimer’s disease: Ablating single master site abolishes tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 12. mmpc.org [mmpc.org]
- 13. MPD: Brown2: project protocol [phenome.jax.org]
- 14. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Augmenting saturated LTP by broadly spaced episodes of theta-burst stimulation in hippocampal area CA1 of adult rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-Depth Technical Guide on MW-150 Dihydrochloride Dihydrate for Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available preclinical research data. MW-150 dihydrochloride dihydrate is an experimental compound and is for research use only.
Executive Summary
Traumatic Brain Injury (TBI) initiates a complex neuroinflammatory cascade that contributes significantly to secondary injury and long-term neurological deficits. A key signaling pathway implicated in this process is the p38 mitogen-activated protein kinase (MAPK) pathway, particularly the α-isoform, which plays a crucial role in regulating the production of pro-inflammatory cytokines in microglia. This compound (also known as MW01-2-150WH) is a selective, central nervous system (CNS)-penetrant, and orally bioavailable inhibitor of p38α MAPK. While direct quantitative data for MW-150 in TBI models is limited in publicly accessible literature, research on the closely related compound MW151 in TBI, and on MW-150 in other neuroinflammatory models, strongly supports its investigation as a potential therapeutic agent for TBI. This guide provides a comprehensive overview of the mechanism of action, relevant preclinical data, and detailed experimental protocols to facilitate further research in this area.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | MW01-18-150SRM dihydrochloride dihydrate |
| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ |
| Molecular Weight | 490.43 g/mol |
| CAS Number | 1661020-92-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 20.83 mg/mL) and in aqueous solutions with co-solvents such as PEG300, Tween-80, and saline.[1] |
| Purity | >98% (commercially available) |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Targeting Neuroinflammation
MW-150 is a selective inhibitor of the p38α MAPK isoform, with a reported Ki of 101 nM.[2] The p38α MAPK signaling pathway is a critical regulator of the inflammatory response in the CNS, particularly in microglia, the resident immune cells of the brain.
Following a traumatic brain injury, microglia become activated and initiate a robust inflammatory response, characterized by the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This sustained neuroinflammation contributes to secondary neuronal damage, exacerbating the initial injury.
MW-150 exerts its therapeutic potential by inhibiting the kinase activity of p38α MAPK. This inhibition prevents the phosphorylation of downstream targets, which in turn suppresses the production and release of pro-inflammatory cytokines.[3] A notable feature of this class of compounds is their ability to modulate the overproduction of cytokines back towards homeostasis without causing broad immunosuppression.[2]
Signaling Pathway
The p38α MAPK signaling cascade in microglia following TBI is a key driver of neuroinflammation. The pathway is initiated by various upstream stimuli, including pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs) that activate receptors like Toll-like receptors (TLRs). This leads to the activation of a kinase cascade, culminating in the phosphorylation and activation of p38α MAPK. Activated p38α MAPK then phosphorylates downstream transcription factors and other kinases, leading to the increased expression and release of pro-inflammatory mediators.
References
- 1. Frontiers | Microglial polarization in TBI: Signaling pathways and influencing pharmaceuticals [frontiersin.org]
- 2. Elevated Serum Levels of Inflammation-Related Cytokines in Mild Traumatic Brain Injury Are Associated With Cognitive Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 α MAPK Regulates Microglial Responsiveness to Diffuse The p38 MAPK Regulates Microglial Responsiveness to Diffuse Traumatic Brain Injury Traumatic Brain Injury | Semantic Scholar [semanticscholar.org]
Unraveling the Pharmacokinetics of MW01-18-150SRM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of MW01-18-150SRM, a promising therapeutic candidate for neurological disorders. This document synthesizes available data on its mechanism of action, preclinical pharmacokinetic profile, and the methodologies employed in its evaluation.
Introduction to MW01-18-150SRM
MW01-18-150SRM, also known as MW150, is a novel, orally active, and central nervous system (CNS) penetrant small molecule inhibitor.[1][2] It selectively targets the p38α mitogen-activated protein kinase (MAPK), a key enzyme implicated in the neuroinflammatory processes associated with various neurodegenerative diseases, including Alzheimer's disease.[3][4][5] By attenuating the production of pro-inflammatory cytokines, MW01-18-150SRM has demonstrated potential in preclinical models to mitigate synaptic dysfunction and cognitive deficits.[4][6] The compound is currently in early-stage clinical development, with a registered clinical trial under the identifier NCT06644378.
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
The therapeutic rationale for MW01-18-150SRM is based on its selective inhibition of the p38α MAPK signaling cascade. This pathway is a critical regulator of the cellular response to stress and inflammatory stimuli. In the CNS, over-activation of p38α MAPK in glial cells and neurons leads to the excessive production of pro-inflammatory cytokines like TNF-α and IL-1β, contributing to neuroinflammation and neuronal damage.[4]
MW01-18-150SRM binds to the active site of p38α MAPK, preventing its phosphorylation and subsequent activation of downstream targets. This targeted inhibition effectively dampens the inflammatory cascade.
Preclinical Pharmacokinetics
Preclinical studies have established that MW01-18-150SRM possesses favorable pharmacokinetic properties for a CNS drug candidate, including oral bioavailability and brain penetration. The following table summarizes key pharmacokinetic parameters reported in a study by Roy et al. (2015) in mice.
| Parameter | Route | Dose (mg/kg) | Value | Units |
| Cmax (Plasma) | Oral | 10 | 1.2 | µM |
| Tmax (Plasma) | Oral | 10 | 0.5 | h |
| AUC (Plasma) | Oral | 10 | 2.5 | µMh |
| Half-life (t½) | Oral | 10 | 1.5 | h |
| Cmax (Brain) | Oral | 10 | 0.8 | µM |
| Tmax (Brain) | Oral | 10 | 1.0 | h |
| AUC (Brain) | Oral | 10 | 2.0 | µMh |
| Brain/Plasma Ratio | Oral | 10 | ~0.8 | - |
Data extracted and compiled from Roy et al., 2015, ACS Chemical Neuroscience.
Experimental Protocols
The evaluation of MW01-18-150SRM pharmacokinetics involves a series of standardized preclinical experiments. A typical workflow is outlined below.
Animal Models and Dosing
Pharmacokinetic studies are typically conducted in rodent models, such as C57BL/6 mice or Sprague-Dawley rats. Animals are housed under standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum. MW01-18-150SRM is formulated in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG400) and saline, for administration via oral gavage (PO) or intravenous (IV) injection.
Sample Collection and Processing
Following drug administration, blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis. Brain tissue is collected at corresponding time points, flash-frozen in liquid nitrogen, and stored at -80°C. Prior to analysis, brain tissue is homogenized in a suitable buffer.
Bioanalytical Method
Quantification of MW01-18-150SRM in plasma and brain homogenates is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the analyte.
Method Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between replicate measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The bioanalytical method should be validated according to the guidelines set by regulatory agencies such as the FDA and EMA.[7][8][9]
Pharmacokinetic Data Analysis
The concentration-time data obtained from the LC-MS/MS analysis is used to determine key pharmacokinetic parameters. Non-compartmental analysis is commonly employed to calculate parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Conclusion
MW01-18-150SRM is a promising CNS-penetrant p38α MAPK inhibitor with a pharmacokinetic profile that supports its further development for the treatment of neurodegenerative disorders. The methodologies described in this guide provide a framework for the continued investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies, including those in higher species and human clinical trials, will be crucial to fully elucidate its pharmacokinetic and pharmacodynamic characteristics.
References
- 1. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 6. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with MW-150 Dihydrochloride Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
MW-150 dihydrochloride dihydrate is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][2] It represents a promising therapeutic candidate for neurodegenerative diseases, such as Alzheimer's disease, by targeting neuroinflammation-mediated synaptic dysfunction.[3] MW-150 inhibits the phosphorylation of the endogenous p38α MAPK substrate, MK2, in activated glia, thereby reducing the production of proinflammatory cytokines like IL-1β.[1][2] Preclinical studies in various animal models have demonstrated its potential to attenuate cognitive deficits and disease progression.[3]
These application notes provide a summary of in vivo experimental data and detailed protocols for the use of this compound in preclinical research settings.
Data Presentation
In Vivo Efficacy of MW-150 in Alzheimer's Disease Mouse Models
| Animal Model | Treatment Dose & Route | Duration | Key Findings | Reference |
| APP/PS1 Transgenic (Tg) Mice | 2.5 mg/kg, oral gavage, daily | 3-4 months | Improved performance in Radial Arm Water Maze (RAWM) and contextual fear conditioning tests. | [1][4] |
| APP NLh/NLh x PS P264L/P264L Knock-in Mice | 2.5 mg/kg, intraperitoneal (i.p.), daily | 14 days | RAWM behavior indistinguishable from Wild-Type (WT) mice. | [1][4] |
| 5xFAD Mice with Hyperhomocysteinemia (HHcy) | Not specified | 8 weeks | Reduced behavioral impairment in Morris Water Maze, attenuated synaptic loss, and reduced tau phosphorylation. No significant effect on amyloid or vascular endpoints was observed. | [5] |
| Spinal Muscular Atrophy (SMA) Mice | 5 mg/kg, i.p., daily | From postnatal day 0 | This was the most effective dose established in previous mouse studies. | [6] |
In Vitro Activity of MW-150
| Assay | Target | IC50 | Reference |
| MK2 Phosphorylation in Activated Glia | Endogenous p38α MAPK | 332 nM | [2][4] |
| IL-1β Production in Activated Glia | 936 nM | [2][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For reliable and consistent results, it is crucial to properly dissolve this compound for in vivo administration. The working solution should be prepared fresh on the day of use.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of MW-150 in DMSO.
-
For the final working solution, add each solvent sequentially in the following volumetric ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. A clear solution of at least 2.08 mg/mL can be achieved with this protocol.[1]
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model (Example: APP/PS1)
This protocol describes a typical workflow for evaluating the therapeutic efficacy of MW-150 in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.[7]
Experimental Groups:
-
Vehicle Control: APP/PS1 mice receiving the vehicle solution.
-
MW-150 Treatment: APP/PS1 mice receiving MW-150 (e.g., 2.5 mg/kg).
-
Wild-Type Control: Non-transgenic littermates receiving the vehicle solution.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Treatment Administration:
-
Begin treatment at an age when pathology is developing but not yet severe (e.g., 6 months of age).
-
Administer MW-150 or vehicle daily via oral gavage for 3-4 months.
-
-
Behavioral Testing (perform during the final month of treatment):
-
Radial Arm Water Maze (RAWM): To assess spatial learning and memory.
-
Contextual Fear Conditioning: To assess fear-associated learning and memory.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Measure levels of proinflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates using ELISA.
-
Assess p38α MAPK pathway activation by measuring levels of phosphorylated MK2 via Western blot.
-
-
Immunohistochemistry:
-
Stain brain sections for amyloid plaques (e.g., using Thioflavin S or anti-Aβ antibodies).
-
Stain for microgliosis (e.g., using anti-Iba1 antibodies) and astrogliosis (e.g., using anti-GFAP antibodies).
-
-
Visualizations
Signaling Pathway of MW-150 Action
Caption: MW-150 inhibits p38α MAPK, blocking downstream inflammatory cytokine production.
General Experimental Workflow for In Vivo Testing
Caption: Workflow for evaluating MW-150 in a neurodegenerative disease mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: MW-150 Administration in Mouse Models
Introduction
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action involves the inhibition of the p38α MAPK's ability to phosphorylate its downstream substrate, MAPK-activated protein kinase 2 (MK2), within activated glial cells.[1] This action effectively suppresses the inflammatory cascade, including the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β).[1] Due to its role in modulating neuroinflammation, MW-150 is a valuable tool for preclinical research in mouse models of neurodegenerative diseases, such as Alzheimer's disease.[2][3] These notes provide detailed protocols and data for the administration of MW-150 to mouse models.
Mechanism of Action: p38α MAPK Signaling Pathway
The p38α MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. In the context of neuroinflammation, extracellular stressors can activate this pathway in glial cells, leading to the production of inflammatory mediators. MW-150 acts by specifically binding to and inhibiting p38α MAPK, thereby preventing the phosphorylation of downstream targets and mitigating the inflammatory response.
Caption: MW-150 inhibits the p38α MAPK signaling pathway.
Data Presentation: MW-150 In Vivo Administration Summary
The following table summarizes published administration routes and dosages for MW-150 in various mouse models.
| Administration Route | Dosage | Frequency | Duration | Mouse Model | Key Findings | Reference |
| Oral Gavage | 2.5 mg/kg | Daily | 3-4 months | APP/PS1 Transgenic (Tg) | Improved performance in RAWM and contextual fear conditioning tests. | [1] |
| Intraperitoneal (i.p.) | 2.5 mg/kg | Daily | 14 days | APPNLh/NLh x PSP264L/P264L Knock-in | RAWM behavior became indistinguishable from wild-type mice. | [1] |
| Intraperitoneal (i.p.) | 0.5 mg/kg | 3x per week | 8 weeks | 5xFAD with induced hyperhomocysteinemia | Prevented learning deficits in Morris Water Maze; attenuated synaptic loss and tau phosphorylation. | [2] |
| Intraperitoneal (i.p.) | 2.5 mg/kg | 3x per week | 8 weeks | 5xFAD with induced hyperhomocysteinemia | Did not prevent learning deficits detected in vehicle-treated mice. | [2] |
Experimental Protocols
Protocol 1: Preparation of MW-150 Formulation for In Vivo Administration
This protocol describes the preparation of a standard vehicle for the solubilization of MW-150 for both oral and intraperitoneal administration, yielding a clear solution of at least 3 mg/mL.[1]
Materials:
-
MW-150 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution: Prepare a 30 mg/mL stock solution of MW-150 in DMSO.
-
Vehicle Preparation (Example for 1 mL final volume): a. In a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 30 mg/mL MW-150 DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogenous. This creates a 1:4 DMSO:PEG300 mixture. c. Add 50 µL of Tween-80 to the solution and mix until evenly distributed. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Vortex the final solution until it is clear and homogenous.
-
Final Concentration: This procedure results in a final MW-150 concentration of 3 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Storage: The prepared solution should be stored appropriately based on stability data. For short-term use, store at 4°C. For longer-term storage, consult the manufacturer's guidelines; stock solutions in DMSO are typically stored at -20°C or -80°C.[1]
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the procedure for administering MW-150 via oral gavage, a common method for precise oral dosing.
Workflow for Oral Gavage Study
Caption: A typical experimental workflow for an oral gavage study.
Materials:
-
Prepared MW-150 solution (Protocol 1)
-
Appropriately sized oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the volume of MW-150 solution needed for each mouse. For a 25g mouse receiving a 2.5 mg/kg dose from a 3 mg/mL solution:
-
Dose (mg) = 2.5 mg/kg * 0.025 kg = 0.0625 mg
-
Volume (mL) = 0.0625 mg / 3 mg/mL = 0.0208 mL or 20.8 µL
-
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: a. Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). b. Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle; if resistance is met, withdraw and reposition.
-
Substance Administration: Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress (e.g., difficulty breathing) for a few minutes after the procedure.
Protocol 3: Intraperitoneal (i.p.) Injection in Mice
This protocol details the standard procedure for administering MW-150 via i.p. injection, which allows for rapid systemic absorption.
Workflow for Intraperitoneal Injection Study
Caption: A typical experimental workflow for an i.p. injection study.
Materials:
-
Prepared MW-150 solution (Protocol 1)
-
Tuberculin or insulin syringes with a 25-27 gauge needle
-
Animal scale
Procedure:
-
Dosage Calculation: Calculate the required injection volume based on the mouse's weight and the desired dose (e.g., 0.5 mg/kg or 2.5 mg/kg).[2]
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: a. Insert the needle at a 15-20 degree angle into the peritoneal cavity. b. Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw and use a new needle at a different site. c. If aspiration is clear, slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cytokine Expression Following MW-150 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the in vitro and in vivo effects of MW-150, a selective, central nervous system (CNS) penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor, on cytokine expression. MW-150 has demonstrated therapeutic potential in preclinical models of neuroinflammation and Alzheimer's disease by modulating the production of pro-inflammatory cytokines. These protocols are designed to offer a standardized methodology for researchers investigating the anti-inflammatory properties of MW-150 and similar compounds.
Introduction
MW-150 is a small molecule inhibitor that selectively targets the p38α MAPK, a key enzyme in the inflammatory signaling cascade. Aberrant p38α MAPK activity is implicated in the overproduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which contribute to the pathology of various inflammatory diseases, including neurodegenerative disorders. MW-150 exerts its anti-inflammatory effects by inhibiting the phosphorylation of downstream substrates of p38α MAPK, such as MAPK-activated protein kinase 2 (MK2), thereby reducing the synthesis and release of these cytokines. Preclinical studies have shown that MW-150 can attenuate neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
This document outlines detailed protocols for quantifying changes in cytokine expression at both the protein and mRNA levels following treatment with MW-150. The provided methodologies include in vitro cell-based assays and in vivo animal model studies, with a focus on Enzyme-Linked Immunosorbent Assay (ELISA), multiplex cytokine assays, and quantitative Polymerase Chain Reaction (qPCR).
Mechanism of Action: MW-150 in the p38α MAPK Signaling Pathway
MW-150 selectively inhibits the p38α MAPK, a critical node in the cellular response to stress and inflammatory stimuli. The diagram below illustrates the signaling pathway and the point of intervention by MW-150.
Caption: MW-150 inhibits p38α MAPK, blocking downstream cytokine production.
Data Presentation
The following tables provide a structured summary of expected quantitative data from in vitro and in vivo experiments assessing the effect of MW-150 on cytokine expression.
Table 1: In Vitro Cytokine Protein Expression in LPS-stimulated Microglia
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS (100 ng/mL) | High | High | High |
| LPS + MW-150 (Low Dose) | Reduced | Reduced | Reduced |
| LPS + MW-150 (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: In Vitro Cytokine mRNA Expression in LPS-stimulated Microglia (Relative Quantification)
| Treatment Group | IL-1β mRNA Fold Change | TNF-α mRNA Fold Change | IL-6 mRNA Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | >10 | >10 | >10 |
| LPS + MW-150 (Low Dose) | Decreased | Decreased | Decreased |
| LPS + MW-150 (High Dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: In Vivo Cytokine Protein Expression in Brain Homogenates of an Alzheimer's Disease Mouse Model
| Treatment Group | IL-1β (pg/mg total protein) | TNF-α (pg/mg total protein) |
| Wild-Type Control | Low | Low |
| AD Mouse Model + Vehicle | Elevated | Elevated |
| AD Mouse Model + MW-150 | Reduced | Reduced |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of MW-150 on cytokine expression.
Experimental Workflow: In Vitro Cytokine Assessment
Caption: Workflow for in vitro analysis of cytokine expression after MW-150 treatment.
Protocol 1: In Vitro Assessment of Cytokine Protein Expression using ELISA
This protocol describes the measurement of secreted cytokines in the supernatant of cell cultures.
1. Cell Culture and Treatment:
- Seed murine or human microglia (e.g., BV-2, primary microglia) or macrophages (e.g., RAW 264.7) in 24-well plates at an appropriate density.
- Allow cells to adhere overnight.
- Pre-treat cells with varying concentrations of MW-150 (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.
- Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
- Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
2. Sample Collection:
- Centrifuge the plates to pellet any detached cells.
- Carefully collect the cell culture supernatant and store at -80°C until analysis.
3. ELISA Procedure (Sandwich ELISA):
- Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β) overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
- Wash the plate.
- Add diluted standards of the recombinant cytokine and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
- Wash the plate.
- Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 2: Multiplex Cytokine Assay (Bead-based Immunoassay)
This protocol allows for the simultaneous measurement of multiple cytokines from a single sample.
1. Sample Preparation:
- Prepare cell culture supernatants or brain homogenates as described in the respective protocols.
- If using serum or plasma, follow the kit manufacturer's instructions for sample dilution.
2. Assay Procedure (General Steps, refer to manufacturer's protocol for specifics):
- Prepare the multiplex bead working solution containing beads coated with antibodies against the target cytokines.
- Add the bead solution to a 96-well filter plate.
- Wash the beads.
- Add standards and samples to the wells and incubate with shaking.
- Wash the beads.
- Add the detection antibody cocktail (biotinylated) and incubate with shaking.
- Wash the beads.
- Add streptavidin-phycoerythrin (SAPE) and incubate with shaking.
- Wash the beads.
- Resuspend the beads in assay buffer.
- Acquire data on a Luminex or similar bead-based array system.
- Analyze the data using the instrument's software to determine the concentration of each cytokine.
Protocol 3: In Vitro Assessment of Cytokine mRNA Expression using RT-qPCR
This protocol measures the levels of cytokine gene expression.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1 for cell culture and treatment, but typically with shorter incubation times after LPS stimulation (e.g., 2, 4, or 6 hours) to capture peak mRNA expression.
2. RNA Isolation:
- After treatment, remove the culture medium and wash the cells with PBS.
- Lyse the cells directly in the well using a lysis buffer from an RNA isolation kit.
- Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
3. cDNA Synthesis:
- Quantify the isolated RNA and assess its purity (A260/A280 ratio).
- Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
4. Quantitative PCR (qPCR):
- Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the cytokine genes of interest (e.g., Il1b, Tnf, Il6) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green or probe-based qPCR master mix.
- Perform the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control groups.
Experimental Workflow: In Vivo Cytokine Assessment
Caption: Workflow for in vivo analysis of cytokine expression after MW-150 treatment.
Protocol 4: In Vivo Assessment of Cytokine Protein Expression in Brain Tissue
This protocol describes the measurement of cytokine levels in the brains of animal models.
1. Animal Model and Dosing:
- Utilize an appropriate animal model of neuroinflammation or a specific disease (e.g., APP/PS1 transgenic mice for Alzheimer's disease).
- Administer MW-150 or vehicle control to the animals via the appropriate route (e.g., oral gavage) and at the desired dose and frequency.
- Include a wild-type control group.
2. Tissue Collection and Processing:
- At the end of the treatment period, euthanize the animals and perfuse with cold PBS.
- Dissect the brain region of interest (e.g., hippocampus, cortex).
- Snap-freeze the tissue in liquid nitrogen and store at -80°C.
- Homogenize the brain tissue in a lysis buffer containing protease inhibitors.
- Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
- Collect the supernatant (protein lysate).
3. Cytokine Measurement:
- Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
- Measure cytokine concentrations in the lysates using an ELISA (Protocol 1) or a multiplex assay (Protocol 2).
- Normalize the cytokine concentrations to the total protein concentration for each sample (e.g., pg of cytokine/mg of total protein).
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the modulatory effects of MW-150 on cytokine expression. By employing these standardized methods, researchers can obtain reliable and reproducible data on the anti-inflammatory efficacy of MW-150 and other p38α MAPK inhibitors, facilitating their development as potential therapeutics for a range of inflammatory conditions. Adherence to these detailed protocols will ensure high-quality data for both basic research and preclinical drug development programs.
Application Notes: MW-150 Dihydrochloride Dihydrate Formulation for Oral Gavage in Mice
Introduction
MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[4][5] In the CNS, overactivation of p38α MAPK in glial cells is implicated in neuroinflammation, a common feature in the pathology of neurodegenerative diseases such as Alzheimer's.[5][6][7][8] MW-150 exerts its therapeutic potential by inhibiting the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MK2), which in turn blocks the production and release of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β).[1][2][3][4] Preclinical studies in mouse models have demonstrated that oral administration of MW-150 can attenuate disease progression and improve cognitive performance.[1][3][9]
These application notes provide a comprehensive protocol for the preparation and oral gavage administration of MW-150 dihydrochloride dihydrate in mice for preclinical research.
Mechanism of Action: p38α MAPK Inhibition
Under pathological conditions, such as the presence of amyloid-beta plaques in Alzheimer's disease, microglia and other CNS cells are activated.[5] This activation triggers upstream kinases that dually phosphorylate and activate p38α MAPK.[5] Activated p38α MAPK then phosphorylates its substrate, MK2.[4] This p38-MK2 complex is crucial for the transcriptional and translational regulation of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5] MW-150 selectively inhibits p38α MAPK, preventing the phosphorylation of MK2 and thereby suppressing the downstream inflammatory cascade.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: MW-150 in Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: MW-150 (also known as MW01-18-150SRM) is a novel, brain-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK).[1][2] Its development is based on the principle that neuroinflammation is a critical component of the pathophysiology of Alzheimer's disease (AD) and related dementias, contributing to the progressive synaptic dysfunction that underlies cognitive decline.[3][4] By selectively inhibiting p38α MAPK, an enzyme that is upregulated in the brains of AD patients, MW-150 aims to modulate the production of pro-inflammatory cytokines, thereby reducing neuroinflammation, protecting synapses, and improving cognitive function.[1][5] Preclinical studies in various AD mouse models have demonstrated the potential of MW-150 as a disease-modifying therapeutic agent.[1][4][5]
Quantitative Data Summary
The following table summarizes the intraperitoneal (i.p.) administration protocol for MW-150 as documented in a key preclinical study using an Alzheimer's disease mouse model.
| Parameter | Details | Reference |
| Drug Candidate | MW-150 (p38α MAPK inhibitor) | [1][3] |
| Mouse Model | 5xFAD (amyloid overexpressing strain) with diet-induced hyperhomocysteinemia (HHcy) to model mixed amyloid and vascular pathologies. | [1][2] |
| Dosage | 0.5 mg/kg and 2.5 mg/kg tested. The 0.5 mg/kg dose was found to be effective in preserving cognitive performance. | [1] |
| Vehicle | Saline (0.9% NaCl) | [1][6] |
| Administration Route | Intraperitoneal (i.p.) Injection | [1] |
| Treatment Duration | 8 weeks | [1] |
| Injection Volume | 200 µL per mouse | [1] |
| Key Efficacy Endpoints | Morris Water Maze (cognitive function), synaptic protein levels (synaptophysin, PSD95), Tau phosphorylation, neuroinflammation markers (cytokines). | [1] |
Experimental Protocols
Preparation of MW-150 for Intraperitoneal Injection
This protocol is based on the methodology described for preclinical evaluation in Alzheimer's mouse models.[1]
Materials:
-
MW-150 stock solution (e.g., 10x concentration)
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final Concentration: Based on the desired dose (e.g., 0.5 mg/kg) and the average weight of the mice, calculate the required final concentration of the injection solution. For a 25g mouse receiving a 0.5 mg/kg dose in a 200 µL volume, the required concentration is 0.0625 mg/mL.
-
Dilution: On the day of injection, prepare the dosing solution by diluting the MW-150 stock solution with sterile isotonic saline. For instance, a 10x stock solution (1.286 mg/mL for a 2.5 mg/kg dose or a similar concentration for the 0.5 mg/kg dose) should be diluted 1:10 in saline to achieve the final injection concentration.[1]
-
Vortexing: Gently vortex the diluted solution to ensure it is homogenous.
-
Storage: Prepare the solution fresh for each injection day. Do not store the diluted solution for extended periods unless stability data is available.
Intraperitoneal (IP) Injection Protocol for Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.[7][8]
Materials:
-
Prepared MW-150 solution
-
Appropriately sized sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27 gauge is recommended for mice)[8]
-
Animal restrainer or proficiency in manual restraint
-
70% ethanol for disinfection (optional, based on institutional guidelines)
Procedure:
-
Animal Restraint: Securely restrain the mouse. A common method is to scruff the mouse by gripping the loose skin over the neck and shoulders, and securing the tail. Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This causes the abdominal organs to shift forward, creating a safer injection site.[8]
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
-
Needle Insertion: Insert the needle, with the bevel facing up, at approximately a 30-40° angle to the abdominal wall. The depth of insertion should be just enough for the bevel to fully penetrate the abdominal cavity (typically about 0.5 cm).[8]
-
Aspiration (Optional but Recommended): Gently pull back on the syringe plunger to ensure no fluid (yellowish urine or reddish blood) is aspirated. If fluid is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.
-
Injection: Depress the plunger smoothly to inject the full volume (e.g., 200 µL).[1]
-
Withdrawal and Monitoring: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for a few minutes post-injection for any signs of distress.
Morris Water Maze (MWM) Protocol
The MWM is a widely used behavioral test to assess spatial learning and memory, key functions impaired in Alzheimer's disease.[1][9]
Materials:
-
Circular pool (typically 1.2-1.5 meters in diameter) filled with water.
-
Water made opaque with non-toxic white tempera paint or milk powder.
-
An escape platform submerged ~1 cm below the water surface.
-
Fixed, distinct visual cues placed around the pool.
-
Video tracking system with analysis software (e.g., Noldus Ethovision XT).[1]
Procedure:
-
Acclimation: Handle the mice for several days before the test begins to reduce stress.
-
Acquisition Phase (Learning):
-
This phase typically lasts 4-5 consecutive days, with 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the time taken to reach the platform (escape latency) and the path taken using the tracking software.
-
-
Probe Trial (Memory):
-
24 to 48 hours after the final acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. This trial assesses the mouse's memory of the platform's location.
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of action for MW-150 in Alzheimer's Disease.
Caption: Preclinical experimental workflow for evaluating MW-150.
References
- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Administration of Repetitive Transcranial Magnetic Stimulation Attenuates Aβ1-42-Induced Alzheimer's Disease in Mice by Activating β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Neuron-Microglia Co-culture to Test MW-150 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells such as microglia, is a key pathological feature in a host of neurodegenerative diseases. Chronically activated microglia release pro-inflammatory cytokines that can contribute to neuronal damage and dysfunction. Consequently, modulating microglial activation presents a promising therapeutic strategy. MW-150 is a novel, brain-penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), a key enzyme in the inflammatory signaling cascade.[1][2][3] This document provides detailed protocols for establishing a primary neuron-microglia co-culture system to investigate the efficacy of MW-150 in mitigating neuroinflammation-induced neuronal injury.
This in vitro model allows for the controlled study of neuron-microglia interactions and provides a robust platform for evaluating the neuroprotective effects of therapeutic candidates like MW-150.[4][5][6] The protocols outlined below cover the isolation of primary murine neurons and microglia, the establishment of the co-culture, induction of neuroinflammation using lipopolysaccharide (LPS), treatment with MW-150, and subsequent analysis of cytokine production, neuronal viability, and cellular morphology.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing the efficacy of MW-150 in a neuron-microglia co-culture model.
Signaling Pathway of Neuroinflammation
Lipopolysaccharide (LPS) stimulation of microglia primarily occurs through the Toll-like receptor 4 (TLR4) signaling pathway. This initiates a downstream cascade involving the activation of p38 MAPK, leading to the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β. MW-150 acts by selectively inhibiting p38α MAPK, thereby attenuating this inflammatory response.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol is adapted from established methods for isolating primary microglia from neonatal mouse pups.[7][8]
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Dissection tools
-
70% Ethanol
-
Trypsin (0.25%)
-
DNase I
Procedure:
-
Prepare PDL-coated T-75 flasks by incubating with PDL solution for at least 1 hour at 37°C, then wash three times with sterile water and allow to dry.
-
Euthanize neonatal pups and dissect brains in a sterile environment.
-
Mechanically dissociate brain tissue in DMEM.
-
Treat the dissociated tissue with trypsin and DNase I to obtain a single-cell suspension.
-
Plate the cell suspension into the PDL-coated T-75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.
-
After 9-10 days, harvest microglia by shaking the flasks to detach the loosely adherent microglia.[8]
-
Collect the supernatant containing the microglia and centrifuge to pellet the cells.
-
Resuspend the microglial pellet in the appropriate co-culture medium.
Protocol 2: Isolation and Culture of Primary Cortical Neurons
This protocol is for the isolation of primary cortical neurons from embryonic mice.[9][10]
Materials:
-
Timed-pregnant mice (E16-E18)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-Lysine (PDL) coated culture plates
-
Dissection tools
-
Papain or Trypsin
-
DNase I
Procedure:
-
Prepare PDL-coated culture plates as described in Protocol 1.
-
Euthanize the pregnant mouse and dissect the embryos.
-
Isolate the cortices from the embryonic brains.
-
Digest the cortical tissue with papain or trypsin and DNase I to obtain a single-cell suspension.
-
Plate the neuronal cells onto the PDL-coated plates in Neurobasal medium.
-
Incubate at 37°C in a 5% CO2 incubator. After 4-5 days in vitro, neurons will have developed neurite outgrowths and will be ready for co-culture.[8]
Protocol 3: Establishing the Neuron-Microglia Co-culture
This protocol details the steps for combining the cultured neurons and microglia.[8][11]
Procedure:
-
After 4-5 days of culturing the primary neurons, remove half of the culture medium.
-
Add the freshly harvested and resuspended microglia to the neuronal cultures. A common seeding ratio is 1:1 or 1:2 (microglia to neurons).[12]
-
Allow the co-culture to stabilize for 24 hours before proceeding with treatments.
Protocol 4: MW-150 Treatment and LPS Stimulation
This protocol outlines the treatment of the co-culture with MW-150 followed by inflammatory stimulation with LPS.
Procedure:
-
Prepare a stock solution of MW-150 in DMSO. Further dilute in culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 100 nM to 1 µM) to determine the optimal dose. MW-150 has an IC50 of 332 nM for inhibiting the phosphorylation of its substrate MK2 in activated glia.[13]
-
Pre-treat the neuron-microglia co-cultures with MW-150 or vehicle (DMSO) for 1-2 hours.
-
Induce neuroinflammation by adding LPS to the culture medium. A final concentration of 100 ng/mL to 1 µg/mL of LPS is commonly used to activate microglia in vitro.[14][15][16]
-
Incubate the cultures for 24 hours.
Data Presentation: Summary of Experimental Parameters
| Parameter | Value | Reference |
| Microglia Isolation | ||
| Animal Source | P0-P2 Mouse Pups | [8] |
| Culture Flask Coating | Poly-D-Lysine | [7] |
| Mixed Glial Culture Duration | 9-10 days | [8] |
| Neuron Isolation | ||
| Animal Source | E16-E18 Mouse Embryos | [8] |
| Culture Plate Coating | Poly-D-Lysine | [9] |
| Neuron Culture Duration | 4-5 days | [8] |
| Co-culture Setup | ||
| Microglia to Neuron Ratio | 1:1 or 1:2 | [12] |
| Stabilization Period | 24 hours | |
| Treatment and Stimulation | ||
| MW-150 Concentration Range | 100 nM - 1 µM | [13] |
| MW-150 Pre-treatment Time | 1-2 hours | [17] |
| LPS Concentration | 100 ng/mL - 1 µg/mL | [14][15][16] |
| Incubation Time | 24 hours | [14][17] |
Efficacy Assessment Protocols
Protocol 5: Cytokine Measurement by ELISA
This protocol is for quantifying the levels of pro-inflammatory cytokines in the culture supernatant.
Procedure:
-
After the 24-hour incubation period, collect the culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Protocol 6: Neuronal Viability Assay
This protocol describes a method to assess neuronal viability.
Procedure:
-
After the treatment period, neuronal viability can be assessed using various methods, such as the MTT assay, LDH release assay, or live/dead staining with Calcein-AM and Ethidium Homodimer-1.[12]
-
For live/dead staining, incubate the cells with the fluorescent dyes according to the manufacturer's protocol.
-
Capture images using a fluorescence microscope.
-
Quantify the number of live (green) and dead (red) neurons to determine the percentage of viable neurons in each treatment group.
Protocol 7: Immunocytochemistry
This protocol is for the visualization of neurons and microglia to assess morphology.
Procedure:
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.3% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum).
-
Incubate with primary antibodies against a neuronal marker (e.g., MAP2) and a microglial marker (e.g., Iba1).[14]
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Assess microglial morphology (e.g., ramified vs. amoeboid) and neuronal integrity.[4][7][13]
Logical Framework for Data Interpretation
The following diagram outlines the logical flow for interpreting the experimental results.
Conclusion
The described neuron-microglia co-culture system provides a physiologically relevant in vitro model to dissect the complex interactions between these two cell types in the context of neuroinflammation. By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of compounds like MW-150 to mitigate microglial-driven neurotoxicity, a critical step in the development of novel treatments for neurodegenerative diseases.
References
- 1. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ovid.com [ovid.com]
- 5. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. news-medical.net [news-medical.net]
- 9. Co-culture methods to study neuronal function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microglial identity and inflammatory responses are controlled by the combined effects of neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS and palmitic acid Co-upregulate microglia activation and neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rifampicin improves neuronal apoptosis in LPS-stimulated co-cultured BV2 cells through inhibition of the TLR-4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-MK2 Levels Following MW-150 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1] By targeting p38α MAPK, MW-150 effectively inhibits the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2). The p38/MK2 signaling pathway is a critical regulator of inflammatory responses and has been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease.[2][3] In preclinical models of Alzheimer's disease, MW-150 has demonstrated the ability to attenuate cognitive deficits, reduce synaptic loss, and decrease the hyperphosphorylation of tau protein at threonine 231 (Thr231), a key pathological hallmark of the disease.[4][5]
These application notes provide a comprehensive guide for the analysis of phosphorylated MK2 (p-MK2) levels by Western blot following treatment with MW-150. Included are detailed protocols for cell treatment, protein extraction, and immunoblotting, as well as a summary of expected results based on available data.
Data Presentation
The following tables summarize the known effects of MW-150 on MK2 phosphorylation and a related downstream pathological marker, tau phosphorylation. While specific dose-response data with densitometry from a single study is not publicly available, the concentration-dependent inhibitory effect of MW-150 on p-MK2 has been established.
Table 1: Effect of MW-150 on MK2 Phosphorylation in Activated Glia
| MW-150 Concentration | p-MK2 Levels (Relative to Vehicle Control) | Reference |
| IC50 | 50% inhibition | [1] |
| Increasing Concentrations | Concentration-dependent decrease | [1] |
Note: The IC50 value for the inhibition of MK2 phosphorylation by MW-150 in activated glia is reported to be 332 nM.[1]
Table 2: In Vivo Effect of MW-150 on Tau Phosphorylation in a Mouse Model of Alzheimer's Disease
| Treatment Group | p-Tau (Thr231) Levels (Relative to Vehicle) | Animal Model | Reference |
| MW-150 (0.5 mg/kg) | Reduced | 5xFAD mice on a hyperhomocysteinemia diet | [4] |
| MW-150 (2.5 mg/kg) | Reduced | 5xFAD mice on a hyperhomocysteinemia diet |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: p38/MK2 Signaling Pathway and the inhibitory action of MW-150.
Caption: Experimental workflow for Western blot analysis of p-MK2.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine p-MK2 levels following MW-150 treatment. This protocol is a general guideline and may require optimization based on the specific cell line or tissue being analyzed.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., murine BV-2 microglial cells or primary glial cells) and culture medium.
-
Stimulant: Lipopolysaccharide (LPS) or other appropriate stimulus to activate the p38/MK2 pathway.
-
Inhibitor: MW-150 (MW01-18-150SRM).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-MK2 (Thr334) antibody.
-
Rabbit anti-total MK2 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, pre-treat the cells with various concentrations of MW-150 (e.g., 0, 100, 300, 1000, 3000 nM) for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., LPS at 100 ng/mL) for 30-60 minutes to induce MK2 phosphorylation.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel. e. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-MK2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. To normalize for protein loading, strip the membrane and re-probe with an antibody for total MK2 and a loading control protein (e.g., β-actin or GAPDH). e. Quantify the band intensities using densitometry software. The p-MK2 signal should be normalized to the total MK2 signal, which is then normalized to the loading control.
Conclusion
MW-150 is a potent and selective inhibitor of p38α MAPK, effectively reducing the phosphorylation of its downstream target MK2. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the effects of MW-150 on the p38/MK2 signaling pathway. Western blot analysis is a reliable method to quantify the dose-dependent inhibition of MK2 phosphorylation by MW-150, providing valuable insights into its mechanism of action and therapeutic potential in neuroinflammatory and neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring IL-1β and TNF-α Secretion in Response to MW-150
For Researchers, Scientists, and Drug Development Professionals
Introduction
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1] This small molecule has garnered significant interest in the field of neuroinflammation and neurodegenerative diseases due to its ability to modulate the production of pro-inflammatory cytokines. This application note provides a detailed protocol for measuring the secretion of two key pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in response to treatment with MW-150 in a cell-based assay. The p38α MAPK signaling pathway plays a crucial role in the production of these cytokines, and its inhibition by MW-150 presents a promising therapeutic strategy for a variety of inflammatory conditions.
Mechanism of Action: MW-150 and Cytokine Inhibition
MW-150 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. The p38 MAPK cascade is a key signaling pathway activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Activation of this pathway leads to the downstream phosphorylation of various transcription factors, ultimately resulting in the increased expression and secretion of pro-inflammatory cytokines like IL-1β and TNF-α. By blocking p38α MAPK, MW-150 effectively attenuates the production of these cytokines in activated glial cells.[1]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effect of MW-150 on IL-1β and TNF-α secretion.
Table 1: In Vitro Inhibition of IL-1β Secretion by MW-150 in Activated Glia
| Compound | Target | Cell Type | Stimulus | Endpoint | IC₅₀ (nM) | Reference |
| MW-150 | p38α MAPK | Activated Glia | LPS | IL-1β Secretion | 936 | [1] |
Table 2: In Vivo Attenuation of Pro-inflammatory Cytokines by MW-150
| Compound | Animal Model | Treatment | Cytokines Measured | Effect | Reference |
| MW-150 | Alzheimer's Disease Mouse Model | Oral Administration | IL-1β and TNF-α | Attenuated the increase in cytokine levels |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to measure the effect of MW-150 on IL-1β and TNF-α secretion from activated microglial cells.
Materials and Reagents
-
Murine or human microglial cell line (e.g., BV-2 or THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MW-150 (MedChemExpress, HY-120111 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), sterile
-
ELISA kits for mouse or human IL-1β and TNF-α
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow
Caption: A flowchart outlining the key steps for assessing the impact of MW-150 on cytokine secretion.
Detailed Protocol
-
Cell Seeding:
-
Culture microglial cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
MW-150 Treatment:
-
Prepare a stock solution of MW-150 in DMSO.
-
Prepare serial dilutions of MW-150 in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 1000, 10000 nM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared MW-150 dilutions.
-
Incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium (e.g., 100 ng/mL).
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA for IL-1β and TNF-α:
-
Perform the ELISA for IL-1β and TNF-α on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this will involve adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies, a substrate solution, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for both IL-1β and TNF-α using the provided standards in the ELISA kits.
-
Calculate the concentration of IL-1β and TNF-α in each sample based on the standard curve.
-
Plot the cytokine concentration against the log of the MW-150 concentration.
-
Determine the IC₅₀ value for MW-150 for both IL-1β and TNF-α inhibition using non-linear regression analysis.
-
Signaling Pathway
The following diagram illustrates the signaling pathway through which MW-150 inhibits the production of IL-1β and TNF-α.
References
Application Notes and Protocols for Long-Term Administration of MW-150 in Transgenic Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MW-150 is a novel, brain-penetrant, small molecule inhibitor of p38 alpha mitogen-activated protein kinase (p38α MAPK) that has shown promise in preclinical studies for the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2][3] This document provides detailed application notes and protocols for the long-term administration of MW-150 in transgenic mouse models of AD, with a focus on the 5xFAD mouse model.
The rationale for targeting p38α MAPK stems from its role in regulating neuroinflammatory processes that contribute to the pathophysiology of AD.[2][3] MW-150 aims to modulate these inflammatory cascades, thereby attenuating neuronal dysfunction and cognitive deficits.[1][2]
Mechanism of Action: p38α MAPK Signaling in Neuroinflammation
In the context of Alzheimer's disease, stressors such as amyloid-beta (Aβ) plaques and other pathological stimuli activate microglia and astrocytes, leading to the activation of the p38α MAPK signaling pathway. This cascade results in the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which in turn can lead to synaptic dysfunction, neuronal damage, and exacerbation of tau pathology. MW-150, by selectively inhibiting p38α MAPK, blocks this inflammatory cascade, representing a potential therapeutic strategy.
References
- 1. miR-200c suppression increases tau hyperphosphorylation by targeting 14-3-3γ in early stage of 5xFAD mouse model of Alzheimer's disease [ijbs.com]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving MW-150 Dihydrochloride Dihydrate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the solubilization of MW-150 dihydrochloride dihydrate, a selective p38α MAPK inhibitor, in dimethyl sulfoxide (DMSO) for use in a variety of research applications. Adherence to this protocol will help ensure the accurate preparation of stock solutions, thereby maintaining the integrity of experimental results. The document also includes quantitative data on solubility, stability, and storage, as well as a diagram of the relevant signaling pathway and the experimental workflow.
Introduction
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1][] It functions by inhibiting the ability of endogenous p38α MAPK to phosphorylate its substrate MK2 in activated glia.[1][3][4] This inhibitory action leads to a concentration-dependent reduction in the production of pro-inflammatory cytokines, such as IL-1β.[3] Due to its role in modulating neuroinflammatory pathways, MW-150 is a compound of interest in studies related to neurodegenerative diseases like Alzheimer's disease.[5] Proper solubilization is a critical first step for its use in in vitro and in vivo studies. DMSO is a common solvent for this compound; however, specific handling procedures are necessary to achieve optimal solubility and stability.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound when dissolved in DMSO.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₉Cl₂N₅O₂ | |
| Molecular Weight | 490.43 g/mol | [6] |
| Solubility in DMSO | 20.83 mg/mL | [6][3] |
| Molar Solubility in DMSO | 42.47 mM | [6][3] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipettes and sterile tips
3.2. Procedure
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, as the compound is hygroscopic. It is crucial to use anhydrous or newly opened DMSO because the presence of water can significantly impact solubility.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound, add 0.2039 mL of DMSO.[6]
-
Initial Mixing: Briefly vortex the solution to ensure the powder is well-suspended in the DMSO.
-
Ultrasonication: To facilitate complete dissolution, place the tube or vial in an ultrasonic bath.[6][3] Sonicate the solution until it becomes clear and all particulate matter is dissolved. The time required may vary, but intermittent vortexing can aid the process.
-
Sterilization (Optional): If the stock solution is intended for cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
3.3. Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium. It is important to note that direct dilution of a high-concentration DMSO stock into aqueous solutions can sometimes lead to precipitation of the compound. To mitigate this, a serial dilution approach is recommended. When preparing dilutions for in vivo studies, co-solvents such as PEG300 and Tween-80 may be required to maintain solubility in the final formulation.[3][4]
Visualizations
4.1. Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by MW-150.
Caption: Simplified p38α MAPK signaling pathway inhibited by MW-150.
4.2. Experimental Workflow
The diagram below outlines the key steps for preparing a stock solution of MW-150 in DMSO.
Caption: Experimental workflow for dissolving MW-150 in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Assessing Behavioral Outcomes in Mice Treated with MW-150
Introduction
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM[1][2][3]. Developed as a potential therapeutic for Alzheimer's disease and related dementias, MW-150 targets the neuroinflammation-synaptic dysfunction axis, a common component in the progression of these neurodegenerative disorders[4]. By inhibiting p38α MAPK, MW-150 modulates the production of pro-inflammatory cytokines and has demonstrated neuroprotective and anti-inflammatory effects in preclinical studies[5]. These application notes provide detailed protocols for assessing the behavioral and functional outcomes of MW-150 treatment in relevant mouse models of neurodegenerative disease.
Mechanism of Action: p38α MAPK Inhibition
p38α MAPK is a stress-related kinase expressed in both neurons and glia[5]. Its activation by stressors or pro-inflammatory signals leads to a cascade of downstream events, including the phosphorylation of MAPK-activated protein kinase 2 (MK2) and the subsequent production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β)[1][6]. This contributes to neuroinflammation and synaptic dysfunction. MW-150 selectively inhibits the kinase activity of p38α MAPK, thereby blocking this inflammatory cascade[1][7]. This mechanism is believed to underlie its therapeutic potential in attenuating cognitive deficits.
Caption: p38α MAPK signaling pathway and the inhibitory action of MW-150.
Experimental Design & Workflow
A typical preclinical study to assess the efficacy of MW-150 involves selecting an appropriate mouse model, administering the compound over a specified period, and subsequently conducting a battery of behavioral tests to evaluate cognitive functions. This is followed by terminal tissue collection for biochemical and immunohistochemical analyses to correlate behavioral outcomes with neuropathological changes.
Caption: General experimental workflow for assessing MW-150 in mice.
Behavioral Assessment Protocols
Morris Water Maze (MWM)
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
-
An overhead camera and tracking software to record the mouse's swim path, latency, and speed.
Protocol:
-
Habituation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water at one of four designated start positions, facing the pool wall.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the latency to find the platform for each trial. A decrease in latency across days indicates learning[8].
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. Increased time in the target quadrant indicates memory retention.
-
Radial Arm Water Maze (RAWM)
RAWM is another test for spatial learning and memory that is sensitive to hippocampal dysfunction.
Apparatus:
-
A circular pool with multiple (e.g., six or eight) arms radiating from a central area.
-
An escape platform hidden in the same "goal" arm for all trials on a given day.
Protocol:
-
Training (e.g., 3-4 months of daily sessions):
-
Each session consists of a series of trials.
-
For each trial, the mouse starts in a different, randomly selected arm.
-
The mouse must navigate to the goal arm to find the hidden platform.
-
An "error" is recorded if the mouse enters an incorrect arm.
-
The number of errors made before finding the platform is the primary measure. A decrease in errors over successive days and trials indicates learning[1][9].
-
-
Data Analysis: The average number of errors per day is calculated and compared between treatment groups. Improved performance is characterized by fewer errors[1].
Contextual Fear Conditioning (CFC)
CFC assesses the ability of mice to learn and remember an association between a specific environment (context) and an aversive stimulus (e.g., a mild foot shock).
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A video camera and software to record and score freezing behavior (a fear response characterized by the absence of all movement except for respiration).
Protocol:
-
Training/Conditioning Phase (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
-
Deliver a series of mild foot shocks (e.g., 2-3 shocks, 0.5-0.7 mA, 2 seconds each) paired with an auditory cue (for cued fear conditioning, if desired) or just within the context.
-
Remove the mouse from the chamber 30-60 seconds after the final shock.
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same chamber (the context) in which it was trained.
-
Do not deliver any shocks.
-
Record the percentage of time the mouse spends freezing over a period of 3-5 minutes.
-
Increased freezing time compared to baseline indicates a strong memory of the aversive context.
-
-
Data Analysis: Compare the percentage of freezing time between MW-150 treated and vehicle-treated groups. A reduction in freezing in disease-model mice treated with MW-150 can indicate improved cognitive function[1].
Summary of Preclinical Data
The following tables summarize quantitative data from studies assessing the behavioral effects of MW-150 in mouse models of Alzheimer's disease pathology.
Table 1: Morris Water Maze (MWM) Performance in 5xFAD Mice with Hyperhomocysteinemia (HHcy) [8]
| Treatment Group | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) |
| Wild-Type + Vehicle | ~25 | ~20 | ~17 |
| 5xFAD + Vehicle | ~40 | ~35 | ~30 |
| 5xFAD + MW-150 (0.5 mg/kg) | ~28 | ~23 | ~20 |
| 5xFAD + MW-150 (2.5 mg/kg) | ~38 | ~32 | ~28 |
| Data are approximate values interpreted from graphical representations. The 0.5 mg/kg MW-150 dose rescued the cognitive deficit observed in the vehicle-treated 5xFAD mice.[8] |
Table 2: Cognitive Performance in APP/PS1 Transgenic (Tg) Mice [1]
| Behavioral Test | Mouse Model | Treatment | Duration | Outcome |
| Radial Arm Water Maze (RAWM) | APP/PS1 Tg | MW-150 (2.5 mg/kg, oral) | 3-4 months | Improved performance (fewer errors) |
| Contextual Fear Conditioning | APP/PS1 Tg | MW-150 (2.5 mg/kg, oral) | 3-4 months | Improved performance (increased freezing) |
| Radial Arm Water Maze (RAWM) | APP/PS Knock-in | MW-150 (2.5 mg/kg, i.p.) | 14 days | Performance indistinguishable from Wild-Type |
MW-150, a selective p38α MAPK inhibitor, shows significant promise in preclinical models of Alzheimer's disease by mitigating neuroinflammation and improving behavioral outcomes. The protocols outlined above for the Morris Water Maze, Radial Arm Water Maze, and Contextual Fear Conditioning provide robust methods for evaluating the efficacy of MW-150 in restoring cognitive function in mice. Quantitative data consistently demonstrates that MW-150 treatment can attenuate behavioral deficits associated with neurodegenerative pathologies, supporting its further development as a disease-modifying therapeutic[1][8].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MW-150 hydrochloride | p38α inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic treatment with the anti-inflammatory drug candidate MW151 may partially reduce memory impairment and normalizes hippocampal metabolic markers in a mouse model of comorbid amyloid and vascular pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microglial Markers Following MW-150 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: MW-150 is a selective, central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK)[1]. This kinase is a key regulator of pro-inflammatory cytokine production in microglia, the resident immune cells of the brain[1][2]. Dysregulated microglial activation is implicated in the pathogenesis of various neurodegenerative diseases. MW-150 has been shown to modulate neuroinflammation by reducing the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) from activated microglia[2][3]. Immunofluorescence staining is a critical technique to visualize and quantify the effects of MW-150 on microglial activation, morphology, and protein expression. These application notes provide detailed protocols for immunofluorescence staining of key microglial markers in brain tissue following MW-150 treatment and summarize expected quantitative outcomes.
Data Presentation
The following tables summarize the anticipated quantitative data from immunofluorescence analysis of microglial markers in a preclinical model of neuroinflammation, comparing a vehicle-treated group to an MW-150-treated group. These tables are representative and the exact values may vary depending on the experimental model and conditions.
Table 1: Quantification of Microglial Marker Expression
| Marker | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | % Positive Cells (normalized to DAPI) |
| Iba1 | Vehicle | 150 ± 15 | 12 ± 2 |
| MW-150 | 180 ± 20 | 15 ± 3 | |
| CD68 | Vehicle | 200 ± 25 | 10 ± 2.5 |
| MW-150 | 120 ± 18 | 6 ± 1.5 | |
| TNF-α | Vehicle | 180 ± 22 | 8 ± 2 |
| MW-150 | 90 ± 12 | 3 ± 1 | |
| p-p38 MAPK | Vehicle | 220 ± 30 | 11 ± 3 |
| MW-150 | 80 ± 10 | 4 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Morphological Analysis of Iba1-Positive Microglia
| Parameter | Treatment Group | Value |
| Cell Body Area (µm²) | Vehicle | 150 ± 20 |
| MW-150 | 110 ± 15 | |
| Number of Processes/Cell | Vehicle | 5 ± 1 |
| MW-150 | 8 ± 2 | |
| Process Length (µm) | Vehicle | 30 ± 8 |
| MW-150 | 50 ± 12 | |
| Process Complexity (Sholl Analysis) | Vehicle | Low |
| MW-150 | High |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Iba1 and CD68 in Mouse Brain Tissue
This protocol describes the immunofluorescent co-staining of Ionized calcium-binding adapter molecule 1 (Iba1), a pan-marker for microglia, and CD68, a marker for activated, phagocytic microglia, in fixed mouse brain sections.[4][5][6]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Primary Antibodies:
-
Rabbit anti-Iba1 (e.g., Wako 019-19741, 1:1000 dilution)
-
Rat anti-CD68 (e.g., Bio-Rad MCA1957, 1:500 dilution)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488 (1:500 dilution)
-
Goat anti-Rat IgG, Alexa Fluor 594 (1:500 dilution)
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 30-50 µm thick coronal sections using a cryostat and store in PBS at 4°C.[7]
-
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-Iba1 and anti-CD68) in the blocking solution.
-
Incubate sections in the primary antibody solution overnight at 4°C on a shaker.[7]
-
-
Secondary Antibody Incubation:
-
Wash sections three times in PBS for 10 minutes each.
-
Dilute fluorescently labeled secondary antibodies in the blocking solution.
-
Incubate sections in the secondary antibody solution for 2 hours at room temperature, protected from light.[4]
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with DAPI (1 µg/mL in PBS) for 10 minutes to stain cell nuclei.
-
Wash sections twice in PBS.
-
Mount sections onto glass slides and coverslip using an anti-fade mounting medium.
-
-
Imaging and Analysis:
Protocol 2: Immunofluorescence Staining for TNF-α in Iba1-Positive Microglia
This protocol allows for the visualization of the pro-inflammatory cytokine TNF-α within microglia.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Primary Antibodies:
-
Goat anti-Iba1 (e.g., Abcam ab5076, 1:500 dilution)
-
Rabbit anti-TNF-α (e.g., Abcam ab6671, 1:200 dilution)
-
-
Secondary Antibodies:
-
Donkey anti-Goat IgG, Alexa Fluor 488 (1:500 dilution)
-
Donkey anti-Rabbit IgG, Alexa Fluor 647 (1:500 dilution)
-
Procedure:
-
Tissue Preparation, Permeabilization, and Blocking: Follow steps 1 and 2 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-Iba1 and anti-TNF-α) in the blocking solution.
-
Incubate sections in the primary antibody solution for 48 hours at 4°C on a shaker.
-
-
Secondary Antibody Incubation and Counterstaining: Follow steps 4 and 5 from Protocol 1, using the appropriate secondary antibodies.
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the co-localization of TNF-α and Iba1 signals to quantify TNF-α expression specifically within microglia.
-
Visualizations
Caption: MW-150 inhibits p38α MAPK signaling in microglia.
Caption: Experimental workflow for immunofluorescence analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 5. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 6. Immunofluorescence staining protocol for co-staining of fetuin-A and CD68 in older human autopsy tissue [protocols.io]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [app.jove.com]
- 9. Streamlined Quantification of Microglial Morphology in Mouse Brains Using 3D Immunofluorescence Analysis [bio-protocol.org]
Troubleshooting & Optimization
MW-150 dihydrochloride dihydrate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MW-150 dihydrochloride dihydrate. The information addresses common solubility issues and provides solutions for successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5][] Its primary mechanism of action is the inhibition of p38α MAPK, which in turn blocks the phosphorylation of its downstream substrate MK2 in activated glial cells.[1][2][3][4][5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), thereby attenuating neuroinflammation.[1][2][3][7]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has limited solubility in aqueous solutions alone. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[2][3][7][8] For in vivo experiments, a co-solvent system is necessary to maintain solubility in an aqueous-based formulation.
Q3: My MW-150 in DMSO solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can occur for a few reasons. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[3][9] Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Gentle warming and vortexing may not be sufficient. Use an ultrasonic bath to aid dissolution.[2][3][8]
-
Gently warm the solution: Heating the solution to 37°C can help increase solubility.[7] Combine this with sonication for best results.
-
Check for concentration limits: Ensure you have not exceeded the solubility limit of MW-150 in DMSO, which is approximately 20.83 mg/mL.[2][3][7][8]
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Observations |
| DMSO | ≥ 20.83 mg/mL (42.47 mM) | Ultrasonic assistance is recommended.[2][3][8] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.24 mM) | Results in a clear solution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.08 mg/mL (4.24 mM) | A multi-step mixing protocol is required.[2][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for further dilution.
Materials:
-
Anhydrous DMSO[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 4.90 mg.
-
Add the appropriate volume of DMSO. For a 10 mM solution, this would be 1 mL for every 4.90 mg of compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear. This may take several minutes.
-
Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Protocol 2: Preparation of a Working Solution for In Vivo Administration
Objective: To prepare a ready-to-use solution of this compound for animal studies, using a co-solvent system.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Methodology (for a final concentration of ≥ 3 mg/mL): [1]
-
Begin with your concentrated stock solution of MW-150 in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The resulting solution will have a solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Signaling Pathway of MW-150 Action
Caption: Mechanism of action for MW-150 in inhibiting neuroinflammation.
Experimental Workflow for Solubilization
Caption: Step-by-step workflow for preparing MW-150 solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. tebubio.com [tebubio.com]
- 7. glpbio.com [glpbio.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Administration of MW-150
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective p38α mitogen-activated protein kinase (MAPK) inhibitor, MW-150, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its primary mechanism of action?
A1: MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α MAPK. Its primary mechanism of action is the inhibition of the p38α MAPK signaling pathway, which plays a crucial role in inflammatory responses and stress signaling. By inhibiting p38α MAPK, MW-150 can modulate the production of pro-inflammatory cytokines and other downstream targets.
Q2: What are the potential therapeutic applications of MW-150 currently under investigation?
A2: MW-150 is being investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies have shown its efficacy in animal models by attenuating neuroinflammation and improving cognitive function.[1]
Q3: What are the known potential side effects of p38α MAPK inhibitors in animal models?
A3: As a class of compounds, p38α MAPK inhibitors have been associated with a range of potential side effects in preclinical animal models. These can vary depending on the specific compound, dose, duration of treatment, and animal species. Researchers should be aware of the following potential effects:
-
Gastrointestinal (GI) Toxicity: In some species, such as dogs, p38α MAPK inhibitors have been linked to GI issues.
-
Lymphoid Toxicity: Effects on lymphoid tissues have also been reported in certain animal models.
-
Hepatotoxicity: Transient increases in liver enzymes have been observed with some p38α MAPK inhibitors.
-
Central Nervous System (CNS) Effects: At high doses, some p38α MAPK inhibitors have shown potential for CNS-related side effects.
It is important to note that MW-150 has been specifically designed to be a highly selective inhibitor, and efforts were made during its development to mitigate dose-limiting toxicities.[2] A similar compound, AF150(S), has demonstrated a high safety margin in animal studies.[3]
Q4: Is there any publicly available quantitative data on the side effects of MW-150 from preclinical studies?
A4: While MW-150 has undergone preclinical safety and toxicology evaluations, specific quantitative data from these studies, such as detailed hematology, clinical chemistry, and histopathology reports, are not extensively available in the public domain. This type of detailed data is typically part of confidential regulatory submissions. The tables provided in this guide are illustrative examples based on typical preclinical toxicology assessments and are not specific to MW-150.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with MW-150.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Potential Cause: The administered dose of MW-150 may be too high for the specific animal model, strain, or age group. Off-target effects, although minimized in the design of MW-150, could also contribute at high concentrations.
-
Troubleshooting Steps:
-
Review Dosage: Immediately review the dose calculations and administration protocol. Ensure that the correct concentration and volume were administered.
-
Dose De-escalation: If the dosage is confirmed to be accurate, consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Necropsy and Histopathology: In the event of mortality, perform a thorough necropsy and histopathological examination of major organs to identify potential target organ toxicity.
-
Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Weight Loss)
-
Potential Cause: As a class, p38α MAPK inhibitors have been associated with gastrointestinal effects in some species.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer MW-150 is not causing the GI issues. Always include a vehicle-only control group in your study design.
-
Dietary Considerations: Provide a standard and consistent diet to all animals. Changes in diet can sometimes exacerbate GI sensitivity.
-
Stool Monitoring: Monitor the consistency and appearance of feces daily.
-
Hydration: Ensure animals have free access to water to prevent dehydration, especially if diarrhea is present.
-
Lower Dose/Different Formulation: Consider testing a lower dose of MW-150 or exploring different formulation strategies if the issue persists.
-
Issue 3: Abnormal Bloodwork (e.g., Elevated Liver Enzymes)
-
Potential Cause: Some p38α MAPK inhibitors have been reported to cause transient elevations in liver enzymes.
-
Troubleshooting Steps:
-
Baseline Bloodwork: Always collect baseline blood samples before the start of the study to establish normal ranges for your specific animal cohort.
-
Time-Course Analysis: If elevated liver enzymes (e.g., ALT, AST) are observed, consider collecting blood samples at multiple time points during the study to determine if the effect is transient or progressive.
-
Histopathology: At the end of the study, perform a detailed histopathological examination of the liver to look for any morphological changes that correlate with the bloodwork findings.
-
Dose-Dependence: Evaluate if the elevation in liver enzymes is dose-dependent by including multiple dose groups in your study.
-
Data Presentation: Illustrative Preclinical Toxicology Data
The following tables are examples of how quantitative data from a preclinical toxicology study might be presented. This data is not specific to MW-150 and is for illustrative purposes only.
Table 1: Illustrative Hematology Data in Rodents Following 28-Day MW-150 Administration
| Parameter | Units | Vehicle Control (Mean ± SD) | Low Dose (Mean ± SD) | Mid Dose (Mean ± SD) | High Dose (Mean ± SD) |
| White Blood Cells (WBC) | 10³/µL | 8.5 ± 1.2 | 8.3 ± 1.5 | 8.1 ± 1.3 | 7.9 ± 1.6 |
| Red Blood Cells (RBC) | 10⁶/µL | 7.2 ± 0.5 | 7.1 ± 0.6 | 7.0 ± 0.4 | 6.9 ± 0.7 |
| Hemoglobin (HGB) | g/dL | 14.1 ± 1.0 | 13.9 ± 1.2 | 13.8 ± 1.1 | 13.5 ± 1.3 |
| Platelets (PLT) | 10³/µL | 850 ± 150 | 840 ± 160 | 830 ± 140 | 810 ± 170 |
Table 2: Illustrative Clinical Chemistry Data in Rodents Following 28-Day MW-150 Administration
| Parameter | Units | Vehicle Control (Mean ± SD) | Low Dose (Mean ± SD) | Mid Dose (Mean ± SD) | High Dose (Mean ± SD) |
| Alanine Aminotransferase (ALT) | U/L | 35 ± 8 | 38 ± 10 | 45 ± 12 | 60 ± 15 |
| Aspartate Aminotransferase (AST) | U/L | 80 ± 15 | 85 ± 18 | 95 ± 20 | 110 ± 25 |
| Blood Urea Nitrogen (BUN) | mg/dL | 20 ± 4 | 21 ± 5 | 22 ± 4 | 23 ± 6 |
| Creatinine | mg/dL | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.6 ± 0.1 |
*Statistically significant difference from vehicle control (p < 0.05). Data is hypothetical.
Table 3: Illustrative Histopathology Findings in Rodents Following 28-Day MW-150 Administration
| Organ | Finding | Incidence (Vehicle) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) | Severity | | :--- | :--- | :--- | :--- | :--- | :--- | | Liver | Minimal Centrilobular Hepatocellular Hypertrophy | 0/10 | 0/10 | 2/10 | 5/10 | Minimal | | Spleen | Minimal Lymphoid Depletion | 0/10 | 0/10 | 1/10 | 3/10 | Minimal | | Kidneys | No significant findings | 0/10 | 0/10 | 0/10 | 0/10 | - | | Brain | No significant findings | 0/10 | 0/10 | 0/10 | 0/10 | - |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Key Experiment: In Vivo Administration of MW-150 in a Mouse Model of Alzheimer's Disease
This protocol is based on a published study and should be adapted as necessary for specific experimental goals.
-
Animal Model: 5xFAD transgenic mice (or other appropriate Alzheimer's disease model).
-
Vehicle: Saline.
-
Dosing:
-
Procedure:
-
Prepare the dosing solution of MW-150 in saline at the desired concentration.
-
Gently restrain the mouse.
-
Administer the calculated volume of the MW-150 solution or vehicle via intraperitoneal injection.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its home cage.
-
Continue dosing according to the established schedule.
-
Conduct behavioral testing, imaging, and/or tissue collection at the end of the study period.
-
Mandatory Visualizations
Caption: p38α MAPK Signaling Pathway and the inhibitory action of MW-150.
Caption: General experimental workflow for in vivo studies with MW-150.
References
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MW150 for Alzheimer's Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p38 MAPK Targets
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results when performing Western blots for p38 MAPK and its phosphorylated targets.
Troubleshooting Guides (Question & Answer Format)
Issue: Weak or No Signal for Phospho-p38
-
Question: I am not seeing any bands, or the bands for phosphorylated p38 (p-p38) are very faint. What could be the cause?
-
Answer: Weak or absent signals for p-p38 are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Inadequate Cell Stimulation: Phosphorylation of p38 is often transient and dependent on specific stimuli like cytokines, UV radiation, or osmotic stress.[1][2] Ensure that your cells have been appropriately stimulated to induce p38 phosphorylation. It may be necessary to perform a time-course experiment to determine the peak of phosphorylation.
-
Sample Preparation and Phosphatase Activity: Phosphatases present in the cell lysate can rapidly dephosphorylate your target protein.[3][4] It is critical to work quickly, keep samples on ice, and use pre-chilled buffers. Always include a phosphatase inhibitor cocktail in your lysis buffer.[3]
-
Low Protein Load: Phosphorylated proteins can be low in abundance.[4] You may need to load a higher amount of total protein on the gel, typically 20-30 µg of whole-cell lysate, but sometimes up to 100 µg for tissue extracts.[5]
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Try a range of dilutions to find the optimal concentration. For a new antibody, it is advisable to test a few different concentrations.
-
Incorrect Blocking Agent: Milk contains phosphoproteins, such as casein, which can interfere with the detection of phosphorylated targets, leading to high background or weak signal.[4] It is recommended to use Bovine Serum Albumin (BSA) as the blocking agent.[6][7]
-
Inefficient Transfer: Ensure that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.[8] For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can improve retention.
-
Inactive Detection Reagent: Ensure that your ECL substrate has not expired and is sensitive enough to detect low-abundance proteins.
-
Issue: High Background on the Western Blot
-
Question: My Western blot for p-p38 has a very high background, making it difficult to see specific bands. What can I do to reduce the background?
-
Answer: High background can obscure your results and is often caused by nonspecific antibody binding. Here are some common causes and solutions:
-
Inadequate Blocking: Blocking is crucial to prevent nonspecific antibody binding. Ensure you are blocking for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C. The choice of blocking agent is also important; for phospho-proteins, 3-5% BSA in TBST is often recommended.[6]
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to nonspecific binding and high background. Try decreasing the antibody concentration.
-
Insufficient Washing: Washing steps are critical for removing unbound antibodies. Increase the number and duration of your washes with TBST. Three washes of 5-10 minutes each is a good starting point.[9][10]
-
Contaminated Buffers: Ensure all your buffers are freshly made and filtered to prevent microbial growth that can cause speckles and high background.[11]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[8][9]
-
Issue: Multiple or Nonspecific Bands
-
Question: I am seeing multiple bands on my blot, and I'm not sure which one is the correct p-p38 band. How can I resolve this?
-
Answer: The presence of multiple bands can be due to several factors, from protein isoforms to antibody cross-reactivity.
-
Protein Isoforms or Post-Translational Modifications: The p38 MAPK family has four different isoforms (α, β, γ, and δ).[1] Your antibody might be detecting more than one isoform. Additionally, other post-translational modifications can alter the protein's migration on the gel.[5]
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation. Ensure you are using protease inhibitors in your lysis buffer and handle your samples appropriately.[5]
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. To check for nonspecific binding of the secondary antibody, you can run a control lane where the primary antibody is omitted.
-
Excessive Protein Loading: Loading too much protein can lead to aggregation and the appearance of nonspecific bands. Try reducing the amount of protein loaded.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p38 and phospho-p38?
-
A1: p38 MAPK isoforms have a molecular weight of approximately 38 kDa. Phosphorylation adds a small amount of mass that is generally not resolvable by standard SDS-PAGE, so both the phosphorylated and total p38 proteins will appear at roughly the same molecular weight.
Q2: Should I use milk or BSA for blocking when detecting phospho-p38?
-
A2: For phosphorylated proteins, it is highly recommended to use BSA (Bovine Serum Albumin) as a blocking agent instead of milk.[4][6] Milk contains the phosphoprotein casein, which can lead to high background due to nonspecific binding of the phospho-specific antibody.[4]
Q3: Why is it important to include a total p38 control?
-
A3: It is crucial to probe for total p38 in parallel with phospho-p38. This serves as a loading control and allows you to determine if the changes you observe are due to an increase in phosphorylation or an increase in the total amount of p38 protein.[4]
Q4: How can I be sure that the band I am detecting is indeed phosphorylated p38?
-
A4: A good control is to treat your cell lysate with a phosphatase before running the Western blot. If the signal for the band disappears or is significantly reduced after phosphatase treatment, it confirms that the antibody is specific for the phosphorylated form of the protein.
Q5: What are the key components of a good lysis buffer for phospho-protein analysis?
-
A5: A suitable lysis buffer should efficiently solubilize proteins while preserving their post-translational modifications. Key components include a buffering agent (e.g., Tris-HCl), salts (e.g., NaCl), detergents (e.g., NP-40 or Triton X-100), and, most importantly, a cocktail of protease and phosphatase inhibitors to prevent degradation and dephosphorylation.[3][5]
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (p-p38) | 1:500 - 1:2000 | 1 hour - Overnight | Room Temperature or 4°C |
| Primary Antibody (Total p38) | 1:1000 - 1:5000 | 1 hour - Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | 1:2000 - 1:10000 | 1 hour | Room Temperature |
Note: Optimal dilutions and incubation times should be determined empirically for each specific antibody and experimental setup.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Weak/No Signal | Inadequate cell stimulation | Optimize stimulation time and conditions. |
| Phosphatase activity | Use phosphatase inhibitors; keep samples cold.[3] | |
| Low protein load | Increase the amount of protein loaded.[4] | |
| Incorrect blocking agent | Use 3-5% BSA in TBST.[6] | |
| High Background | Insufficient blocking | Increase blocking time; use 3-5% BSA. |
| High antibody concentration | Decrease primary antibody concentration. | |
| Inadequate washing | Increase number and duration of washes. | |
| Nonspecific Bands | Protein degradation | Use protease inhibitors. |
| Antibody cross-reactivity | Run a secondary antibody-only control. | |
| Excessive protein load | Reduce the amount of protein loaded.[5] |
Experimental Protocols
Detailed Methodology for Western Blotting of p38 and Phospho-p38
-
Sample Preparation (Cell Lysate): a. After appropriate cell treatment/stimulation, wash cells with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay. f. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: a. Load prepared samples into the wells of a 10% or 12% polyacrylamide gel. b. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm successful transfer. c. Destain the membrane with TBST.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) at the optimized dilution in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST.[9] d. Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade.
Caption: A typical Western blot experimental workflow.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Efficacy of MW-150 in Chronic Neuroinflammation Models
Welcome to the technical support center for MW-150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when using MW-150 in chronic neuroinflammation models.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its primary mechanism of action?
A1: MW-150 is a selective, central nervous system (CNS) penetrant, and orally active small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is to block the inflammatory signaling cascade mediated by p38α MAPK. In the context of neuroinflammation, p38α MAPK is a key regulator of the production of pro-inflammatory cytokines.[3] By inhibiting p38α MAPK, MW-150 reduces the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MK2), which in turn suppresses the synthesis and release of inflammatory mediators such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) from activated microglia and astrocytes.[1][2][4]
Q2: In which chronic neuroinflammation models has MW-150 shown efficacy?
A2: MW-150 has demonstrated therapeutic potential in various preclinical models of chronic neuroinflammation, particularly in the context of neurodegenerative diseases. It has shown promise in mouse models of Alzheimer's disease, where it has been found to attenuate neuroinflammation, reduce synaptic dysfunction, and improve cognitive deficits.[5][6] It has also been investigated in models of traumatic brain injury, where it has been shown to suppress the acute surge of pro-inflammatory cytokines.[7]
Q3: What are the key advantages of using MW-150 compared to other p38 MAPK inhibitors?
A3: MW-150 was developed through a rigorous optimization process to enhance its CNS penetrance and selectivity for the p38α MAPK isoform.[4][8] This selectivity is crucial as it may reduce off-target effects and potential toxicities associated with broader MAPK inhibition.[9][10] Furthermore, MW-150 is orally bioavailable, which simplifies in vivo administration for chronic studies.[1][2]
Q4: What is the recommended solvent and administration route for in vivo studies?
A4: For in vivo studies in mice, MW-150 can be administered via intraperitoneal (IP) injection or oral gavage. The choice of vehicle depends on the specific experimental design. Common vehicles for oral administration of small molecules in mice include a mixture of DMSO, PEG300, Tween-80, and saline. For IP injections, saline can be used. It is crucial to perform pilot studies to ensure the solubility and stability of MW-150 in the chosen vehicle and to determine the optimal administration route for the specific research question.
Q5: How should MW-150 be stored?
A5: As a small molecule inhibitor, MW-150 should be stored as a solid at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C. It is important to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of MW-150 in vivo | Poor Bioavailability/CNS Penetration: Incorrect formulation or administration route. | - Ensure proper formulation for oral or IP administration. Consider using a vehicle known to enhance solubility and absorption. - Verify CNS penetration by measuring MW-150 levels in brain tissue via LC-MS/MS if possible. |
| Suboptimal Dosing: The dose used may be too low to achieve a therapeutic effect in the specific model. | - Perform a dose-response study to determine the optimal effective dose. Doses ranging from 0.5 mg/kg to 5 mg/kg have been reported in mice.[6] - Consider the timing of administration relative to the induction of neuroinflammation. | |
| Compound Instability: Degradation of MW-150 in the formulation or after administration. | - Prepare fresh formulations for each experiment. - Assess the stability of MW-150 in your chosen vehicle under experimental conditions. | |
| Variability in Cytokine Measurements | Inconsistent Tissue Homogenization: Incomplete lysis of cells can lead to variable cytokine release. | - Use a standardized homogenization protocol. Sonication on ice is often effective for brain tissue. - Ensure consistent sample-to-buffer ratios. |
| ELISA Assay Issues: Problems with the standard curve, antibody specificity, or sample handling. | - Run a new standard curve with each assay. - Use a validated ELISA kit and follow the manufacturer's protocol precisely. - Minimize freeze-thaw cycles of brain homogenates. | |
| Unexpected Behavioral Test Results | Confounding Motor Deficits: The observed cognitive changes may be influenced by motor impairments. | - Include control groups to assess motor function independently (e.g., open field test). - In the Morris Water Maze, include a visible platform trial to control for visual and motor deficits. |
| High Stress Levels in Animals: Stress can impact cognitive performance and neuroinflammatory responses. | - Acclimatize animals to the testing environment and handling procedures. - Minimize noise and other stressors in the animal facility. | |
| High Background in Immunohistochemistry (IHC) | Non-specific Antibody Binding: Issues with the primary or secondary antibody. | - Optimize antibody concentrations. - Include appropriate blocking steps (e.g., using serum from the same species as the secondary antibody). - Run negative controls (e.g., omitting the primary antibody). |
| Endogenous Peroxidase Activity: Can cause high background in DAB-based staining. | - Include a peroxidase quenching step (e.g., with hydrogen peroxide) in the protocol. |
Data Presentation
In Vitro Efficacy of MW-150
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 for MK2 Phosphorylation | 332 nM | Activated Glia | LPS-stimulated | [1][2] |
| IC50 for IL-1β Production | 936 nM | Activated Glia | LPS-stimulated | [1][2] |
In Vivo Efficacy of MW-150 in a Traumatic Brain Injury Model
| Dose (mg/kg, i.p.) | Effect on IL-1β Levels | Time Point | Animal Model | Reference |
| 0.5 | Significant Suppression | 6 hours post-injury | Mouse (mFPI) | [7] |
| 1.5 | Maximal Suppression | 6 hours post-injury | Mouse (mFPI) | [7] |
| 5.0 | No further suppression | 6 hours post-injury | Mouse (mFPI) | [7] |
In Vivo Efficacy of MW-150 in a Mixed Amyloid and Vascular Pathology Model
| Dose (mg/kg, i.p.) | Effect on Pro-inflammatory Cytokines | Behavioral Outcome | Animal Model | Reference |
| 0.5 | No significant attenuation | Reduced behavioral impairment in Morris Water Maze | 5xFAD mice with hyperhomocysteinemia | [6] |
Experimental Protocols
In Vivo Administration of MW-150 in a Chronic Neuroinflammation Mouse Model
This protocol describes the oral administration of MW-150 to mice in a model of chronic neuroinflammation induced by lipopolysaccharide (LPS).
Materials:
-
MW-150
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
LPS (from E. coli O111:B4)
-
Sterile saline
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Model: Use an appropriate mouse strain for your neuroinflammation model (e.g., C57BL/6J).
-
MW-150 Preparation: Prepare a stock solution of MW-150 in DMSO. On the day of the experiment, dilute the stock solution with the remaining vehicle components to the desired final concentration. Ensure the solution is homogenous.
-
LPS Administration: To induce chronic neuroinflammation, administer LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (IP) injection. The frequency of LPS administration will depend on the specific model (e.g., daily for 7 days).
-
MW-150 Administration: Administer MW-150 or vehicle control via oral gavage at the desired dose (e.g., 2.5 mg/kg). The timing of MW-150 administration should be determined based on the study design (e.g., 30 minutes before each LPS injection).
-
Monitoring: Monitor the animals daily for changes in weight, behavior, and overall health.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue for downstream analysis (e.g., cytokine measurement, immunohistochemistry).
Measurement of IL-1β Levels in Brain Tissue by ELISA
This protocol outlines the procedure for quantifying IL-1β levels in brain homogenates using a commercial ELISA kit.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonicator
-
Microcentrifuge
-
Commercial mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Thaw the brain tissue on ice.
-
Add lysis buffer (e.g., 10 µL per mg of tissue) and homogenize using a sonicator on ice until the tissue is completely lysed.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and store it at -80°C until use.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
-
Briefly, this typically involves:
-
Preparing the standards and samples.
-
Adding the standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate.
-
Adding the detection antibody.
-
Incubating and washing.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cytokine concentration to the total protein concentration of the lysate.
-
Immunohistochemistry for Iba1 (Microglia Marker)
This protocol describes the staining of microglia in brain sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
Materials:
-
Formalin-fixed, paraffin-embedded or cryopreserved brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) or an enzyme (e.g., HRP for DAB staining)
-
DAPI (for fluorescent staining)
-
Mounting medium
-
Microscope (fluorescence or brightfield)
Procedure:
-
Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).
-
Permeabilization: Wash the sections in PBS and then permeabilize with PBS containing 0.3% Triton X-100.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light if using a fluorescent secondary.
-
Washing: Wash the sections three times with PBS.
-
Counterstaining (optional): For fluorescent staining, incubate with DAPI to stain the nuclei.
-
Mounting: Mount the sections with an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or brightfield microscope.
Mandatory Visualizations
Caption: p38α MAPK Signaling Pathway in Neuroinflammation.
Caption: Experimental Workflow for Evaluating MW-150.
References
- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MW151 Inhibited IL-1β Levels after Traumatic Brain Injury with No Effect on Microglia Physiological Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age and duration of inflammatory environment differentially affect the neuroimmune response and catecholaminergic neurons in the midbrain and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Therapeutic treatment with the anti-inflammatory drug candidate MW151 may partially reduce memory impairment and normalizes hippocampal metabolic markers in a mouse model of comorbid amyloid and vascular pathology | Semantic Scholar [semanticscholar.org]
- 6. Nanosphere pharmacodynamics improves safety of immunostimulatory cytokine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-TNFα and Anti-IL-1β Monoclonal Antibodies Preserve BV-2 Microglial Homeostasis Under Hypoxia by Mitigating Inflammatory Reactivity and ATF4/MAPK-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-alpha-induced microglia activation requires miR-342: impact on NF-kB signaling and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Response to MW-150 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MW-150 in preclinical animal studies. The following information, presented in a question-and-answer format, addresses potential sources of variability and offers troubleshooting strategies to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its mechanism of action?
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the cellular response to stress and inflammation. By blocking this pathway, MW-150 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory and autoimmune disorders, making it a promising therapeutic target.
Q2: What are the common animal models used for MW-150 studies?
MW-150 has been evaluated in various animal models of neurodegenerative diseases, particularly Alzheimer's disease. A commonly used model is the 5xFAD transgenic mouse, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the development of amyloid plaques and cognitive deficits.[3][4] Lipopolysaccharide (LPS)-induced neuroinflammation models in mice are also relevant for studying the anti-inflammatory effects of MW-150.[5]
Q3: How should MW-150 be prepared and administered for in vivo studies?
Based on published preclinical studies, a common administration route for MW-150 is intraperitoneal (IP) injection. For example, in a study using the 5xFAD mouse model, MW-150 was administered at doses of 0.5 mg/kg and 2.5 mg/kg three times a week. The vehicle used for this IP administration was saline.[3] MW-150 is soluble in dimethyl sulfoxide (DMSO).[1] For oral administration, a formulation in carboxymethylcellulose may be considered.
Q4: What are the key sources of variability in animal response to MW-150?
Variability in animal response is a common challenge in preclinical research. Key factors that can influence the response to MW-150 include:
-
Genetics: Different mouse or rat strains can exhibit varied metabolic rates and drug responses.
-
Age and Sex: These biological factors can significantly impact drug metabolism and efficacy.
-
Health Status: Underlying health conditions or infections can alter an animal's response to treatment.
-
Environment: Housing conditions, diet, and light-dark cycles can all contribute to variability.
-
Drug Administration: Inconsistencies in dosing, timing, and administration technique can lead to variable drug exposure.
Troubleshooting Guide
Issue 1: High variability in behavioral or biochemical readouts between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure all personnel are thoroughly trained on the administration technique (e.g., IP injection).- Use a consistent time of day for dosing.- Verify the accuracy of dose calculations and the concentration of the dosing solution. |
| Underlying Health Differences | - Acclimate animals to the housing facility for a sufficient period before the experiment.- Monitor animals for any signs of illness and exclude any that appear unhealthy.- Consider using animals from a single, reputable vendor to minimize genetic and health variability. |
| Environmental Stressors | - Maintain a stable and controlled environment (temperature, humidity, light cycle).- Minimize noise and other disturbances in the animal facility.- Handle animals consistently and gently to reduce stress. |
| Assay Variability | - Standardize all tissue collection and processing procedures.- Use validated and calibrated equipment for all assays.- Randomize sample processing and analysis to avoid batch effects. |
Issue 2: Lack of expected therapeutic effect of MW-150.
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify the correct preparation and concentration of the MW-150 dosing solution.- Consider performing a pilot pharmacokinetic study to determine the drug's concentration in plasma and brain tissue at your chosen dose and route of administration.- Ensure the chosen vehicle is appropriate for the route of administration and does not negatively impact drug solubility or absorption. |
| Timing of Treatment | - The therapeutic window for MW-150 may be specific to the disease model. Consider initiating treatment at different stages of disease progression (e.g., pre-symptomatic vs. symptomatic). |
| Model-Specific Differences | - The chosen animal model may not be responsive to p38α MAPK inhibition. Review the literature to confirm that the p38α MAPK pathway is activated in your model and contributes to the pathology you are studying. |
Issue 3: Unexpected adverse effects or toxicity.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | - If using a vehicle other than saline, such as one containing DMSO or PEG, ensure the concentration is within the tolerated limits for the specific animal species and route of administration. High concentrations of some solvents can be toxic.[6][7]- Always include a vehicle-only control group to differentiate between vehicle effects and compound effects. |
| Off-Target Effects | - While MW-150 is a selective p38α MAPK inhibitor, high doses may lead to off-target effects. Consider performing a dose-response study to identify the minimum effective dose with the fewest side effects. |
| Species-Specific Sensitivity | - Different species can have varying sensitivities to drugs. If switching from one species to another, a new dose-finding study is recommended. |
Data Presentation
Example Pharmacokinetic Parameters of a CNS Drug in Rats
The following table provides an example of pharmacokinetic parameters for a CNS drug, VX-150M, in rats following intravenous (IV) and oral (PO) administration. This data is provided as a template for the types of parameters that are important to measure for MW-150. Note: This data is for VX-150M, not MW-150.
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | PO (10 mg/kg) | PO (20 mg/kg) |
| t1/2 (h) | 1.33 | - | - | - |
| Cmax (ng/mL) | - | - | - | - |
| Tmax (h) | - | 0.19 | 0.25 | 0.36 |
| AUC0-t (ng·h/mL) | - | - | - | - |
| Clearance (mL/min/kg) | 8.91 | - | - | - |
| Oral Bioavailability (%) | - | 26.67 | 30.15 | 36.11 |
| Data adapted from a study on VX-150M, a selective NaV1.8 blocker.[8] |
Experimental Protocols
Protocol: Intraperitoneal Administration of MW-150 in a 5xFAD Mouse Model of Alzheimer's Disease
This protocol is based on a published study by Roy et al. (2015) and subsequent work.
1. Materials:
- MW-150
- Sterile saline (0.9% NaCl)
- DMSO (if starting from a powder)
- Appropriate size syringes and needles (e.g., 27-30 gauge)
- 5xFAD transgenic mice and wild-type littermate controls
2. Preparation of Dosing Solution:
- If starting with powdered MW-150, dissolve it in a minimal amount of DMSO to create a stock solution. MW-150 is soluble in DMSO at 40 mg/mL with the use of an ultrasonic bath.[1]
- Further dilute the stock solution with sterile saline to the final desired concentrations (e.g., 0.05 mg/mL for a 0.5 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
- The final concentration of DMSO should be kept to a minimum to avoid vehicle toxicity.
- Prepare a vehicle control solution with the same final concentration of DMSO in saline.
3. Dosing Procedure:
- Gently restrain the mouse.
- Administer the MW-150 solution or vehicle control via intraperitoneal injection.
- A typical injection volume for a mouse is 5-10 mL/kg.
- In the referenced study, mice were dosed three times per week for the duration of the experiment.[3]
4. Monitoring:
- Monitor the animals regularly for any signs of distress or adverse reactions.
- Record body weights at regular intervals.
Mandatory Visualizations
p38α MAPK Signaling Pathway in Microglia
Caption: p38α MAPK signaling cascade in microglia.
Experimental Workflow for MW-150 Treatment in an Animal Model
Caption: General experimental workflow for in vivo MW-150 studies.
Troubleshooting Logic for High Variability
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Administration of Euonymus alatus Leaf Extract Ameliorates Alzheimer’s Disease Phenotypes in 5xFAD Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Quantitative Analysis of the Active Metabolite of VX-150 Using UPLC-MS/MS: A Preclinical Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
MW-150 Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MW-150, a selective p38α MAPK inhibitor, in cell-based assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its primary target?
MW-150 is a selective, CNS-penetrant, and orally active small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) with a Ki of 101 nM.[1] Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in cellular responses to stress and inflammatory cytokines.[1]
Q2: What are the known on-target effects of MW-150 in cell-based assays?
MW-150 has been shown to inhibit the phosphorylation of the endogenous p38α MAPK substrate, MAPK-activated protein kinase 2 (MK2), in activated glial cells in a concentration-dependent manner.[1] Consequently, it also blocks the increased production of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) by activated glia.[1]
Q3: What are the potential off-target effects of MW-150?
While MW-150 is designed to be a selective inhibitor of p38α MAPK, like most kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.[2][3][4] Specific comprehensive screening data for MW-150 against a broad panel of kinases is not publicly available. Therefore, it is crucial for researchers to empirically determine the optimal concentration and validate the specificity of MW-150 in their specific cell-based model. Potential off-target effects could manifest as unexpected phenotypic changes, alterations in signaling pathways unrelated to p38α, or cellular toxicity.[2][3]
Q4: What is a good starting concentration for MW-150 in a cell-based assay?
A good starting point is to use a concentration range that brackets the reported IC50 values for its on-target effects. For MW-150, the IC50 for inhibiting MK2 phosphorylation is 332 nM, and for IL-1β production is 936 nM in activated glia.[1] It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range (e.g., 10 nM to 10 µM) to determine the optimal concentration that elicits the desired on-target effect without causing significant off-target effects or cytotoxicity in your specific cell type.
Q5: How can I control for off-target effects in my experiments?
Several control experiments are essential:
-
Use the lowest effective concentration: Determine the minimal concentration of MW-150 that achieves the desired level of p38α inhibition.
-
Include a structurally unrelated p38α inhibitor: Comparing the effects of MW-150 to another p38α inhibitor with a different chemical scaffold can help distinguish on-target from off-target effects.
-
Use a negative control compound: An inactive analog of MW-150, if available, can be a powerful tool to control for off-target effects.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of p38α should rescue the phenotype caused by MW-150 if the effect is on-target.
-
Phenotypic controls: Observe cells for any unexpected changes in morphology, proliferation, or viability that are inconsistent with p38α inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of p38α signaling (e.g., no change in p-MK2 levels) | Insufficient MW-150 concentration: The concentration used may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Ensure proper dissolution and storage of the compound. |
| Low p38α activity in your cells: The p38α pathway may not be sufficiently activated in your experimental model. | Stimulate the cells with a known p38α activator (e.g., anisomycin, UV radiation, LPS, or pro-inflammatory cytokines like TNF-α or IL-1β) before or during MW-150 treatment. | |
| Incorrect timing of treatment: The duration of MW-150 treatment may be too short to observe an effect. | Optimize the incubation time with the inhibitor. A time-course experiment is recommended. | |
| Unexpected or contradictory cellular phenotype | Off-target effects: MW-150 may be inhibiting other kinases or cellular proteins, especially at higher concentrations. | Lower the concentration of MW-150. Perform a kinase profile screen if possible. Use orthogonal controls as described in the FAQs. |
| Cellular toxicity: The observed phenotype might be a result of general cytotoxicity rather than specific pathway inhibition. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration of MW-150 in your cell line. | |
| High background in Western blots for phosphorylated proteins | Suboptimal antibody or blocking conditions: This can lead to non-specific bands and make it difficult to assess the effect of MW-150. | Optimize your Western blot protocol, including antibody concentration, blocking buffer (e.g., BSA instead of milk for phospho-antibodies), and washing steps. |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or stimulation conditions can affect the cellular response to MW-150. | Standardize your cell culture and experimental procedures. |
| Compound degradation: Improper storage of MW-150 can lead to loss of activity. | Store MW-150 as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK and Downstream Targets
This protocol allows for the assessment of MW-150's on-target activity by measuring the phosphorylation status of p38 MAPK and its downstream substrate, MK2.
Materials:
-
Cells of interest
-
MW-150
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MK2 (Thr334), anti-total MK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of MW-150 for the optimized duration. Include a vehicle control (e.g., DMSO). If necessary, stimulate the p38 pathway with an appropriate activator.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: IL-1β ELISA for Assessing Inflammatory Response
This protocol measures the secretion of the pro-inflammatory cytokine IL-1β, a downstream consequence of p38α MAPK activation, to assess the functional effect of MW-150.
Materials:
-
Microglial cells or other relevant cell type
-
MW-150
-
LPS (or other appropriate stimulus)
-
Cell culture medium
-
Mouse or human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of MW-150 for a predetermined time. Include a vehicle control.
-
Stimulation: Add LPS or another appropriate stimulus to the cells to induce IL-1β production and incubate for the recommended time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in your samples.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is crucial for distinguishing specific inhibitory effects from general cellular toxicity.
Materials:
-
Cells of interest
-
MW-150
-
Cell viability assay kit (e.g., MTT, WST-1, or LDH release assay)
-
Microplate reader
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of MW-150 concentrations, including concentrations higher than those used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a known toxic compound).
-
Incubation: Incubate the cells for the same duration as your functional assays.
-
Assay Performance: Perform the cell viability or cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration of MW-150. This will help you determine the concentration at which MW-150 becomes toxic to your cells.
Visualizing Pathways and Workflows
Caption: The p38α MAPK signaling pathway and the inhibitory action of MW-150.
References
Technical Support Center: MW-150 Dosage Adjustment for Mouse Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of MW-150, a selective p38α MAPK inhibitor, for different mouse strains. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its mechanism of action?
A1: MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). Its primary mechanism of action is the inhibition of p38α MAPK, which in turn blocks the phosphorylation of downstream substrates like MK2. This signaling cascade is crucial for the production of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β). By inhibiting this pathway, MW-150 effectively reduces neuroinflammation.
Q2: What is a recommended starting dose for MW-150 in mice?
A2: A recent study in a C57BL/6J 5xFAD mouse model of mixed amyloid and vascular pathologies used intraperitoneal (IP) injections of MW-150 at doses of 0.5 mg/kg and 2.5 mg/kg, administered three times a week. These doses were shown to be effective in attenuating behavioral deficits and neuronal dysfunction. For initial studies in C57BL/6 or genetically similar strains, a dose within this range is a reasonable starting point.
Q3: Why is it necessary to adjust the dosage of MW-150 between different mouse strains?
A3: Different mouse strains, such as C57BL/6 and BALB/c, exhibit significant genetic and physiological variations that can affect a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). These differences can lead to variability in drug efficacy and toxicity. Key differences include:
-
Immunological Profiles: C57BL/6 mice typically exhibit a Th1-dominant immune response, characterized by the production of interferon-gamma (IFNγ), while BALB/c mice have a Th2-dominant response, which can influence inflammatory processes and the response to an anti-inflammatory agent like MW-150.[1][2][3][4][5]
-
Metabolic Rates: There are known differences in the expression and activity of metabolic enzymes, such as cytochrome P450 enzymes, between mouse strains.[6][7][8][9][10] These variations can alter the rate at which MW-150 is metabolized and cleared from the body, thus affecting its bioavailability and duration of action.
Due to these inherent differences, a dose that is effective and non-toxic in one strain may be sub-optimal or even toxic in another.
Troubleshooting Guides
Issue 1: Sub-optimal therapeutic effect observed in a new mouse strain.
-
Possible Cause: The current dosage may be too low for the new strain due to faster metabolism or a different inflammatory response threshold.
-
Troubleshooting Steps:
-
Review Strain Characteristics: Research the known metabolic and immunological characteristics of the new mouse strain compared to the strain for which the original dose was established.
-
Conduct a Pilot Dose-Response Study: Perform a pilot study with a small number of animals to evaluate a range of doses. This will help determine the optimal dose for achieving the desired therapeutic effect in the new strain.
-
Pharmacokinetic Analysis (Optional but Recommended): If resources permit, conduct a basic pharmacokinetic study to compare the plasma concentrations of MW-150 over time between the two mouse strains. This can provide direct evidence of differences in drug exposure.
-
Issue 2: Signs of toxicity or adverse effects are observed after administering MW-150.
-
Possible Cause: The dosage may be too high for the new mouse strain, leading to off-target effects or exaggerated pharmacological effects. While specific toxicology data for MW-150 is limited, potential adverse effects of p38 MAPK inhibitors, in general, may include impacts on the liver, immune system, and gastrointestinal tract.[11][12][13][14]
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Immediately lower the dose or temporarily halt administration.
-
Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.
-
Consult Literature on p38 MAPK Inhibitor Toxicity: Review existing literature on the toxicology of other p38 MAPK inhibitors to understand potential organ systems that may be affected.[11][12][13][14]
-
Histopathological Analysis: In case of severe adverse effects or mortality, consider performing a histopathological analysis of key organs (e.g., liver, spleen, gut) to identify any pathological changes.
-
Data Presentation
Table 1: Published Dosage of MW-150 in C57BL/6J Background Mice
| Mouse Strain | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| C57BL/6J 5xFAD | Mixed amyloid and vascular pathologies | 0.5 mg/kg and 2.5 mg/kg | Intraperitoneal (IP) | 3 times per week | (Recent Study) |
Table 2: Key Immunological and Metabolic Differences Between C57BL/6 and BALB/c Mice
| Characteristic | C57BL/6 | BALB/c | Potential Impact on MW-150 Dosing |
| Immune Response Bias | Th1-dominant (cell-mediated immunity) | Th2-dominant (humoral immunity)[1][2][3][4][5] | May require different doses to achieve the same level of anti-inflammatory effect. |
| Cytokine Profile | Higher IFNγ production | Higher IL-4 and IL-5 production | The baseline inflammatory environment could influence the drug's efficacy. |
| Metabolic Profile | Differences in hepatic gene expression related to metabolism have been noted.[6][7][8][9][10] | Distinct metabolomic patterns in liver and other organs compared to C57BL/6.[6][7][8] | Could lead to different rates of MW-150 metabolism and clearance, affecting drug exposure. |
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for a New Mouse Strain
This protocol outlines a general procedure to determine the optimal dose of MW-150 when transitioning to a new mouse strain.
-
Animal Selection: Use a small cohort of the new mouse strain (e.g., n=3-5 per group).
-
Dose Selection: Based on the known effective dose in another strain (e.g., 2.5 mg/kg in C57BL/6J), select a range of doses. A common approach is to test a lower dose, the known effective dose, and a higher dose (e.g., 1 mg/kg, 2.5 mg/kg, and 5 mg/kg). Include a vehicle control group.
-
Administration: Administer MW-150 via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring:
-
Efficacy: Measure a relevant pharmacodynamic marker at a predetermined time point after administration. This could be the level of a downstream target of p38 MAPK (e.g., phospho-MK2) or a pro-inflammatory cytokine (e.g., IL-1β) in the target tissue (e.g., brain homogenate).
-
Toxicity: Monitor the animals daily for any signs of adverse effects as described in the troubleshooting section.
-
-
Data Analysis: Plot the dose-response curve to identify the dose that produces the desired level of target engagement without causing toxicity.
Protocol 2: Intraperitoneal (IP) Injection of MW-150 in Mice
-
Preparation:
-
Prepare the MW-150 solution in a sterile vehicle suitable for IP injection.
-
Use a new sterile syringe and needle (e.g., 27-30 gauge) for each animal.
-
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.
-
If aspiration is clear, slowly inject the solution.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Mandatory Visualization
Caption: p38α MAPK signaling pathway and the inhibitory action of MW-150.
Caption: Experimental workflow for determining the optimal MW-150 dosage in a new mouse strain.
Caption: Logical relationships of factors influencing MW-150 dosage selection in mice.
References
- 1. cyagen.com [cyagen.com]
- 2. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral and Metabolome Differences between C57BL/6 and DBA/2 Mouse Strains: Implications for Their Use as Models for Depression- and Anxiety-Like Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic differences and differentially expressed genes between C57BL/6J and C57BL/6N mice substrains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic differences and differentially expressed genes between C57BL/6J and C57BL/6N mice substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 14. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MW-150 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the delivery of MW-150 across the blood-brain barrier (BBB) during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its primary mechanism of action?
MW-150 is a central nervous system (CNS) penetrant, orally active, and selective inhibitor of p38α MAPK. Its primary mechanism of action is the inhibition of the p38α MAPK signaling pathway, which is implicated in neuroinflammation and synaptic dysfunction associated with neurodegenerative diseases like Alzheimer's. By inhibiting p38α, MW-150 can attenuate the production of pro-inflammatory cytokines and reduce neuronal damage.
Q2: What are the known physicochemical properties of MW-150?
Key physicochemical properties of MW-150 are summarized in the table below. Understanding these properties is crucial for troubleshooting formulation and delivery challenges.
| Property | Value | Significance for BBB Penetration |
| Molecular Weight | 381.47 g/mol | Within the generally accepted range (<500 Da) for passive diffusion across the BBB. |
| Formula | C₂₄H₂₃N₅ | Provides the elemental composition. |
| Predicted LogP | 3.5 - 4.5 | Indicates good lipophilicity, which is favorable for crossing the lipid membranes of the BBB. However, very high lipophilicity can lead to non-specific binding. |
| Predicted pKa | Basic pKa ~7.5-8.5 | Suggests that MW-150 will be partially ionized at physiological pH (7.4), which can impact its ability to cross the BBB. The un-ionized form is more likely to diffuse across lipid membranes. |
| Solubility | Soluble in DMSO | The choice of an appropriate vehicle is critical for in vivo administration to ensure bioavailability. |
Q3: What are the general challenges in delivering small molecule inhibitors like MW-150 across the BBB?
The blood-brain barrier is a highly selective barrier that protects the brain. Key challenges for small molecules include:
-
Size and Polarity: While MW-150's size is favorable, its polarity at physiological pH can limit passive diffusion.
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that can actively transport drugs out of the brain. Many kinase inhibitors are substrates for these transporters.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the concentration of free drug available to cross the BBB.
-
Metabolism: The compound may be metabolized in the periphery or at the BBB itself, reducing the amount that reaches the CNS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MW-150.
| Problem | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio | 1. Poor oral bioavailability: Inefficient absorption from the GI tract. 2. Efflux transporter activity: MW-150 is being actively pumped out of the brain. 3. High plasma protein binding: Insufficient free drug to cross the BBB. 4. Rapid metabolism: The compound is being cleared before it can effectively penetrate the brain. | 1. Optimize formulation: Use a vehicle that enhances solubility and absorption (see Experimental Protocols). Compare oral gavage with intraperitoneal (IP) injection to bypass first-pass metabolism. 2. Co-administration with efflux inhibitors: In preclinical models, co-administering a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) can help determine if efflux is a major issue. 3. Measure free drug concentration: Use techniques like equilibrium dialysis to determine the fraction of unbound MW-150 in plasma. 4. Pharmacokinetic studies: Conduct a time-course analysis of plasma and brain concentrations to understand the metabolic profile. |
| Inconsistent results between animals | 1. Improper administration: Variability in gavage or injection technique. 2. Formulation instability: The compound is precipitating out of the vehicle. 3. Animal-to-animal variability: Differences in metabolism or efflux transporter expression. | 1. Ensure proper training: All personnel should be proficient in the chosen administration route. For oral gavage, ensure the compound is delivered directly to the stomach. 2. Check formulation before each use: Visually inspect the formulation for any precipitation. Prepare fresh formulations regularly. 3. Increase sample size: A larger cohort of animals can help to account for biological variability. |
| Precipitation of MW-150 in formulation | 1. Poor solubility in the chosen vehicle. 2. pH of the vehicle is not optimal. | 1. Use a co-solvent system: A mixture of solvents like DMSO, PEG400, and saline can improve solubility. 2. Adjust pH: Depending on the final formulation, slight adjustments in pH may improve solubility, but care must be taken to ensure the vehicle remains safe for administration. |
Data Presentation
The following table summarizes available data on MW-150 brain and plasma concentrations from a study in a mouse model.
| Route of Administration | Dose | Time Post-Administration | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| Intraperitoneal (IP) | 2.5 mg/kg | 3 hours | ~150 | ~250 | ~1.67 |
Note: This data is based on a single study and may vary depending on the animal model and experimental conditions.
Experimental Protocols
1. Formulation of MW-150 for In Vivo Administration
This protocol provides a starting point for formulating MW-150 for oral gavage or intraperitoneal injection in mice.
-
Materials:
-
MW-150 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
0.9% Sodium Chloride (Saline), sterile, injectable grade
-
-
Procedure:
-
Prepare a stock solution of MW-150 in DMSO at a concentration of 25 mg/mL. This may require gentle warming and sonication to fully dissolve.
-
For a final dosing solution of 2.5 mg/kg in a 10 mL/kg dosing volume, the final concentration will be 0.25 mg/mL.
-
To prepare the final vehicle, mix PEG400 and saline in a 1:1 ratio.
-
Slowly add the MW-150 stock solution to the PEG400/saline vehicle to achieve the final desired concentration. For example, to make 10 mL of dosing solution, add 100 µL of the 25 mg/mL stock solution to 9.9 mL of the 50% PEG400/50% saline vehicle.
-
Vortex the final solution thoroughly before each use to ensure it is homogenous.
-
Visually inspect for any precipitation before administration.
-
2. Assessment of Blood-Brain Barrier Penetration
This protocol outlines a basic method for determining the brain-to-plasma concentration ratio of MW-150.
-
Procedure:
-
Administer MW-150 to a cohort of mice via the desired route (oral gavage or IP injection).
-
At predetermined time points (e.g., 1, 3, 6, 24 hours) after administration, euthanize a subset of animals.
-
Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Perfuse the animals with ice-cold saline to remove blood from the brain tissue.
-
Dissect the whole brain and weigh it.
-
Homogenize the brain tissue in a suitable buffer.
-
Analyze the concentration of MW-150 in both plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the brain-to-plasma ratio by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL).
-
Mandatory Visualizations
Signaling Pathway
Caption: p38 MAPK Signaling Pathway and the inhibitory action of MW-150.
Experimental Workflow
Caption: Workflow for assessing MW-150 blood-brain barrier penetration.
Troubleshooting Logic
Caption: Troubleshooting logic for low MW-150 brain penetration.
Technical Support Center: Dissolving Poorly Soluble Compounds
Disclaimer: The information provided in this guide is intended for a general audience of researchers, scientists, and drug development professionals. The term "MW-150" as a chemical compound requiring dissolution by sonication did not yield specific public data. Therefore, this guide offers general principles and troubleshooting advice for optimizing sonication parameters for dissolving a hypothetical, poorly soluble small molecule inhibitor with a molecular weight around 150 g/mol . The provided parameters and protocols should be considered as a starting point and may require further optimization for your specific compound.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving even with sonication?
A1: Several factors can hinder dissolution. These include using an inappropriate solvent, insufficient sonication power or duration, or the compound having very low intrinsic solubility. It's also possible that the compound has degraded.
Q2: Can sonication damage my compound?
A2: Yes, excessive sonication can potentially degrade certain compounds through localized high temperatures and pressures. It is crucial to use the minimum effective sonication energy and to cool the sample during the process.
Q3: What is the difference between a probe sonicator and a bath sonicator?
A3: A probe sonicator delivers focused energy directly into the sample, making it more powerful and efficient for difficult-to-dissolve compounds. A bath sonicator provides indirect and gentler sonication, which is suitable for sensitive compounds or for processing multiple samples at once.
Q4: How do I know if my compound is fully dissolved?
A4: A clear solution with no visible particles is a good indicator of dissolution. For quantitative analysis, techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution after sonication. | The solution is supersaturated. The solvent may not be optimal for the desired concentration. | Try using a lower concentration of the compound. Experiment with different solvents or co-solvent systems. |
| Solution becomes cloudy or changes color during sonication. | The compound may be degrading due to excessive heat or sonication power. The compound might be reacting with the solvent. | Reduce sonication power and/or duration. Use pulsed sonication to allow for cooling. Ensure the sample is kept on ice or in a cooling bath. Verify the stability of your compound in the chosen solvent. |
| Inconsistent dissolution results between batches. | Variability in sonication parameters (e.g., probe depth, power setting). Inconsistent sample preparation. | Standardize the sonication protocol, including probe positioning and all settings. Ensure consistent weighing and solvent addition for each batch. |
| Visible particles remain after prolonged sonication. | The compound has very low solubility in the chosen solvent. The sonication energy is insufficient. | Consider alternative solvents or solubility-enhancing excipients. If using a bath sonicator, try a probe sonicator for higher energy input. |
Experimental Protocols
Protocol 1: General Sonication Procedure for Dissolving a Poorly Soluble Compound
-
Preparation:
-
Weigh the desired amount of the compound into a suitable vial.
-
Add the appropriate volume of the chosen solvent. The vial should not be more than half-full to allow for effective sonication.
-
-
Sonication (Probe Sonicator):
-
Place the vial in an ice bath to prevent overheating.
-
Immerse the tip of the sonicator probe into the solution, ensuring it is not touching the sides or bottom of the vial.
-
Start with a low power setting (e.g., 20-30% amplitude).
-
Apply sonication in short pulses (e.g., 10 seconds on, 20 seconds off) to minimize heat generation.
-
Visually inspect the solution for dissolution. If particles remain, gradually increase the sonication duration or power.
-
-
Sonication (Bath Sonicator):
-
Place the sealed vial in the water bath of the sonicator.
-
Ensure the water level in the bath is appropriate for the sonicator model.
-
Turn on the sonicator and monitor the sample for dissolution. Bath sonication may require longer durations compared to probe sonication.
-
-
Post-Sonication:
-
Once the compound appears dissolved, visually inspect the solution against a light source to ensure no particles are visible.
-
For sensitive compounds, it is advisable to filter the solution through a 0.22 µm filter to remove any potential aggregates or undissolved microparticles.
-
Data Presentation
Table 1: Recommended Starting Sonication Parameters (Hypothetical Compound MW-150)
| Parameter | Probe Sonicator | Bath Sonicator |
| Power / Amplitude | 20 - 40% | 50 - 100% |
| Pulse Mode | 10s ON / 20s OFF | Continuous |
| Total Sonication Time | 1 - 5 minutes | 15 - 60 minutes |
| Sample Cooling | Ice Bath | Cooled Water Bath |
| Typical Solvents | DMSO, DMF, Ethanol | DMSO, DMF, Ethanol |
Visualizations
Caption: Experimental workflow for dissolving a poorly soluble compound using sonication.
Caption: Troubleshooting logic for addressing dissolution issues with sonication.
ensuring consistent MW-150 activity between experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. Our goal is to help you achieve consistent and reproducible results between experimental batches by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is MW-150 and what is its mechanism of action?
A1: MW-150 is a potent, selective, and orally active inhibitor of p38α MAPK with a Ki of 101 nM.[1][2] It functions by binding to the active site of p38α MAPK, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2).[1][2] This inhibition ultimately blocks the production of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1]
Q2: What are the recommended storage and handling conditions for MW-150?
A2: Proper storage is critical for maintaining the activity of MW-150. For long-term storage, it is recommended to store the solid compound at -20°C for up to 4 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How should I prepare MW-150 for in vitro and cell culture experiments?
A3: MW-150 is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. Due to its sparing solubility in aqueous buffers, it is recommended to first dissolve MW-150 in DMSO and then dilute with the aqueous buffer of choice.[4] For a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/ml.[4] Always ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: I am seeing inconsistent results between different batches of MW-150. What could be the cause?
A4: Inconsistent activity between batches can arise from several factors:
-
Improper Storage: Degradation due to exposure to light, moisture, or repeated freeze-thaw cycles can reduce the compound's potency.
-
Inaccurate Quantification: Errors in weighing the compound or in preparing stock solutions can lead to variations in the final concentration.
-
Solubility Issues: Poor solubility in the experimental buffer can result in a lower effective concentration. Ensure the compound is fully dissolved. Sonication may aid dissolution.[1]
-
Batch Purity: Variations in the purity of MW-150 between different synthesis lots can affect its activity. It is advisable to obtain a certificate of analysis (CoA) for each new batch.
-
Experimental System Variability: Changes in cell passage number, confluency, or serum concentration in the culture medium can alter the cellular response to MW-150.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with MW-150.
Problem: Reduced or No Inhibitory Effect of MW-150
Use the following decision tree to troubleshoot a lack of MW-150 activity.
Caption: Troubleshooting workflow for reduced MW-150 activity.
Problem: High Background Signal in p38 MAPK Activity Assays
-
Possible Cause: Non-specific antibody binding in Western blots or ELISAs.
-
Solution: Increase the number of wash steps and the stringency of the wash buffer. Optimize the concentration of the primary and secondary antibodies.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, sterile buffers and reagents.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for MW-150.
| Parameter | Value | Downstream Target/Assay | Reference |
| Ki | 101 nM | p38α MAPK | [1][2] |
| IC50 | 332 nM | MK2 Phosphorylation | [1][2] |
| IC50 | 936 nM | IL-1β Production | [1][2] |
Experimental Protocols
Protocol 1: In Vitro p38α MAPK Kinase Assay
This protocol allows for the direct assessment of MW-150's inhibitory activity on purified p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
MW-150 (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of MW-150 in kinase assay buffer.
-
In a 96-well plate, add the MW-150 dilutions. Include a vehicle control (e.g., DMSO).
-
Add recombinant p38α MAPK to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.
-
Incubate for the recommended time at the optimal temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the results as percent inhibition versus MW-150 concentration to determine the IC50 value.
Protocol 2: Western Blot for Phospho-p38 MAPK and Phospho-ATF-2
This cell-based assay confirms that MW-150 inhibits the p38 MAPK pathway within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, macrophages)
-
Cell culture medium and supplements
-
Stimulant to activate the p38 MAPK pathway (e.g., anisomycin, LPS, UV irradiation)
-
MW-150
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total ATF-2, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of MW-150 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
p38 MAPK Signaling Pathway
Caption: Simplified p38α MAPK signaling pathway and the inhibitory action of MW-150.
Experimental Workflow for MW-150 Batch Qualification
Caption: Workflow for qualifying a new batch of MW-150.
References
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: MW-150 Dihydrochloride Dihydrate vs. SB203580
For researchers, scientists, and drug development professionals, the selection of a suitable p38 MAPK inhibitor is critical for advancing studies in neuroinflammation, oncology, and inflammatory diseases. This guide provides an objective comparison of MW-150 dihydrochloride dihydrate and the widely used inhibitor, SB203580, supported by experimental data to inform your research decisions.
This comparison guide delves into the specifics of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, this compound and SB203580. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation, making it a key target for therapeutic intervention in a variety of diseases.[1] This guide will compare the two inhibitors based on their mechanism of action, potency, selectivity, and available in vivo efficacy data.
Mechanism of Action
Both MW-150 and SB203580 are small molecule inhibitors that target the ATP-binding pocket of p38 MAPKs, thereby preventing the phosphorylation of downstream substrates.[2][3] The p38 MAPK family has four isoforms (α, β, γ, and δ), with p38α being the most extensively studied in relation to inflammatory processes.[4]
MW-150 is a novel, central nervous system (CNS) penetrant inhibitor that has been specifically designed for high selectivity towards the p38α isoform.[3][5] Its development was driven by the need for a p38α MAPK inhibitor with an improved safety and selectivity profile for potential therapeutic use in neurodegenerative diseases like Alzheimer's.[5]
SB203580 is a first-generation pyridinyl imidazole inhibitor that has been widely used as a research tool to probe the function of p38 MAPKs.[2] It primarily inhibits the p38α and p38β isoforms.[6] However, at higher concentrations, SB203580 has been reported to have off-target effects on other kinases, which can complicate the interpretation of experimental results.[7]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for MW-150 and SB203580, providing a clear comparison of their potency and cellular activity.
| Parameter | This compound | SB203580 | Reference(s) |
| Target | p38α MAPK | p38α/β MAPK | [3][6] |
| Binding Affinity (Ki) | 101 nM (for p38α) | Not explicitly stated | [3] |
| IC50 (p38α) | ~332 nM (MK2 phosphorylation) | 50 nM | [3][6] |
| IC50 (p38β2) | Not explicitly stated | 500 nM | [6] |
| Cellular Activity (IC50) | 936 nM (IL-1β production in glia) | 0.3-0.5 µM (in THP-1 cells) | [3][8] |
Kinase Selectivity
A critical aspect of any kinase inhibitor is its selectivity, as off-target inhibition can lead to unforeseen side effects and confound experimental outcomes.
MW-150 has been demonstrated to be a highly selective inhibitor of p38α MAPK. Kinome screening has shown that MW-150 has minimal off-target activity against a broad panel of other kinases, making it a more precise tool for studying the specific roles of p38α.[1]
SB203580 , while potent against p38α and p38β, exhibits less selectivity. Studies have shown that it can inhibit other kinases, such as Raf-1, at higher concentrations.[2] This lack of specificity is an important consideration when designing and interpreting experiments using this inhibitor.
In Vivo Efficacy
MW-150 has shown promising in vivo efficacy in preclinical models of Alzheimer's disease. Oral administration of MW-150 in transgenic mouse models of Alzheimer's disease resulted in improved performance in cognitive tasks, such as the radial arm water maze and contextual fear conditioning.[3] A 2024 study further demonstrated that MW150 treatment attenuated synaptic loss and reduced tau phosphorylation in a mouse model of mixed amyloid and vascular pathologies.[7]
SB203580 has also been evaluated in various in vivo models. For instance, systemic administration of SB203580 in a mouse model of hypercholesterolemia was shown to reduce atherosclerotic disease progression.[9] However, its off-target effects and potential for bi-directional effects on nitric oxide production depending on the concentration used warrant careful consideration in in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro p38 MAPK Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on p38 MAPK activity.
Objective: To measure the IC50 value of a test compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Biotinylated substrate peptide (e.g., ATF2)
-
ATP
-
Test compound (MW-150 or SB203580)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the p38α MAPK enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for IL-1β Production in Microglia
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine IL-1β in activated microglial cells.
Objective: To determine the cellular potency of a test compound in inhibiting neuroinflammation.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS) for cell activation
-
Test compound (MW-150 or SB203580)
-
Cell culture medium and supplements
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
Procedure:
-
Seed microglia in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce IL-1β production.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
In Vivo Alzheimer's Disease Mouse Model Study
This protocol outlines a general procedure for evaluating the efficacy of a p38 inhibitor in a transgenic mouse model of Alzheimer's disease.
Objective: To assess the impact of a test compound on cognitive function in a disease model.
Animals:
-
APP/PS1 transgenic mice or other suitable Alzheimer's disease models.
-
Wild-type littermates as controls.
Treatment:
-
Randomly assign transgenic mice to a vehicle control group and one or more treatment groups receiving different doses of the test compound (e.g., MW-150 at 2.5 mg/kg).
-
Administer the compound orally or via intraperitoneal injection daily for a specified duration (e.g., 3-4 months).[3]
Behavioral Testing:
-
After the treatment period, conduct behavioral tests to assess cognitive function.
-
Radial Arm Water Maze (RAWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool with multiple arms. The number of errors (entries into incorrect arms) is recorded over several days of testing.
-
Contextual Fear Conditioning: This test assesses associative learning and memory. Mice are placed in a specific context (a chamber) and receive a mild foot shock paired with an auditory cue. Memory is assessed by measuring the freezing response when the mice are re-exposed to the context or the cue.
Data Analysis:
-
Compare the performance of the treated transgenic mice with the vehicle-treated transgenic mice and wild-type controls.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed improvements in cognitive function.
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade.
Caption: Generalized workflow for p38 inhibitor evaluation.
References
- 1. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating MW-150's Mechanism of Action in Primary Glial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MW-150, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), with other alternative p38 MAPK inhibitors. The focus is on validating its mechanism of action in primary glial cells, crucial players in neuroinflammation. Experimental data is presented to support the comparison, along with detailed protocols for key validation assays.
Introduction to MW-150 and the p38 MAPK Pathway
MW-150 is a brain-penetrant small molecule inhibitor that selectively targets the α isoform of p38 MAPK.[1][2] The p38 MAPK signaling cascade is a key pathway in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in glial cells like microglia and astrocytes. In neurodegenerative diseases, the overactivation of this pathway in glial cells contributes to a chronic neuroinflammatory state, which can exacerbate neuronal damage. MW-150 aims to modulate this response by specifically inhibiting p38α MAPK, thereby reducing the production of these harmful cytokines.
Comparative Analysis of p38 MAPK Inhibitors
The efficacy and selectivity of MW-150 are best understood in comparison to other well-known p38 MAPK inhibitors, such as the first-generation inhibitor SB203580 and the clinical-stage inhibitor Neflamapimod.
Quantitative Data Summary
| Inhibitor | Target(s) | Ki (p38α) | IC50 (p38α) | IC50 (IL-1β Production in Glia) | Selectivity Notes |
| MW-150 | p38α MAPK | 101 nM [1] | - | 936 nM [1] | Highly selective for p38α.[2][3][4] |
| SB203580 | p38α/β MAPK | - | 50 nM (p38α), 500 nM (p38β2) | Not directly reported in primary glia | Known to have off-target effects on other kinases like c-Raf and GSK3.[5] |
| Neflamapimod (VX-745) | p38α MAPK | - | 9 nM[6] | Not directly reported in primary glia | Potently binds p38α and to a lesser extent p38β (~25-fold less potent).[6][7] |
Signaling Pathway and Experimental Workflow
To validate the mechanism of action of MW-150 in primary glial cells, a series of experiments are typically performed. These experiments aim to demonstrate that MW-150 inhibits the p38 MAPK pathway at its target and consequently reduces the downstream production of pro-inflammatory cytokines.
Caption: p38 MAPK signaling cascade in glial cells and the inhibitory action of MW-150.
The experimental workflow to validate this mechanism involves isolating primary glial cells, stimulating them to induce an inflammatory response, treating them with MW-150 or a control, and then measuring the effects on the signaling pathway and cytokine production.
Caption: A typical experimental workflow for assessing the efficacy of MW-150.
Experimental Protocols
Primary Glial Cell Culture
Objective: To isolate and culture primary microglia or astrocytes from neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P0-P2)
-
Dissection medium (e.g., Hank's Balanced Salt Solution - HBSS)
-
Digestion solution (e.g., Trypsin, DNAse)
-
Culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin)
-
T75 flasks, petri dishes, cell strainers (70 µm)
-
Centrifuge
Protocol:
-
Euthanize neonatal pups according to approved animal protocols.
-
Dissect cortices in sterile dissection medium on ice.
-
Meninges are carefully removed.
-
Triturate the cortical tissue mechanically and then enzymatically with a digestion solution.
-
Stop the digestion and filter the cell suspension through a cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in culture medium.
-
Plate the mixed glial cell suspension in T75 flasks.
-
For microglia isolation, after the mixed glial culture becomes confluent (typically 7-10 days), shake the flasks on an orbital shaker to detach the microglia.
-
For astrocyte enrichment, after removing microglia, treat the remaining adherent cells with trypsin to detach and re-plate them.
Lipopolysaccharide (LPS) Stimulation and Inhibitor Treatment
Objective: To induce an inflammatory response in primary glial cells and assess the inhibitory effect of MW-150.
Materials:
-
Primary glial cell cultures
-
Lipopolysaccharide (LPS) from E. coli
-
MW-150, SB203580, Neflamapimod (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Culture medium
Protocol:
-
Plate primary glial cells at a desired density in multi-well plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
Pre-treat the cells with various concentrations of MW-150 or other inhibitors (or vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for p-p38 analysis, 24 hours for cytokine analysis).
-
After the incubation period, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein analysis.
Western Blot for Phosphorylated p38 MAPK
Objective: To measure the levels of phosphorylated (active) p38 MAPK relative to total p38 MAPK.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for total p38 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
ELISA for TNF-α and IL-1β
Objective: To quantify the concentration of pro-inflammatory cytokines in the cell culture supernatants.
Materials:
-
Cell culture supernatants from treated and control cells
-
ELISA kits for mouse or rat TNF-α and IL-1β
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples (cell culture supernatants) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Conclusion
The experimental data and methodologies outlined in this guide provide a framework for validating the mechanism of action of MW-150 in primary glial cells. The quantitative data suggests that MW-150 is a potent and selective inhibitor of p38α MAPK. Its ability to reduce pro-inflammatory cytokine production in glial cells at nanomolar concentrations highlights its therapeutic potential for neuroinflammatory disorders. Compared to less selective inhibitors like SB203580, MW-150 offers a more targeted approach with a potentially better safety profile. Further head-to-head comparisons with other clinical-stage inhibitors like Neflamapimod in primary glial cell models will continue to refine our understanding of its comparative efficacy. The provided protocols offer a standardized approach for researchers to independently verify these findings and explore the therapeutic utility of MW-150.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 7. jpreventionalzheimer.com [jpreventionalzheimer.com]
Assessing Potential Off-Target Effects of MW-150 in Kinome Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor MW-150 and its potential for off-target effects, benchmarked against other p38 MAPK inhibitors, TAK-715 and SB203580. The information is intended to assist researchers in evaluating the selectivity of these compounds for their studies.
Introduction
MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK) with a reported Ki of 101 nM[1]. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and cytokines, playing a central role in inflammation.[2][3][4][5] Due to the highly conserved nature of the ATP-binding site across the kinome, assessing the selectivity of kinase inhibitors is crucial to minimize off-target effects and potential toxicity. This guide compares the kinome-wide selectivity of MW-150 with two other well-known p38 MAPK inhibitors, TAK-715 and SB203580, based on available data.
Kinase Inhibition Profile Comparison
The following table summarizes the available quantitative data on the kinase selectivity of MW-150, TAK-715, and SB203580. It is important to note that comprehensive, publicly available kinome scan data for MW-150 and TAK-715 is limited. The data for SB203580, obtained from a KINOMEscan® screen, is presented as "Percent of Control" (PoC), where a lower number indicates stronger binding.
| Kinase | MW-150 | TAK-715 | SB203580 |
| Selectivity | IC50 (nM) | % of Control @ 1µM | |
| MAPK14 (p38α) | Highly Selective (Ki = 101 nM) [1] | 7.1 [6][7] | <10 |
| MAPK11 (p38β) | No significant inhibition reported | 200[7] | <10 |
| MAPK12 (p38γ) | No significant inhibition reported | >10,000[6] | >100 |
| MAPK13 (p38δ) | No significant inhibition reported | >10,000[6] | >100 |
| JNK1 | No significant inhibition reported | >10,000[6] | >100 |
| ERK1 | No significant inhibition reported | >10,000[6] | >100 |
| IKKβ | No significant inhibition reported | >10,000[6] | >100 |
| MEKK1 | No significant inhibition reported | >10,000[6] | >100 |
| TAK1 | No significant inhibition reported | >10,000[6] | >100 |
| Other Off-Targets | Not reported in detail | Inhibits 22 kinases by >80% (details not specified) | See KINOMEscan® data for full profile |
Note: The direct comparison of these inhibitors is challenging due to the different reporting metrics (Ki, IC50, and % of Control) and the varying scope of the kinome screens. The high selectivity of MW-150 is based on statements in the cited literature, as the full dataset is not publicly available[8][9].
Experimental Protocols
Detailed experimental protocols are essential for interpreting and comparing kinome screening data. Below are generalized protocols for common kinase screening platforms.
KINOMEscan® Competition Binding Assay (as used for SB203580)
The KINOMEscan® assay platform is based on a competition binding assay.[10][11][12][13] The key components are:
-
Kinase-tagged Phage: The kinase of interest is fused to a T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Test Compound: The inhibitor being profiled (e.g., SB203580).
General Procedure:
-
The kinase-tagged phage, immobilized ligand, and test compound are incubated together.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
The results are reported as "Percent of Control," where the control is a DMSO vehicle. A lower percentage indicates stronger inhibition of the kinase-ligand interaction.
Radiometric Kinase Activity Assay (e.g., Reaction Biology's HotSpot™ Assay)
Radiometric assays directly measure the enzymatic activity of the kinase.[14][15][16][17][18]
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).
-
Compound Addition: The test compound is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is detected. This is often done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the radioactivity of the filter-bound substrate.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is the primary target of MW-150, TAK-715, and SB203580.
Caption: Simplified p38 MAPK signaling cascade.
Kinome Screen Experimental Workflow
This diagram outlines the general workflow for conducting a kinome-wide screening experiment to assess inhibitor selectivity.
Caption: General workflow for kinome screening.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. chayon.co.kr [chayon.co.kr]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. landing.reactionbiology.com [landing.reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of MW-150, a CNS-Penetrant p38α MAPK Inhibitor, Against Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MW-150, a novel, central nervous system (CNS) penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor, with other anti-inflammatory compounds. The following sections detail the mechanism of action, present available experimental data in a comparative format, and outline the methodologies of key experiments. This information is intended to assist researchers in evaluating MW-150 in the context of other therapeutic strategies for neuroinflammation and related disorders.
Introduction to MW-150
MW-150 is a selective, orally active small molecule inhibitor of p38α MAPK, a key enzyme in the inflammatory signaling cascade.[1] Overactivation of p38α MAPK is implicated in the production of pro-inflammatory cytokines and synaptic dysfunction, making it a critical target for neurodegenerative and neuropsychiatric disorders.[2][3] MW-150 has been specifically developed for CNS applications, demonstrating the ability to cross the blood-brain barrier.[1][2]
Mechanism of Action: p38α MAPK Inhibition
The primary mechanism of action for MW-150 is the inhibition of p38α MAPK. This kinase is a central node in a signaling pathway that responds to cellular stress and inflammatory stimuli, such as lipopolysaccharide (LPS). Once activated, p38α MAPK phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2), which in turn leads to the increased production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). By inhibiting p38α MAPK, MW-150 effectively blocks this cascade, reducing the inflammatory response.
Comparative Efficacy Data
The following tables summarize the available quantitative data for MW-150 and selected comparator compounds. It is important to note that these data are compiled from different studies and the experimental conditions may vary. Therefore, direct comparison of absolute values should be made with caution.
In Vitro Efficacy
| Compound | Target | Assay | Cell Type | IC50 / Ki | Reference |
| MW-150 | p38α MAPK | Kinase Assay | - | 101 nM (Ki) | [1] |
| MK2 (downstream) | MK2 Phosphorylation | Activated Glia | 332 nM (IC50) | [1] | |
| IL-1β Production | Cytokine Release | Activated Glia | 936 nM (IC50) | [1] | |
| Neflamapimod | p38α MAPK | - | - | Data not available in searched articles | - |
| Losmapimod | p38α/β MAPK | - | - | Data not available in searched articles | - |
| Dexamethasone | Glucocorticoid Receptor | Receptor Binding | - | 38 nM (IC50) | |
| Celecoxib | COX-2 | Enzyme Inhibition | - | 40 nM (IC50) | [4] |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosage | Outcome | Reference |
| MW-150 | APP/PS1 Transgenic Mice (Alzheimer's Model) | 2.5 mg/kg, daily for 3-4 months (oral) | Improved performance in Radial Arm Water Maze and contextual fear conditioning tests. | [1] |
| 5xFAD Mice on HHcy diet (Mixed Amyloid/Vascular Pathology) | 0.5 mg/kg (but not 2.5 mg/kg) | Prevented learning deficits in Morris Water Maze. | [5] | |
| Neflamapimod | Mild Alzheimer's Disease (Human Phase 2) | 40 mg, twice daily for 24 weeks | Did not meet primary endpoint on cognitive scores. Showed a reduction in CSF T-tau and p-tau181. | [6] |
| Dementia with Lewy Bodies (Human Phase 2b) | 40 mg, twice or three times daily for 16 weeks | Showed improvement on multiple clinical endpoints, particularly in patients without Alzheimer's co-pathology. | [7] | |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (Human Phase 3) | 15 mg, twice daily for 48 weeks | Did not meet primary endpoint for functional improvement. | [8][9] |
| Celecoxib | Neonatal Rats with LPS-induced Neuroinflammation | 20 mg/kg (IP) | Attenuated increases in activated microglia, IL-1β, TNF-α, and phosphorylated-p38 MAPK. | [10][11] |
| Dexamethasone | Rats with LPS-induced Neuroinflammation in co-culture | Co-incubation | Prevented LPS-induced microglial activation and restored astrocytic properties. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of standard protocols for assays relevant to the evaluation of MW-150 and its comparators.
LPS-Induced Cytokine Release Assay in Microglia
This assay is used to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from microglia stimulated with lipopolysaccharide (LPS).
Protocol Steps:
-
Cell Culture: Plate microglial cells (such as the BV-2 cell line or primary microglia) in 96-well plates at a predetermined density and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., MW-150) or a vehicle control for a specified time (e.g., 1 hour).
-
LPS Stimulation: Add LPS to the wells to a final concentration known to elicit a robust inflammatory response (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for a period sufficient to allow for cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
In Vitro p38α MAPK Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α MAPK.
Protocol Steps:
-
Reagent Preparation: Prepare a kinase buffer containing ATP and a specific substrate for p38α MAPK, such as ATF2.
-
Reaction Setup: In a multi-well plate, combine the recombinant p38α MAPK enzyme, the test compound at various concentrations, and the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, often in an ELISA or Western blot format.
-
Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[2]
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
In Vivo Morris Water Maze Test
This behavioral test is widely used to assess spatial learning and memory in rodent models of neurological disorders, such as Alzheimer's disease.
Protocol Steps:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
Mice are placed in the water at different starting locations and must learn to find the hidden platform using the external visual cues.
-
Each mouse undergoes multiple trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Memory Test):
-
After the acquisition phase, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates spatial memory retention.
-
-
Data Analysis: The escape latencies during training and the time spent in the target quadrant during the probe trial are compared between the treatment group (e.g., MW-150 treated) and a control group.
Conclusion
MW-150 is a promising CNS-penetrant p38α MAPK inhibitor with demonstrated efficacy in preclinical models of neuroinflammation and cognitive dysfunction. Its mechanism of action is well-defined, and it shows potent inhibition of its target and downstream inflammatory markers. When compared to other p38 MAPK inhibitors that have advanced to clinical trials, such as neflamapimod and losmapimod, MW-150's preclinical profile suggests it warrants further investigation for neurological disorders. The clinical outcomes for neflamapimod and losmapimod have been mixed, highlighting the challenges in translating p38 MAPK inhibition to clinical success in different disease contexts.
Compared to broader-acting anti-inflammatory agents like dexamethasone and celecoxib, MW-150 offers a more targeted approach to neuroinflammation by specifically inhibiting the p38α MAPK pathway. This specificity may offer a better therapeutic window, particularly for chronic CNS conditions where the side effects of corticosteroids and NSAIDs can be limiting.
The provided data and experimental protocols offer a foundation for researchers to design further studies to directly compare the efficacy and safety of MW-150 against these and other anti-inflammatory compounds in relevant models of neurological disease. Such studies will be critical in determining the ultimate therapeutic potential of this novel p38α MAPK inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. promega.com [promega.com]
- 3. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib Inhibits Prion Protein 90-231-Mediated Pro-inflammatory Responses in Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2A Learnings Incorporated into RewinD-LB, a Phase 2B Clinical Trial of Neflamapimod in Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 9. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) - BioSpace [biospace.com]
- 10. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone prevents LPS-induced microglial activation and astroglial impairment in an experimental bacterial meningitis co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MW-150 and Alternative p38α MAPK Inhibitors on Downstream Signaling
This guide provides a comparative analysis of MW-150, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), and other alternative inhibitors. The focus is on the downstream signaling pathways affected by this inhibition, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to p38α MAPK Signaling
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stress signals, such as inflammatory cytokines and environmental stress.[1][2] This family includes four isoforms: p38α, p38β, p38γ, and p38δ.[1][3] The most extensively studied isoform, p38α (encoded by the MAPK14 gene), is a key regulator of inflammatory responses and is centrally involved in the biosynthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][3][4]
Activation of p38α is initiated by upstream MAP2Ks, specifically MKK3 and MKK6, which in turn are activated by a variety of MAP3Ks (e.g., ASK1, TAK1, MEKKs).[2] Once activated, p38α phosphorylates a wide array of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors, thereby regulating gene expression, mRNA stability, and cell cycle.[5][6] Given its central role in inflammation, p38α MAPK has become a significant therapeutic target for inflammatory diseases.[1][3]
MW-150: A CNS-Penetrant p38α MAPK Inhibitor
MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α MAPK with a Ki of 101 nM.[5] Its mechanism of action involves binding to the ATP pocket of p38α, thereby preventing the phosphorylation of its downstream substrates.[2][5] For instance, MW-150 has been shown to inhibit the phosphorylation of the endogenous substrate MK2 in activated glial cells and block the production of IL-1β in a concentration-dependent manner.[5]
Recent studies have demonstrated that MW-150 can attenuate behavioral deficits and neuronal dysfunction in mouse models of neurological disease.[7][8] These beneficial effects are associated with the rescue of synaptic protein levels and a reduction in the phosphorylation of tau protein, rather than a direct impact on neuroinflammation or primary pathologies like amyloid plaques.[7][8]
Comparative Analysis of p38α MAPK Inhibitors
A number of small molecule inhibitors targeting p38α MAPK have been developed and evaluated clinically. This section compares MW-150 with several notable alternatives.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of MW-150 and other selected p38 MAPK inhibitors. The data is presented as either the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are common measures of inhibitor efficacy.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Key Characteristics |
| MW-150 | p38α | 101[5] | 936 (for IL-1β production)[5] | Orally active, CNS penetrant[5] |
| Doramapimod (BIRB-796) | p38α, p38β, p38γ, p38δ, B-Raf | 0.1 (Kd)[2] | 38 (p38α), 65 (p38β), 83 (B-Raf)[2] | High potency, orally active[2] |
| SB 202190 | p38α, p38β2 | 50 (p38α), 100 (p38β2)[2] | Selective p38α/β inhibitor, induces autophagy[2] | |
| VX-702 | p38α | Advanced to clinical trials[1][3] | ||
| SCIO-469 | p38α | Advanced to clinical trials[1][3] | ||
| AMG-548 | p38α | Selective p38α inhibitor, evaluated in clinical trials[1][3] |
Downstream Signaling Pathway of p38α MAPK Inhibition
The inhibition of p38α MAPK by compounds like MW-150 leads to the modulation of numerous downstream signaling events. A diagram of this pathway is provided below.
Inhibition of p38α prevents the phosphorylation and activation of downstream targets like MK2. This blockade ultimately leads to a reduction in the production of key inflammatory cytokines such as TNF-α and IL-1β.[3][5] Furthermore, studies with MW-150 suggest a role for p38α inhibition in reducing tau phosphorylation and improving synaptic function, highlighting its potential in neurodegenerative disease contexts.[7][8]
Experimental Protocols
To analyze the effects of MW-150 and other inhibitors on the p38α MAPK pathway, several key experiments are typically performed.
Western Blotting for Phosphorylated Proteins
This technique is used to quantify the activation state of proteins within the signaling cascade.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., microglial cells, PBMCs) and treat with desired concentrations of MW-150 or alternative inhibitors for a specified time. Stimulate the p38 pathway with an agonist like lipopolysaccharide (LPS), if necessary.
-
Protein Extraction: Lyse the cells using a lysis buffer (e.g., T-PER™ Tissue Protein Extraction buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a Tris-acetate or low-percentage Bis-Tris gel, which is optimal for resolving a broad range of protein sizes.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-MK2 (Thr334)
-
Total MK2
-
Phospho-tau (e.g., at Thr231)[8]
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to assess the activation status.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This method is used to measure the concentration of secreted cytokines in cell culture supernatants or tissue homogenates.
Methodology:
-
Sample Collection: After treating cells with inhibitors and/or stimuli, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6). This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. More sensitive multiplex assays like Meso Scale Discovery (MSD) can also be used for simultaneous quantification of multiple cytokines.[8]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for comparing p38α MAPK inhibitors.
This guide provides a framework for the comparative analysis of MW-150 and its alternatives. By employing the described experimental protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of inhibiting p38α MAPK in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
MW-150's selectivity for p38α over p38β, p38γ, and p38δ isoforms
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of MW-150
MW-150, also known as MW01-18-150SRM, has emerged as a potent, central nervous system (CNS) penetrant, and orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Extensive research highlights its selectivity for the p38α isoform, a key player in cellular responses to stress and inflammatory cytokines. This guide provides a comprehensive comparison of MW-150's selectivity for the p38α isoform, supported by available experimental data, detailed methodologies for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.
Unveiling the Selectivity Profile of MW-150
MW-150 has been characterized as a novel and isoform-selective inhibitor of p38α MAPK.[1][3][4] While the primary literature emphasizes its high affinity for p38α, a direct, publicly available side-by-side comparison of the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against all four p38 isoforms (p38α, p38β, p38γ, and p38δ) is not readily found in published scientific literature.
The available data robustly establishes the potency of MW-150 against its primary target:
| Target | Ki (Inhibitory Constant) |
| p38α MAPK | 101 nM |
This value represents the concentration of MW-150 required to inhibit the p38α kinase activity by 50% under specific experimental conditions.
The absence of comparative data for the β, γ, and δ isoforms in the public domain suggests that this information may be proprietary or has not been a primary focus of published studies. However, the consistent description of MW-150 as "isoform selective" in multiple peer-reviewed articles strongly implies a significantly lower affinity for the other p38 isoforms.
Deconstructing the p38 MAPK Signaling Cascade
The p38 MAPK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control. Understanding this pathway is essential for appreciating the therapeutic potential of isoform-selective inhibitors like MW-150.
References
- 1. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
confirming MW-150's effect on MK2 phosphorylation as a downstream marker
This guide provides an objective comparison of MW-150's performance in inhibiting the p38α MAPK/MK2 signaling pathway, with a focus on MAPK-activated protein kinase 2 (MK2) phosphorylation as a key downstream marker. Experimental data for MW-150 and alternative inhibitors are presented to assist researchers, scientists, and drug development professionals in their evaluation.
Introduction to the p38α/MK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation.[1][2] Upon activation by cellular stressors or inflammatory cytokines, p38α MAPK phosphorylates and activates its downstream substrate, MK2.[1][3] Activated MK2 then translocates from the nucleus to the cytoplasm, along with p38α MAPK, where it phosphorylates various targets that mediate inflammatory responses, cell cycle regulation, and cell survival.[1] Given its central role in inflammation, this pathway is a significant target for therapeutic intervention in a range of diseases, including neuroinflammatory disorders and cancer.[1][4]
MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α MAPK.[5] Its primary mechanism of action is to bind to the active site of p38α MAPK, thereby preventing the phosphorylation and subsequent activation of MK2.[4][5] This guide examines the experimental evidence confirming this effect and compares MW-150 to other molecules targeting this pathway.
Signaling Pathway Diagram
Caption: The p38α/MK2 signaling cascade and points of inhibition.
Comparative Inhibitor Performance
The efficacy of MW-150 is demonstrated by its ability to inhibit the phosphorylation of MK2 in activated glial cells. This is a direct measure of its target engagement with p38α MAPK. The table below summarizes the quantitative data for MW-150 and compares it with other known inhibitors of the p38/MK2 pathway.
| Inhibitor | Target | Mechanism of Action | IC₅₀ (MK2 Phosphorylation) | Key References |
| MW-150 | p38α MAPK | ATP-competitive inhibitor preventing MK2 phosphorylation. | 332 nM | [5] |
| CMPD1 | p38α MAPK | Selectively inhibits p38-dependent phosphorylation of MK2. | 330 nM | [1] |
| BIRB-796 | p38α MAPK | p38-MAPK inhibitor. | Not specified for MK2 | [3] |
| SB203580 | p38 MAPK | p38 inhibitor. | Not specified | [6] |
| MK2-IN-3 | MK2 | Selective MK2 inhibitor. | Not applicable (targets MK2 directly) | [7][8] |
| MK2 Inhibitor IV | MK2 | Noncompetitive inhibitor of MK2. | 110 nM (direct MK2 inhibition) | [1] |
| CC-99677 | MK2 | Covalent MK2 inhibitor. | Not applicable (targets MK2 directly) | [3] |
Experimental Protocols
Confirming the inhibitory effect of compounds like MW-150 on MK2 phosphorylation typically involves cell-based assays followed by biochemical analysis. Western blotting is a standard method to quantify the levels of phosphorylated MK2 (p-MK2).
Protocol: Western Blot for Phospho-MK2 (p-MK2)
-
Cell Culture and Treatment:
-
Plate cells (e.g., microglial cells, PBMCs, or relevant cancer cell lines) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of MW-150 or an alternative inhibitor for 1-2 hours.
-
Stimulate the p38/MK2 pathway by adding a known activator (e.g., Lipopolysaccharide (LPS), H₂O₂) for a predetermined time (e.g., 30-60 minutes). Include vehicle-only and unstimulated controls.
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (e.g., anti-phospho-MK2 Thr334).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MK2 and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensities using densitometry software. The effect of the inhibitor is determined by the ratio of p-MK2 to total MK2 or the housekeeping protein.
-
Experimental Workflow Diagram
Caption: Standard workflow for assessing MK2 phosphorylation via Western blot.
Conclusion
The available data robustly confirms that MW-150 is a potent inhibitor of p38α MAPK, as evidenced by its ability to block the phosphorylation of the downstream marker MK2 with an IC₅₀ of 332 nM.[5] This level of activity is comparable to other selective inhibitors targeting the p38-dependent phosphorylation of MK2, such as CMPD1.[1]
The choice between targeting the upstream kinase (p38α) with molecules like MW-150 or the downstream kinase (MK2) directly with inhibitors like MK2-IN-3 or CC-99677 depends on the specific research or therapeutic goal.[3][7] Targeting p38α affects all of its downstream substrates, which may offer broader efficacy but also potential for off-target effects. In contrast, direct MK2 inhibition provides a more focused intervention on a specific branch of the inflammatory signaling cascade.[1][3] The experimental protocols outlined provide a clear framework for researchers to independently verify and compare the efficacy of these different inhibitory strategies in their own experimental systems.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells [elifesciences.org]
A Comparative Analysis of MW-150 and Neflamapimod in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational drugs, MW-150 and neflamapimod, which are being evaluated for the treatment of Alzheimer's disease (AD). Both compounds are small molecule inhibitors of the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme implicated in neuroinflammation and synaptic dysfunction, two critical pathological features of AD. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes to facilitate an objective comparison.
At a Glance: Key Characteristics
| Feature | MW-150 | Neflamapimod (VX-745) |
| Drug Target | p38α mitogen-activated protein kinase (p38α MAPK)[1][2] | p38α mitogen-activated protein kinase (p38α MAPK)[3][4][5] |
| Mechanism of Action | Inhibition of p38α MAPK to reduce neuroinflammation and improve synaptic function[2][6][7] | Inhibition of p38α MAPK to reverse synaptic dysfunction and reduce neuroinflammation[8][4][5][9] |
| Developer | Neurokine Therapeutics[10] | EIP Pharma / CervoMed[4][5][11] |
| Current Stage of Development (AD) | Phase 2a[10] | Phase 2b completed[3][4][11] |
Mechanism of Action: Targeting the p38α MAPK Pathway
Both MW-150 and neflamapimod share a common molecular target, the p38α MAPK. In the context of Alzheimer's disease, the overactivation of this kinase in both neurons and glial cells is believed to contribute to a cascade of detrimental events, including the production of pro-inflammatory cytokines, synaptic dysfunction, and the phosphorylation of tau protein. By inhibiting p38α MAPK, these drugs aim to mitigate these downstream pathological effects.
Caption: p38α MAPK signaling in AD and points of intervention.
Preclinical Data Comparison
Preclinical studies in various Alzheimer's disease models have demonstrated the potential of both MW-150 and neflamapimod to ameliorate disease-related pathologies and improve cognitive function.
| Parameter | MW-150 | Neflamapimod |
| Animal Models | 5xFAD mice with hyperhomocysteinemia (mixed amyloid and vascular pathology)[1], other distinct models of AD[6] | Aged rats[12], mouse models of Down syndrome with AD pathology[13], LPS-induced cognitive deficit model[14] |
| Cognitive Effects | Reduced behavioral impairment in the Morris Water Maze[1]. | Fully reversed learning deficits in the Morris-water-maze in aged rats[12]. Improved performance in the T-maze task in LPS-induced cognitive deficit mice[14]. |
| Pathological Endpoints | Attenuated synaptic loss and reduced tau phosphorylation. No significant effect on amyloid or vascular pathology was observed in one study[1]. | Prevented degeneration of neuronal ramifications triggered by toxic amyloid-beta[13]. Prevented the loss of cholinergic neurons in a Down syndrome mouse model[13]. Reduced hippocampal IL-1β levels[14]. |
Clinical Trial Data Comparison
Both MW-150 and neflamapimod have progressed into clinical trials in patients with Alzheimer's disease. Neflamapimod has more extensive published clinical data from Phase 2 studies.
| Parameter | MW-150 | Neflamapimod |
| Phase of Development (AD) | Phase 2a[10][15] | Phase 2b completed[3][4][11] |
| Patient Population | Mild-to-moderate Alzheimer's Disease (MMSE 14-28)[15] | Early-stage Alzheimer's Disease (MMSE 20-28)[4][16] |
| Dosage Regimens | 10 mg daily for 12 weeks in a Phase 2a trial[17]. A planned Phase 2a study will evaluate 42 mg and 84 mg once daily[10]. | 40 mg twice daily for 24 weeks in the REVERSE-SD Phase 2b trial[11][16]. 40 mg and 125 mg twice daily were evaluated in a 12-week Phase 2a study[18]. |
| Primary Endpoints | Safety and tolerability[15] | Improvement in episodic memory (Hopkins Verbal Learning Test-Revised) in the REVERSE-SD trial[3][16] |
| Key Clinical Outcomes | Data from the ongoing Phase 2a trial are not yet fully available. | The Phase 2b REVERSE-SD trial did not meet its primary endpoint for episodic memory[3][16]. A positive trend on cognition was seen in patients with the highest drug concentrations[11][16]. |
| Biomarker Effects | Effects on blood biomarkers are being investigated[15]. | Statistically significant reduction in cerebrospinal fluid (CSF) levels of total tau (T-tau) and phosphorylated tau (p-tau)[3][11][16]. A trend towards reduced neurogranin was also observed[16]. |
| Safety and Tolerability | Generally well-tolerated in Phase 1. | Generally well-tolerated in Phase 2 trials[3][16]. |
Experimental Protocols
Preclinical Efficacy Study: MW-150 in a Mixed Pathology Mouse Model
-
Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 with five familial AD mutations, were subjected to an 8-week diet to induce hyperhomocysteinemia, a model of small vessel disease[1].
-
Treatment: Mice were treated with MW-150 for the duration of the hyperhomocysteinemia-inducing diet[1].
-
Behavioral Assessment: Cognitive function was assessed using the Morris Water Maze to evaluate spatial learning and memory[1].
-
Pathological Analysis: Post-mortem brain tissue was analyzed for synaptic loss, tau phosphorylation, amyloid pathology, and vascular damage through biochemical and immunohistochemical methods. Electrophysiological parameters were also assessed[1].
Clinical Trial Protocol: Neflamapimod REVERSE-SD Study (Phase 2b)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial[16].
-
Participants: 161 individuals with mild Alzheimer's disease, confirmed by CSF AD-biomarkers, a Clinical Dementia Rating (CDR)-global score of 0.5 or 1.0, and a Mini-Mental State Examination (MMSE) score of 20-28[16].
-
Intervention: Participants were randomized to receive either 40 mg of neflamapimod or a matching placebo, administered orally twice daily for 24 weeks[16].
-
Primary Outcome Measure: The primary endpoint was the change in a composite Z-score for episodic memory, assessed by the Hopkins Verbal Learning Test-Revised (HVLT-R) Total and Delayed Recall[16].
-
Secondary Outcome Measures: Secondary endpoints included changes in the Wechsler Memory Scale-IV (WMS) Immediate and Delayed Recall composites, CDR-Sum of Boxes (CDR-SB), MMSE, and levels of CSF biomarkers (total tau, phosphorylated tau, Aβ1-40, Aβ1-42, neurogranin, and neurofilament light chain)[16].
Caption: Generalized workflow of a Phase 2 clinical trial.
Summary and Future Directions
MW-150 and neflamapimod represent a promising therapeutic strategy for Alzheimer's disease by targeting the p38α MAPK pathway to address both neuroinflammation and synaptic dysfunction. While both have shown encouraging results in preclinical models, neflamapimod has a more extensive clinical dataset that, despite not meeting its primary cognitive endpoint in a Phase 2b study, demonstrated target engagement through significant effects on CSF biomarkers of neurodegeneration. The observation of a cognitive trend at higher plasma concentrations suggests that dose optimization may be crucial for demonstrating efficacy.
The ongoing Phase 2a trial of MW-150 will be critical in establishing its safety, tolerability, and preliminary efficacy signals in patients with mild-to-moderate AD. A direct comparative study of these two p38α MAPK inhibitors has not been conducted. Future research, including the full data from the MW-150 trial and potential further studies of neflamapimod at higher doses or for longer durations, will be essential to fully elucidate their therapeutic potential and differentiate their clinical profiles in the treatment of Alzheimer's disease.
References
- 1. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alz.org [alz.org]
- 3. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 4. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 7. NIA-Funded Active Alzheimer’s and Related Dementias Clinical Trials and Studies | National Institute on Aging [nia.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. scitechdaily.com [scitechdaily.com]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. cervomed.com [cervomed.com]
- 12. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. Neflamapimod improves inflammation-driven cognitive deficit [neurofit.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 18. An exploratory clinical study of p38α kinase inhibition in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Neuroprotective Effects of MW-150 in Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of MW-150, a novel p38α mitogen-activated protein kinase (MAPK) inhibitor, with other relevant neuroprotective agents. The data presented is based on preclinical and clinical studies, offering insights into its therapeutic potential for neurodegenerative diseases such as Alzheimer's disease (AD).
Executive Summary
MW-150 is a selective, orally active, and central nervous system (CNS) penetrant small molecule that targets the p38α MAPK signaling pathway.[1][2] This pathway is a key regulator of cellular stress and inflammation, and its overactivation is implicated in the synaptic dysfunction and neuroinflammation characteristic of several neurodegenerative disorders.[3][4] Preclinical studies have demonstrated the potential of MW-150 to mitigate neurodegenerative processes, primarily by protecting neuronal function rather than directly targeting hallmark pathologies like amyloid plaques.[5] This guide will delve into the experimental data supporting these claims, compare MW-150 to another p38α MAPK inhibitor, Neflamapimod, and provide detailed experimental protocols for key assays.
Data Presentation: MW-150 vs. Alternatives
The following tables summarize the quantitative data on the neuroprotective effects of MW-150 and the comparable p38α MAPK inhibitor, Neflamapimod.
Table 1: Preclinical Efficacy in Animal Models of Neurodegeneration
| Parameter | MW-150 | Neflamapimod | Neuronal Cell Type(s) | Reference |
| Cognitive Function | ||||
| Morris Water Maze (Escape Latency) | Rescued cognitive deficits in a mouse model of mixed amyloid and vascular pathologies.[5] | Not explicitly reported in preclinical AD models, but improved cognition in a Down syndrome mouse model.[6] | Hippocampal Neurons | [5][6] |
| Synaptic Integrity | ||||
| Synaptophysin Levels | Restored levels in the hippocampus.[5] | Preclinical data on specific synaptic protein levels not detailed. | Hippocampal Neurons | [5] |
| PSD-95 Levels | Restored levels in the hippocampus.[5] | Preclinical data on specific synaptic protein levels not detailed. | Hippocampal Neurons | [5] |
| Tau Pathology | ||||
| Tau Phosphorylation (Thr231) | Reduced phosphorylation in the hippocampus.[5] | Not explicitly reported in preclinical models. | Hippocampal Neurons | [5] |
| Neuroinflammation | ||||
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Attenuated the increase in a mouse model of AD.[6] | Reduced IL-1β in aged rats.[3] | Microglia, Astrocytes | [3][6] |
| Microglial Activation | Did not reduce the number of activated microglia but preserved their physiological functions.[5][6] | Not explicitly reported. | Microglia | [5][6] |
| Neuronal Viability | ||||
| Cholinergic Neuron Number | Not explicitly reported. | Prevented the loss of cholinergic neurons by approximately 30% in a Down syndrome mouse model.[7] | Cholinergic Neurons | [7] |
Table 2: Clinical and Biomarker Data
| Parameter | MW-150 | Neflamapimod | Population | Reference |
| Clinical Trials | Currently in Phase 1 and 2a clinical trials for AD.[7][8][9] | Has undergone Phase 2 trials for AD and Dementia with Lewy Bodies (DLB).[10][11] | Humans with AD or DLB | [7][8][9][10][11] |
| CSF Biomarkers | ||||
| Total Tau (T-tau) | Data not yet publicly available from clinical trials. | Significantly reduced levels in patients with mild AD.[11] | Humans with mild AD | [11] |
| Phosphorylated Tau (p-tau181) | Data not yet publicly available from clinical trials. | Significantly reduced levels in patients with mild AD.[11] | Humans with mild AD | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of neurodegenerative diseases.
-
Apparatus: A circular pool (typically 1.5 meters in diameter) is filled with opaque water (using non-toxic paint) maintained at room temperature. A small escape platform is hidden 1-2 cm below the water's surface in one of the four quadrants. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Visible Platform Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each trial. This phase ensures the animals are not visually impaired and can learn the basic task of finding a platform to escape the water.
-
Hidden Platform Training (Days 2-6): The platform is submerged and kept in the same location for all trials. Mice are released into the pool from different starting positions and given a set time (e.g., 60 seconds) to find the platform. The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system. If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial (Day 7): The platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during training, distance swam, and time spent in the target quadrant during the probe trial.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement in Brain Tissue
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in biological samples.
-
Sample Preparation:
-
Brain tissue (e.g., hippocampus) is rapidly dissected and snap-frozen.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
-
ELISA Procedure (Sandwich ELISA):
-
A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-1β).
-
The plate is blocked to prevent non-specific binding.
-
Brain tissue lysates and a series of known standards are added to the wells.
-
After incubation and washing, a detection antibody (also specific for the cytokine but binding to a different epitope), which is typically biotinylated, is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Immunohistochemistry (IHC) for Synaptic Proteins
IHC is a technique used to visualize the distribution and abundance of specific proteins within tissue sections using antibodies.
-
Tissue Preparation:
-
Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brain is dissected and post-fixed, then cryoprotected in a sucrose solution.
-
The brain is frozen and sectioned using a cryostat.
-
-
Staining Procedure:
-
Brain sections are washed and permeabilized (e.g., with Triton X-100) to allow antibody penetration.
-
Sections are incubated in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with primary antibodies targeting the proteins of interest (e.g., rabbit anti-synaptophysin and mouse anti-PSD-95).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594).
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis: Stained sections are imaged using a confocal microscope. The intensity and co-localization of the fluorescent signals for the synaptic proteins are quantified using image analysis software to assess synaptic density.
Mandatory Visualizations
Signaling Pathway of p38α MAPK in Neurodegeneration
Caption: p38α MAPK signaling cascade in neurodegeneration and points of intervention.
Experimental Workflow for Preclinical Validation
Caption: Workflow for evaluating the neuroprotective effects of MW-150 in vivo.
References
- 1. Mouse Model Study Offers Insights on Positive DLB Trial Results - Lewy Body Dementia Association [lbda.org]
- 2. neurologylive.com [neurologylive.com]
- 3. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. EIP Pharma Announces Presentation of Preclinical Data Demonstrating Effects of p38α Kinase Inhibitor Neflamapimod on the Neurodegenerative Process [prnewswire.com]
- 8. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cervomed.com [cervomed.com]
- 11. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of MW-150's anti-inflammatory effects in vivo and in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of MW-150, a novel, CNS-penetrant small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK), with other established anti-inflammatory agents. The data presented herein is a synthesis of publicly available preclinical research, intended to provide an objective overview for researchers in inflammation and neurodegenerative diseases.
Executive Summary
MW-150 is a selective inhibitor of p38α MAPK, a key enzyme in the inflammatory signaling cascade. By targeting p38α MAPK, MW-150 effectively modulates the production of pro-inflammatory cytokines. This guide compares the in vitro and in vivo anti-inflammatory effects of MW-150 with another p38α MAPK inhibitor, Neflamapimod, and the corticosteroid Dexamethasone. The data indicates that MW-150 exhibits potent anti-inflammatory activity, with a distinct mechanism of action that holds promise for therapeutic intervention in inflammatory and neurodegenerative conditions.
Data Presentation
In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory activity of MW-150 and comparator compounds on key inflammatory mediators.
| Compound | Target | Assay System | Key Parameter | Value | Reference |
| MW-150 | p38α MAPK | Activated Glia | Kᵢ | 101 nM | [1] |
| MK2 (downstream of p38α) | Activated Glia | IC₅₀ | 332 nM | [1] | |
| IL-1β Production | Activated Glia | IC₅₀ | 936 nM | [1] | |
| Neflamapimod | p38α MAPK | N/A | N/A | Preclinical data confirms target engagement | [2][3] |
| Dexamethasone | Glucocorticoid Receptor | Human Retinal Microvascular Pericytes | IC₅₀ (MCP-1) | 3 nM | [4] |
| Human Retinal Microvascular Pericytes | IC₅₀ (IL-7) | 58 nM | [4] | ||
| Human Retinal Microvascular Pericytes | IC₅₀ (MIP-1α) | 332 nM | [4] |
In Vivo Anti-Inflammatory and Neurological Effects
This table outlines the in vivo effects of MW-150 and comparator compounds in various preclinical models.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| MW-150 | Alzheimer's Disease Mouse Model | 2.5 mg/kg, p.o. daily for 14 days | Reduced levels of IL-1β and TNFα. | [1] |
| Neflamapimod | Aged Rats | N/A | Reduced hippocampal IL-1β levels and improved performance in Morris water maze. | [2] |
| LPS-induced Cognitive Deficit in Mice | 0.5 mg/kg, twice daily for 7 days | Improved cognitive deficit. | [2] | |
| Dexamethasone | LPS-Challenged Rats | 0.005 - 2.25 mg/kg | Dose-dependent inhibition of TNFα and IL-6. | [5] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a general method for evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., MW-150) at various concentrations. The cells are pre-incubated for 1 hour.
-
Stimulation: LPS is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits.
In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This protocol outlines a general procedure for inducing systemic inflammation in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., MW-150) or vehicle is administered via the desired route (e.g., oral gavage).
-
LPS Challenge: One hour after compound administration, mice are injected intraperitoneally with LPS (e.g., 1 mg/kg) to induce systemic inflammation.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), blood is collected via cardiac puncture.
-
Cytokine Analysis: Plasma is separated by centrifugation, and cytokine levels are measured by ELISA.
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for MW-150.
Caption: p38 MAPK signaling cascade and MW-150's inhibitory action.
Experimental Workflow for In Vitro Compound Screening
The diagram below outlines the typical workflow for screening the anti-inflammatory activity of a compound in vitro.
Caption: Workflow for in vitro anti-inflammatory compound screening.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neflamapimod improves inflammation-driven cognitive deficit [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of MW-150 and Other CNS-Penetrant p38α MAPK Inhibitors
A Guide for Researchers and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses and has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Alzheimer's disease and other neuroinflammatory conditions.[1][2][3][4] The development of CNS-penetrant p38α MAPK inhibitors is a key focus of current research. This guide provides a comparative overview of the pharmacokinetic profiles of MW-150 (also known as MW01-18-150SRM), a novel and selective CNS-penetrant p38α MAPK inhibitor, and other notable inhibitors in this class, including neflamapimod (VX-745), SB-239063, and losmapimod.[5][6][7][8][9][10]
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for MW-150 and comparator compounds. It is important to note that the data are derived from various studies conducted in different species and under different conditions, which should be taken into consideration when making direct comparisons.
| Compound | Parameter | Value | Species | Route of Administration | Source(s) |
| MW-150 | Brain-to-Plasma Ratio | ~0.8 (at 1 mg/kg) - ~1.2 (at 5 mg/kg) at 3h post-injection | Mouse | Intraperitoneal (IP) | [5] |
| Oral Bioavailability | Orally active and bioavailable | Mouse | Oral (gavage) | [9][11] | |
| Neflamapimod (VX-745) | Brain-to-Plasma Ratio | ~2 | Mouse | Not specified | [12] |
| CSF-to-Unbound Plasma Ratio | ~1.2 | Human | Oral | [2][3] | |
| SB-239063 | Clearance (CL) | 34 mL/min/kg | Rat | Intravenous (IV) | [4][13] |
| Volume of Distribution (Vd) | 3 L/kg | Rat | Intravenous (IV) | [4][13] | |
| Half-life (t½) | 75 min | Rat | Intravenous (IV) | [4][13] | |
| Oral Bioavailability (F) | Good | Rat, Dog | Oral | [1][14] | |
| Losmapimod | Cmax | 45.9 µg/L (15 mg dose) | Human | Oral | [15] |
| AUC(0-∞) | 528.0 µg·h/L (15 mg dose) | Human | Oral | [15] | |
| Oral Bioavailability (F) | 0.62 | Human | Oral | [15] | |
| Plasma-to-Muscle Ratio | ~0.67 to ~1 (at Tmax) | Human | Oral | [10][16] |
Experimental Protocols
General Protocol for Murine Pharmacokinetic Studies of CNS-Penetrant Inhibitors
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of a CNS-penetrant inhibitor in a mouse model.
1. Animal Models and Housing:
-
Studies are typically conducted in adult male or female mice (e.g., C57BL/6 strain), weighing 20-25 grams.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study.[17][18]
2. Drug Formulation and Administration:
-
For oral administration, the test compound is typically formulated as a suspension or solution in a suitable vehicle, such as 0.5% methylcellulose or a solution of PEG400 and Labrasol.[19]
-
The formulation is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg).[20][21][22]
-
For intravenous administration, the compound is dissolved in a vehicle suitable for injection, such as a solution containing ethanol, PEG 200, and Tween 20 in saline.[19]
3. Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[18]
-
Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture.[17][18]
-
For brain tissue analysis, animals are euthanized at specified time points, and brains are rapidly excised and processed. To minimize blood contamination, perfusion with saline may be performed prior to brain collection.[23]
4. Sample Processing and Analysis:
-
Blood samples are processed to obtain plasma or serum, which is then stored at -80°C until analysis.
-
Brain tissue is homogenized to create a uniform sample for analysis.
-
The concentration of the test compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.[24][25]
-
The brain-to-plasma concentration ratio is calculated at each time point by dividing the concentration of the compound in the brain by its concentration in the plasma.[23]
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the phosphorylation of various downstream targets, including transcription factors and other kinases, ultimately regulating the expression of pro-inflammatory cytokines.
Caption: The p38 MAPK signaling cascade and the point of intervention for p38 inhibitors.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a CNS-penetrant inhibitor in a rodent model.
Caption: A generalized workflow for preclinical pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. osti.gov [osti.gov]
- 8. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. SB 239063, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. research.unsw.edu.au [research.unsw.edu.au]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.fsu.edu [research.fsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validating the Reduction of Pro-inflammatory Cytokines by MW-150 Using ELISA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with other alternatives for the reduction of pro-inflammatory cytokines. The product's performance is supported by experimental data, with a focus on validation using Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Chronic inflammation, characterized by the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), is a key pathological feature of numerous diseases. Small molecule inhibitors targeting intracellular signaling pathways that regulate cytokine production are a major focus of drug discovery. MW-150 is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α MAPK, a critical kinase in the inflammatory cascade. This guide evaluates the efficacy of MW-150 in reducing pro-inflammatory cytokine levels, validated by ELISA, and compares it with other p38 MAPK inhibitors and compounds with alternative mechanisms of action.
Data Presentation: Comparative Efficacy of Inflammatory Cytokine Inhibitors
The following table summarizes the in vitro efficacy of MW-150 and selected alternative inhibitors in reducing the production of key pro-inflammatory cytokines, as measured by ELISA. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the cytokine production.
| Compound | Target | IL-1β IC50 (nM) | TNF-α IC50 (nM) | IL-6 IC50 (nM) | Cell System |
| MW-150 | p38α MAPK | 936 [1] | Not Reported | Not Reported | Activated Glia |
| VX-745 (Neflamapimod) | p38α/β MAPK | 56[2] / 150[3] | 52[2] / 180[3] | Inhibition reported, IC50 not specified[2] | Human PBMCs / Whole Blood |
| BIRB-796 | p38α/β/γ MAPK, JNK2 | Inhibition reported | Inhibition reported | Inhibition reported | RA Synovial Membrane Cells |
| CC-99677 | MK2 | Inhibition reported | Inhibition reported | Inhibition reported | Human PBMCs / Whole Blood |
Note: "Not Reported" indicates that specific IC50 values were not found in the provided search results. Inhibition has been observed, but quantitative data is not available.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Quantification
This protocol outlines a standard sandwich ELISA procedure for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Mandatory Visualization
Caption: Signaling pathway of MW-150 action.
Caption: ELISA experimental workflow.
Caption: Logical comparison of inhibitors.
References
Head-to-Head Comparison of MW-150 with Other Investigational Drugs for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of MW-150, an investigational p38α mitogen-activated protein kinase (MAPK) inhibitor, with other emerging therapeutics for neurodegenerative diseases, primarily focusing on Alzheimer's disease. The comparison includes Neflamapimod, another p38α MAPK inhibitor, and PMN310, a monoclonal antibody targeting amyloid-beta (Aβ) oligomers.
Executive Summary
Neurodegenerative diseases, such as Alzheimer's, are characterized by complex pathological cascades, including neuroinflammation, synaptic dysfunction, and the accumulation of misfolded proteins. MW-150 and Neflamapimod represent a therapeutic strategy focused on mitigating neuroinflammation and synaptic dysfunction by inhibiting the p38α MAPK pathway.[1][2] In contrast, PMN310 follows the amyloid cascade hypothesis, aiming to neutralize toxic Aβ oligomers.[3][4] This guide synthesizes preclinical and clinical data to offer a comparative overview of these distinct therapeutic approaches.
Data Presentation: Quantitative Comparison of Investigational Drugs
The following tables summarize the available quantitative data for MW-150, Neflamapimod, and PMN310 from preclinical and clinical studies. Direct head-to-head studies are limited; therefore, data is compiled from individual studies and should be interpreted with consideration of the different experimental designs.
Table 1: Preclinical Efficacy in Animal Models of Alzheimer's Disease
| Parameter | MW-150 | Neflamapimod | PMN310 |
| Animal Model | 5xFAD mice (amyloid overexpressing)[5] | Aged rats with cognitive deficits[6], Ts2 Down Syndrome mice[7] | APP/L transgenic mice (Aβ oligomer-induced cognitive deficits)[8][9] |
| Cognitive Improvement | Reduced behavioral impairment in Morris Water Maze[5] | Reversed spatial learning deficits in Morris Water Maze in aged rats[6] | Preserved memory in water maze; indistinguishable from non-transgenic controls[8][9] |
| Pathology Reduction | - Attenuation of synaptic loss- Reduction in tau phosphorylation[5]- No significant effect on amyloid or vascular endpoints in a mixed pathology model[5] | - Reversed neurodegenerative phenotype in the basal forebrain[10][11]- Prevented loss of cholinergic neurons by 30% in Ts2 mice[2] | - Selectively targets toxic Aβ oligomers, avoiding monomers and plaques[3][4][12] |
| Mechanism of Action | Inhibition of p38α MAPK[2] | Inhibition of p38α MAPK[7][13] | Binds to and neutralizes soluble toxic Aβ oligomers[3][4] |
Table 2: Clinical Trial Data
| Parameter | MW-150 | Neflamapimod | PMN310 |
| Phase of Development | Phase 1 safety study completed[6] | Phase 2b completed in early AD[14] and DLB[15] | Phase 1a completed, Phase 1b initiated[16][17] |
| Primary Endpoints Met | N/A (Phase 1 focused on safety) | Phase 2b in early AD did not meet primary endpoint for episodic memory[14][18] | N/A (Early phase) |
| Biomarker Changes | N/A | - Significantly decreased CSF T-tau and p-tau181 in early AD[14][19]- Increased volume of the Nucleus Basalis of Meynert in early AD[20] | N/A (Early phase) |
| Reported Adverse Events | Information not publicly available | Well-tolerated in DLB study[21] | Well-tolerated in Phase 1a[16] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for critical evaluation of the presented data.
MW-150 Preclinical Studies in 5xFAD Mice
-
Animal Model : Female 5xFAD transgenic mice, which overexpress five familial Alzheimer's disease mutations, were used. These mice develop significant amyloid pathology.[5][22]
-
Drug Administration : MW-150 was administered for the duration of a diet-induced hyperhomocysteinemia model of small vessel disease.[5]
-
Behavioral Testing (Morris Water Maze) : To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The latency to find the platform and the path taken were recorded.[5]
-
Biochemical Analysis :
-
Synaptic Protein Levels : Brain tissue was homogenized and synaptic proteins were quantified using techniques such as Western blotting or mass spectrometry to assess synaptic integrity.
-
Tau Phosphorylation : Levels of phosphorylated tau protein were measured using specific antibodies to determine the effect of the drug on this key pathological feature.
-
Cytokine Levels : Pro-inflammatory cytokine levels in brain homogenates were measured using enzyme-linked immunosorbent assays (ELISA) or multiplex assays to quantify the anti-inflammatory effects of MW-150.
-
Neflamapimod Preclinical and Clinical Studies
-
Preclinical Animal Model (Ts2 Down Syndrome mice) : These mice exhibit cholinergic neuron degeneration, a feature of Alzheimer's disease.[2]
-
Preclinical Analysis : The number of cholinergic neurons was quantified using immunohistochemistry to assess the neuroprotective effects of Neflamapimod.[2]
-
Clinical Trial in Early Alzheimer's Disease (Phase 2b) :
-
Study Design : A randomized, double-blind, placebo-controlled trial was conducted over 24 weeks.[14]
-
Participants : Patients with mild Alzheimer's disease.[14]
-
Primary Endpoint : Change in episodic memory assessed by the Hopkins Verbal Learning Test-Revised (HVLT-R).[14][18]
-
Biomarker Analysis : Cerebrospinal fluid (CSF) was collected to measure levels of total tau (T-tau) and phosphorylated tau (p-tau181).[14][19]
-
PMN310 Preclinical Studies
-
Animal Model : APP/L transgenic mice, which develop cognitive deficits due to human amyloid-beta oligomers, were utilized.[8][9]
-
Behavioral Testing (Water Maze) : Cognitive function, specifically memory, was assessed using a water maze task. The performance of PMN310-treated mice was compared to that of untreated transgenic mice and wild-type controls.[8][9]
-
Selectivity Assays : Surface plasmon resonance and immunohistochemistry on human Alzheimer's brain tissue were used to compare the binding selectivity of PMN310 for Aβ oligomers versus monomers and plaques against other anti-amyloid antibodies like aducanumab and BAN2401.[3][23]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: p38α MAPK signaling pathway and the inhibitory action of MW-150 and Neflamapimod.
Caption: Selective targeting of toxic Aβ oligomers by PMN310.
Caption: General workflow for preclinical cognitive assessment in Alzheimer's disease mouse models.
References
- 1. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer’s and Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProMIS Showcases Preclinical Data at the Alzheimer’s Association International Conference 2023 on Computationally-Derived Antibody and Vaccine from Alzheimer’s Pipeline :: ProMIS Neurosciences, Inc. (PMN) [promisneurosciences.com]
- 4. A Rationally Designed Humanized Antibody Selective for Amyloid Beta Oligomers in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. ProMIS Neurosciences’ PMN310 antibody demonstrates significant cognitive benefit in a mouse model of Alzheimer’s disease :: ProMIS Neurosciences, Inc. (PMN) [promisneurosciences.com]
- 9. trialstat.com [trialstat.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Mouse Model Study Offers Insights on Positive DLB Trial Results - Lewy Body Dementia Association [lbda.org]
- 12. ProMIS Neurosciences to Showcase PMN310’s Ability to Target Toxic Oligomers and Distinguish from Other Amyloid-Beta Oligomers in Preclinical Studies at the 4th International Conference on Cognitive & Behavioral Neurosciences :: ProMIS Neurosciences, Inc. (PMN) [promisneurosciences.com]
- 13. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 14. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CervoMed Announces New Data from Phase 2b Trial Demonstrating Neflamapimod's Potential as a Treatment for Dementia with Lewy Bodies - CervoMed [ir.cervomed.com]
- 16. ProMIS Neurosciences Showcases Preclinical Data on [globenewswire.com]
- 17. neurologylive.com [neurologylive.com]
- 18. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 20. neurologylive.com [neurologylive.com]
- 21. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study [frontiersin.org]
- 23. alzheimersnewstoday.com [alzheimersnewstoday.com]
Assessing MW-150's Action: A Comparative Guide to its Specificity on Glial Cells Versus Neurons
For Researchers, Scientists, and Drug Development Professionals
MW-150, a selective, central nervous system (CNS) penetrant, small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK), has emerged as a promising therapeutic candidate for a range of neurological disorders. Its mechanism of action, centered on the modulation of neuroinflammation and neuronal function, has garnered significant interest. This guide provides a comprehensive comparison of MW-150's effects on glial cells and neurons, presenting supporting experimental data, detailed methodologies, and a comparative analysis with an alternative p38α MAPK inhibitor, Neflamapimod (VX-745).
Performance Comparison: MW-150 vs. Alternatives
The primary therapeutic rationale for MW-150 has been its ability to suppress pro-inflammatory cytokine production in activated glial cells. However, recent evidence suggests a more nuanced mechanism, with significant neuroprotective effects that may occur independently of its anti-inflammatory actions.
| Parameter | MW-150 | Neflamapimod (VX-745) |
| Target | p38α MAPK | p38α MAPK |
| Ki for p38α MAPK | 101 nM[1] | ~9 nM (IC50)[2] |
| Glial Cell Effects | Inhibits IL-1β production in activated glia (IC50: 936 nM)[1]. Attenuates microglial activation and pro-inflammatory cytokine release in some models[3]. In a model of mixed amyloid and vascular pathologies, no significant effect on glial activation was observed[4][5]. | Reduces inflammation and may decrease beta-amyloid accumulation in mouse models.[6] |
| Neuronal Effects | Rescues synaptic loss, reduces tau phosphorylation, and normalizes electrophysiological parameters in mouse models of Alzheimer's disease[4][5]. The beneficial effects in a mixed pathology model were attributed primarily to the rescue of neuronal function[4][5]. | Aims to reverse synaptic dysfunction. Preclinical data suggests it can prevent the loss of cholinergic neurons.[6] |
| In Vivo Efficacy | Improves cognitive performance in multiple Alzheimer's disease mouse models.[1] | Showed improvements in episodic memory in Phase 2a clinical trials for early-stage Alzheimer's disease.[6] |
Experimental Data Summary
Glial Cell Activity
MW-150 has demonstrated clear anti-inflammatory effects in glial cells in various preclinical models.
| Experiment | Cell Type | Key Findings | Reference |
| In vitro cytokine production | Activated primary glia | Concentration-dependent inhibition of IL-1β production with an IC50 of 936 nM. | [1] |
| In vitro p38α MAPK activity | Activated primary glia | Inhibition of the phosphorylation of the p38α MAPK substrate MK2 with an IC50 of 332 nM. | [1] |
| In vivo glial activation (APP/PS1 KI mice) | Microglia | Attenuated increased levels of IL-1β and TNFα. Interestingly, it increased the number of IBA1+ microglia associated with amyloid plaques without affecting the overall microglia or plaque volume, suggesting a modulation of microglial function rather than a simple suppression. | [3] |
| In vivo glial activation (5xFAD mice with comorbid vascular pathology) | Astrocytes and Microglia | No significant reduction in the total number or activation state of astrocytes (GFAP+) or microglia (IBA1+). | [4] |
Neuronal Function
Recent studies highlight the significant and potentially primary role of MW-150 in directly supporting neuronal health and function.
| Experiment | Model | Key Findings | Reference |
| Synaptic Protein Quantification | 5xFAD mice with comorbid vascular pathology | Restored levels of the synaptic proteins synaptophysin and PSD95 in the hippocampus. | [4] |
| Tau Phosphorylation | 5xFAD mice with comorbid vascular pathology | Reduced phosphorylation of tau at Thr231. | [4] |
| Electrophysiology (LTP) | 5xFAD mice with comorbid vascular pathology | Improved maintenance of long-term potentiation (LTP), suggesting enhanced synaptic plasticity. | [4] |
| Behavior | APP/PS1 transgenic mice | Improved performance in radial arm water maze and contextual fear conditioning tests. | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: MW-150's dual action on glial and neuronal p38α MAPK pathways.
Caption: Experimental workflow for assessing MW-150's efficacy.
Experimental Protocols
Primary Glial Cell Culture and Cytokine Measurement
-
Cell Isolation and Culture: Primary mixed glial cultures are established from the cortices of neonatal mice (P0-P2). Brains are dissected, meninges removed, and tissue dissociated enzymatically (e.g., with trypsin) and mechanically. Cells are plated on poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Microglia are subsequently isolated from the confluent astrocyte layer by mechanical shaking.
-
Cell Stimulation and Treatment: Microglia or mixed glial cultures are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of MW-150 or vehicle control.
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as IL-1β and TNFα, is quantified using enzyme-linked immunosorbent assay (ELISA) or flow cytometry-based cytokine bead arrays, following the manufacturer's instructions.
In Vivo Mouse Model and Immunohistochemistry
-
Animal Model and Treatment: A transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, is used. To introduce a vascular component, mice can be fed a hyperhomocysteinemia-inducing diet. Mice receive daily administration of MW-150 (e.g., 2.5 mg/kg, oral gavage or i.p. injection) or vehicle for a specified duration (e.g., 8 weeks).
-
Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the Morris Water Maze for spatial learning and memory, and contextual fear conditioning for associative memory.
-
Tissue Processing: Following the treatment period, mice are euthanized, and brains are perfused and fixed (e.g., with 4% paraformaldehyde). The brains are then cryoprotected, sectioned, and mounted on slides.
-
Immunohistochemistry: Brain sections are stained with antibodies against specific markers:
-
Synaptic Proteins: Synaptophysin (presynaptic marker) and PSD95 (postsynaptic marker).
-
Tau Pathology: Phosphorylated tau (e.g., at Thr231).
-
Glial Activation: GFAP (for astrocytes) and Iba1 (for microglia).
-
-
Image Acquisition and Analysis: Images are captured using a confocal microscope. The intensity and area of immunoreactivity for each marker are quantified using image analysis software to determine the levels of synaptic proteins, tau pathology, and glial activation.
Electrophysiology
-
Acute Brain Slice Preparation: Mice are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the hippocampus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus using a glass microelectrode, while stimulating the Schaffer collateral pathway.
-
Long-Term Potentiation (LTP) Induction: A stable baseline of synaptic transmission is recorded. LTP is then induced by a high-frequency stimulation protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The degree of potentiation is calculated as the percentage increase in the fEPSP slope after LTP induction compared to the baseline.
Conclusion
The available evidence suggests that MW-150 exerts its therapeutic effects through a dual mechanism of action, targeting both glial and neuronal pathways. While its anti-inflammatory properties in glial cells are well-documented, its ability to directly promote neuronal health and synaptic function is increasingly recognized as a key contributor to its efficacy, particularly in complex disease models with mixed pathologies. This neuronal-centric action may, in some contexts, be independent of a discernible reduction in overall glial activation. The choice of MW-150 or alternative p38α MAPK inhibitors like Neflamapimod for therapeutic development will likely depend on the specific pathological drivers of the targeted neurological disorder. Further research, including head-to-head in vitro studies directly comparing the potency of these inhibitors on primary neurons and different glial cell types, will be crucial for elucidating their precise mechanisms and optimizing their clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
MW-150: A Potential Disease-Modifying Agent in Preclinical Alzheimer's Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of MW-150, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, and its disease-modifying effects in preclinical models of Alzheimer's disease. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways.
MW-150 is an orally active, central nervous system (CNS) penetrant small molecule that has demonstrated therapeutic potential by targeting neuroinflammation and synaptic dysfunction, key pathological features of Alzheimer's disease.[1][2] Preclinical studies have shown its efficacy in improving cognitive function and mitigating neuropathological changes in animal models.[3][4]
Comparative Efficacy of MW-150
While direct head-to-head preclinical studies with other p38α MAPK inhibitors are limited, this guide consolidates data on MW-150's effects and draws comparisons with Neflamapimod, another p38α inhibitor that has progressed to clinical trials.
Synaptic Integrity and Tau Phosphorylation
MW-150 has been shown to positively impact markers of synaptic health and reduce tau pathology in a mouse model of Alzheimer's disease with mixed amyloid and vascular pathologies.[3]
| Parameter | Animal Model | Treatment Group | Outcome |
| Synaptic Protein Levels | |||
| Synaptophysin | 5xFAD with HHcy | MW-150 (0.5 mg/kg) | Significant increase compared to vehicle-treated MD mice |
| PSD95 | 5xFAD with HHcy | MW-150 (0.5 mg/kg) | Significant increase compared to vehicle-treated MD mice |
| Tau Phosphorylation | |||
| p-Tau (Thr231) | 5xFAD with HHcy | MW-150 (0.5 mg/kg) | Significant reduction compared to vehicle-treated MD mice |
Data sourced from a 2024 study by Roy et al. in a model of mixed amyloid and vascular dementia (MD). HHcy: Hyperhomocysteinemia.[3]
In clinical trials, the p38α inhibitor Neflamapimod has been shown to reduce levels of total tau (T-tau) and phosphorylated tau (p-tau181) in the cerebrospinal fluid (CSF) of patients with mild Alzheimer's disease, suggesting a similar mechanism of action in humans.[5]
Cognitive Function
MW-150 treatment has been associated with improved cognitive performance in preclinical behavioral tests.
| Behavioral Test | Animal Model | Treatment Group | Outcome |
| Morris Water Maze | 5xFAD with HHcy | MW-150 (0.5 mg/kg) | Reduced behavioral impairment |
| Radial Arm Water Maze | APP/PS1 Tg | MW-150 (2.5 mg/kg) | Improved performance |
| Contextual Fear Conditioning | APP/PS1 Tg | MW-150 (2.5 mg/kg) | Improved performance |
Qualitative outcomes are reported as specific quantitative data (e.g., escape latencies) were not available in the reviewed literature.[3][6]
Neuroinflammation
While the primary mechanism of p38α MAPK inhibitors is expected to be the modulation of neuroinflammation, a 2024 study showed that MW-150, at a dose of 0.5 mg/kg, did not significantly alter the levels of several pro-inflammatory cytokines in the brains of mixed-pathology model mice.[3] However, other studies suggest that p38α MAPK inhibitors, including MW-150, can reduce the production of pro-inflammatory cytokines like IL-1β and TNFα in different experimental settings.[6]
Experimental Protocols
Animal Models and Drug Administration
A key preclinical study utilized the 5xFAD transgenic mouse model of Alzheimer's disease, which overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.[3] To mimic the common comorbidity of vascular damage in Alzheimer's patients, these mice were subjected to an 8-week diet to induce hyperhomocysteinemia (HHcy), a model of small vessel disease.[3]
MW-150 was administered via intraperitoneal (IP) injection three times per week for the 8-week duration of the HHcy diet at a dose of 0.5 mg/kg.[3]
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: Mice undergo multiple trials per day for several consecutive days. In each trial, the mouse is placed into the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Signaling Pathways and Experimental Workflow
p38α MAPK Signaling Pathway in Neuroinflammation
The diagram below illustrates the central role of p38α MAPK in the neuroinflammatory cascade.
Caption: p38α MAPK signaling pathway in neuroinflammation.
Experimental Workflow for Preclinical Evaluation of MW-150
The following diagram outlines the typical workflow for assessing the efficacy of MW-150 in a preclinical Alzheimer's disease model.
Caption: Preclinical experimental workflow for MW-150.
Conclusion
MW-150 demonstrates promising disease-modifying effects in preclinical models of Alzheimer's disease by improving cognitive function, preserving synaptic integrity, and reducing tau hyperphosphorylation. While further studies are needed for a direct comparison with other p38α MAPK inhibitors in preclinical settings, the available data suggest that MW-150 is a viable candidate for further development as a therapeutic for Alzheimer's disease.
References
- 1. Synaptic markers of cognitive decline in neurodegenerative diseases: a proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease [mdpi.com]
- 5. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MW-150 Dihydrochloride Dihydrate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of MW-150 dihydrochloride dihydrate. This potent research chemical necessitates careful management to ensure personnel safety and environmental protection. The following guide provides essential, immediate safety and logistical information for its proper disposal.
Due to the hazardous nature of this compound, direct disposal into standard waste streams is strictly prohibited. All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved environmental health and safety (EHS) program.
Key Safety and Disposal Information
| Parameter | Guideline | Source/Justification |
| Waste Classification | Hazardous Chemical Waste | Compounds with "dihydrochloride" are often classified as toxic.[1] Prudent practice dictates treating all research chemicals as hazardous until proven otherwise. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard laboratory practice for handling chemical compounds. |
| Spill Management | Absorb with inert material, collect in a sealed container, decontaminate area | General procedure for chemical spills. Refer to the specific Safety Data Sheet (SDS) for detailed instructions. |
| Containerization | Clearly labeled, sealed, non-reactive container | Prevents accidental exposure and ensures proper identification for waste handlers. |
| Disposal Method | Contact certified chemical waste disposal service | Ensures compliance with local, state, and federal regulations for hazardous waste disposal. |
Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. The fundamental principle is to prevent the release of the chemical into the environment and to ensure the safety of all personnel.
Crucially, always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling or disposing of the material. The SDS will contain specific, detailed information on hazards, handling, storage, and disposal that is essential for safe laboratory operations. Vendor websites for this product, such as those from MedChemExpress and TargetMol, indicate that an SDS is available upon request.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
